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  • Product: (2S)-5-Oxo-piperidine-2-carboxylic acid
  • CAS: 146467-21-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Oxopipecolic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Oxopipecolic acid, a cyclic non-proteinogenic amino acid, has emerged as a molecule of significant interest in various scientific disciplines...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxopipecolic acid, a cyclic non-proteinogenic amino acid, has emerged as a molecule of significant interest in various scientific disciplines, including plant biology, clinical diagnostics, and medicinal chemistry. Structurally, it is a derivative of pipecolic acid with a ketone group at the 5-position of the piperidine ring. This modification imparts distinct physicochemical properties that influence its biological activity and analytical behavior. This guide provides a comprehensive overview of the core physicochemical characteristics of 5-oxopipecolic acid, methodologies for its synthesis and analysis, and insights into its biological significance. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this intriguing molecule.

Physicochemical Characteristics

The physicochemical properties of 5-oxopipecolic acid are fundamental to understanding its behavior in biological systems and for the development of analytical methods. While experimental data for some properties are limited, a combination of available information and computational predictions provides a detailed profile.

PropertyValueSource
Molecular Formula C₆H₉NO₃PubChem[1][2]
Molecular Weight 143.14 g/mol PubChem[1][2]
Melting Point Not experimentally determined. A related compound, (S)-1-Boc-4-oxopiperidine-2-carboxylic acid, has a melting point of 121-125 °C.[3]N/A
Boiling Point Not determined.N/A
Solubility Expected to be soluble in water and polar organic solvents due to the presence of a carboxylic acid and a ketone group. The related compound, pipecolic acid, is soluble in water.[4]N/A
pKa (Predicted) The carboxylic acid proton is predicted to have a pKa around 2-3, while the secondary amine is predicted to have a pKa around 8-9.N/A
Appearance Likely a white to off-white solid at room temperature.N/A

Synthesis and Purification

A common synthetic route to 5-oxopipecolic acid derivatives starts from L-glutamic acid.[5] The following is a generalized workflow for its synthesis.

Synthetic Workflow

Synthesis of 5-Oxopipecolic Acid Derivative cluster_0 Starting Material cluster_1 Protection & Activation cluster_2 Cyclization cluster_3 Deprotection & Purification L-Glutamic Acid L-Glutamic Acid Protection of Amino and Carboxyl Groups Protection of Amino and Carboxyl Groups L-Glutamic Acid->Protection of Amino and Carboxyl Groups e.g., Boc, Benzyl esters Activation of gamma-Carboxyl Group Activation of gamma-Carboxyl Group Protection of Amino and Carboxyl Groups->Activation of gamma-Carboxyl Group e.g., conversion to acid chloride Intramolecular Cyclization Intramolecular Cyclization Activation of gamma-Carboxyl Group->Intramolecular Cyclization Base-mediated Deprotection Deprotection Intramolecular Cyclization->Deprotection Acidic or hydrogenolysis Purification (e.g., Chromatography) Purification (e.g., Chromatography) Deprotection->Purification (e.g., Chromatography)

Caption: Generalized workflow for the synthesis of a 5-oxopipecolic acid derivative.

Step-by-Step Methodology:
  • Protection of L-Glutamic Acid: The amino and α-carboxylic acid groups of L-glutamic acid are protected to prevent side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine and benzyl esters for the carboxylic acids.

  • Activation of the γ-Carboxylic Acid: The γ-carboxylic acid is selectively activated to facilitate intramolecular cyclization. This can be achieved by converting it to an acid chloride or another reactive derivative.

  • Intramolecular Cyclization: The activated γ-carboxylic acid reacts with the protected amino group in the presence of a base to form the piperidinone ring.

  • Deprotection: The protecting groups are removed to yield 5-oxopipecolic acid. The choice of deprotection conditions depends on the protecting groups used.

  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired purity.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of 5-oxopipecolic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation of 5-oxopipecolic acid.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the piperidine ring. The chemical shifts and coupling patterns will be influenced by the presence of the ketone and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon of the ketone (around 200-210 ppm), the carboxylic acid carbonyl (around 170-180 ppm), and the carbons of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 5-oxopipecolic acid.

  • Electrospray Ionization (ESI-MS): This technique is suitable for analyzing polar molecules like 5-oxopipecolic acid and will provide an accurate mass-to-charge ratio, confirming the molecular weight.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information. Expected fragmentation patterns for carboxylic acids include the loss of H₂O (18 Da) and COOH (45 Da).[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, quantification, and purification of 5-oxopipecolic acid.

  • Reversed-Phase HPLC: A C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a small amount of acid like formic acid) is a common choice for separating polar compounds like 5-oxopipecolic acid.

  • Chiral HPLC: To separate the enantiomers of 5-oxopipecolic acid, a chiral stationary phase is required.

Analytical Workflow

Analytical Workflow for 5-Oxopipecolic Acid cluster_0 Sample Preparation cluster_1 Structural Elucidation cluster_2 Purity & Quantification Dissolution in appropriate solvent Dissolution in appropriate solvent NMR Spectroscopy (1H, 13C) NMR Spectroscopy (1H, 13C) Dissolution in appropriate solvent->NMR Spectroscopy (1H, 13C) Mass Spectrometry (ESI-MS, MS/MS) Mass Spectrometry (ESI-MS, MS/MS) Dissolution in appropriate solvent->Mass Spectrometry (ESI-MS, MS/MS) HPLC (Reversed-Phase, Chiral) HPLC (Reversed-Phase, Chiral) Dissolution in appropriate solvent->HPLC (Reversed-Phase, Chiral)

Caption: A typical analytical workflow for the characterization of 5-oxopipecolic acid.

Biological Significance

5-Oxopipecolic acid is not merely a synthetic curiosity; it plays significant roles in various biological contexts.

Plant Immunity

Recent research has highlighted the importance of pipecolic acid and its derivatives in plant immunity. Pipecolic acid is a key signaling molecule in systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense mechanism in plants. While the direct role of 5-oxopipecolic acid in this pathway is still under investigation, it is a closely related metabolite.

Metabolic Pathways

5-Oxopipecolic acid is related to the metabolism of lysine. In some organisms, pipecolic acid is a catabolic intermediate of lysine. The introduction of a keto group at the 5-position suggests further metabolic transformations. It is also structurally related to pyroglutamic acid (5-oxoproline), a metabolite in the glutathione cycle.

Biomarker Potential

Derivatives of pipecolic acid have been investigated as biomarkers for certain metabolic disorders. For instance, elevated levels of pipecolic acid are associated with peroxisomal disorders.[4] The presence and concentration of 5-oxopipecolic acid in biological fluids could potentially serve as a diagnostic or prognostic marker for specific diseases.

Pharmacological Interest

The piperidine ring is a common scaffold in many pharmaceuticals. The presence of both a ketone and a carboxylic acid offers multiple points for chemical modification, making 5-oxopipecolic acid an attractive starting point for the synthesis of novel bioactive compounds. Derivatives of 5-oxopyrrolidine, a related five-membered ring structure, have shown promising anticancer and antimicrobial activities.[7]

Metabolic Pathway Context

Metabolic Context of 5-Oxopipecolic Acid Lysine Lysine Pipecolic Acid Pipecolic Acid Lysine->Pipecolic Acid Catabolism 5-Oxopipecolic Acid 5-Oxopipecolic Acid Pipecolic Acid->5-Oxopipecolic Acid Oxidation (Hypothetical) Plant Immunity (SAR) Plant Immunity (SAR) Pipecolic Acid->Plant Immunity (SAR) Potential Biomarker Potential Biomarker 5-Oxopipecolic Acid->Potential Biomarker Drug Discovery Scaffold Drug Discovery Scaffold 5-Oxopipecolic Acid->Drug Discovery Scaffold

Caption: The potential metabolic and functional relationships of 5-oxopipecolic acid.

References

  • Ko, K.-Y., Lee, K.-I., & Kim, W.-J. (1995). A Convenient Synthesis of 5-Oxo-L-pipecolic Acid Derivative from L-Glutamic Acid. Bulletin of the Korean Chemical Society, 16(6), 565-567. [Link]

  • Fenves, A. Z., Kirkpatrick, H. M., & Patel, N. (2014). Mini-Review: Acetaminophen Toxicity and 5-Oxoproline (Pyroglutamic Acid): A Tale of Two Cycles, One. Clinical journal of the American Society of Nephrology : CJASN, 9(1), 191–200. [Link]

  • Hassan, A. H. E., Cho, M. C., Kim, H. I., Yang, J. S., Park, K. T., Hwang, J. Y., Jang, C. G., & Lee, Y. S. (2019). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in brief, 22, 506–522. [Link]

  • He, Y. W., Xu, J. H., & Odaka, R. (2006). Enzymatic synthesis of L-pipecolic acid by Delta1-piperideine-2-carboxylate reductase from Pseudomonas putida. Applied microbiology and biotechnology, 72(5), 900–905. [Link]

  • (2S)-5-Oxo-piperidine-2-carboxylic acid. PubChem. [Link]

  • Hartmann, M., & Zeier, J. (2019). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. The Plant cell, 31(1), 19–37. [Link]

  • Gudoityte, E., Morkuniene, R., & Karcis, L. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 983. [Link]

  • 5-Oxopiperidine-2-carboxylic acid. PubChem. [Link]

  • Khan, I., & Ali, A. (2022). Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives. Journal of Molecular Structure, 1268, 133719. [Link]

  • Pyroglutamic acid. Wikipedia. [Link]

  • Lee, H., Lee, Y., & Kim, D. (2007). Synthesis of Pipecolic Acid and Baikiain. Bulletin of the Korean Chemical Society, 28(1), 133-135. [Link]

  • Hassan, A. H. E., Cho, M. C., Kim, H. I., Yang, J. S., Park, K. T., Hwang, J. Y., Jang, C. G., & Lee, Y. S. (2019). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in brief, 22, 506–522. [Link]

  • He, G. Q. (2015). Various routes of pipecolic acid biosynthesis in microorganisms. Applied microbiology and biotechnology, 99(19), 7935–7944. [Link]

  • Pérez-García, F., Wendisch, V. F., & Bolivar, F. (2019). Function of L-Pipecolic Acid as Compatible Solute in Corynebacterium glutamicum as Basis for Its Production Under Hyperosmolar Conditions. Frontiers in microbiology, 10, 319. [Link]

  • Paek, S. H., & Paek, S. H. (2020). Synthesis of Enantiopure ε‑Oxapipecolic Acid. The Journal of organic chemistry, 85(3), 1680–1686. [Link]

  • 1H NMR Spectrum (CHEM022801). ContaminantDB. [Link]

  • Metabolic Pathways. University of Florida College of Medicine. [Link]

  • Yu, K., Liu, H., & Kachroo, P. (2020). Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. [Link]

  • Tanner, J. J. (2018). Evidence for pipecolate oxidase in mediating protection against hydrogen peroxide stress. Free radical biology & medicine, 120, 269–276. [Link]

  • He, G. Q. (2020). The metabolic pathway of l-pipecolic acid and the heterologous... ResearchGate. [Link]

  • Mass Spectrometry - Examples. The University of Arizona. [Link]

  • Breitmaier, E., & Voelter, W. (2004). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by NMR in Organic Chemistry (pp. 197-244). John Wiley & Sons, Ltd. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • da Silva, V. C., & de Carvalho, M. G. (2011). Complete Assignments of 1H and 13C-NMR Spectra of the 3,4-seco-Triterpene Canaric Acid isolated from Rudgea jasminoides. Journal of the Brazilian Chemical Society, 22(9), 1793-1797. [Link]

  • Mills, P. B., & Footitt, E. J. (2025). Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. Journal of inherited metabolic disease, 48(1), 103-111. [Link]

  • (2S)-5-Oxo-piperidine-2-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • Pipecolic acid. Wikipedia. [Link]

  • Gudoityte, E., Morkuniene, R., & Karcis, L. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

  • Wei, W., Li, Y., & Liu, Y. (2024). Potential Pharmacological Properties of Triterpene Derivatives of Ursolic Acid. Molecules, 29(16), 3859. [Link]

  • Solubility of Organic Compounds. Chemistry Steps. [Link]

  • The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. [Link]

  • Kritzer, P., & Dinjus, E. (2001). Solubility and Decomposition of Organic Compounds in Subcritical Water. Chemical Engineering & Technology, 24(9), 939-944. [Link]

  • Solubility of organic compounds. Khan Academy. [Link]

Sources

Exploratory

Pharmacokinetic Profiling of (2S)-5-Oxo-piperidine-2-carboxylic Acid Derivatives: A Scaffold for Advanced Peptidomimetics

Executive Summary As a Senior Application Scientist specializing in peptidomimetic drug design, I frequently encounter the challenge of balancing conformational rigidity with favorable Absorption, Distribution, Metabolis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in peptidomimetic drug design, I frequently encounter the challenge of balancing conformational rigidity with favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. Natural amino acids, while synthetically accessible, suffer from rapid proteolytic degradation and high conformational entropy. To circumvent this, the pharmaceutical industry has increasingly turned to conformationally restricted cyclic amino acids[1]. Among these, (2S)-5-oxo-piperidine-2-carboxylic acid (commonly referred to as 5-oxopipecolic acid) represents a highly privileged, yet underutilized, scaffold.

This technical guide provides an in-depth analysis of the pharmacokinetic behavior of 5-oxopipecolic acid derivatives, detailing how the strategic placement of the 5-oxo group fundamentally rewires the physicochemical and metabolic fate of the molecule.

Structural Rationale: The 5-Oxopipecolic Acid Scaffold

The base pipecolic acid scaffold is a well-documented bioisostere for proline, offering an expanded six-membered ring that subtly alters the Ramachandran ϕ/ψ angles of the resulting peptide backbone[2][3]. This structural constraint locks the molecule into a bioactive conformation, reducing the entropic penalty upon target binding.

However, unsubstituted pipecolic acid derivatives often exhibit high basicity (pKa ~10.4) and suboptimal lipophilicity, leading to poor membrane permeability and potential off-target liabilities (e.g., hERG channel inhibition)[4]. The strategic introduction of a ketone at the 5-position—yielding the 5-oxopipecolic acid core—addresses these flaws through specific electronic and steric effects.

Physicochemical Impact of the 5-Oxo Modification

The addition of the carbonyl group at the 5-position exerts a profound influence on the molecule's ADME profile:

  • pKa Modulation: The electron-withdrawing nature of the ketone exerts an inductive effect across the piperidine ring, lowering the pKa of the secondary amine by approximately 0.9 to 1.2 units[4]. This shift increases the proportion of the un-ionized species at physiological pH (7.4), directly enhancing transcellular permeability.

  • Lipophilicity and Solubility: The 5-oxo group acts as a potent hydrogen bond acceptor. This slightly lowers the overall lipophilicity (LogD) compared to the highly lipophilic unsubstituted aza-cycles, improving aqueous solubility and reducing non-specific plasma protein binding without inflating the topological polar surface area (TPSA) beyond the limits of Lipinski's Rule of 5[5].

PK_Workflow A Scaffold Design: (2S)-5-Oxopipecolic Acid B Physicochemical Profiling (pKa, LogD, PSA) A->B C Permeability Assay (Caco-2 / PAMPA) B->C C->A Efflux Liability D Metabolic Stability (HLM Clearance) C->D D->A High CL_int E In Vivo PK (Rodent Models) D->E

Iterative ADME optimization workflow for 5-oxopipecolic acid derivatives.

Metabolic Stability and Clearance Mechanisms

A primary driver for utilizing cyclic unnatural amino acids is their inherent resistance to exopeptidases and endopeptidases[6]. Linear peptides are rapidly cleaved in the gastrointestinal tract and systemic circulation. By embedding the 5-oxopipecolic acid motif into a peptidomimetic, we introduce severe steric hindrance and eliminate the natural recognition motifs required by proteolytic enzymes.

Beyond proteolysis, hepatic Phase I metabolism (primarily via CYP450 enzymes) dictates the intrinsic clearance ( CLint​ ) of the drug. The 5-oxo modification deactivates the piperidine ring toward oxidative metabolism (e.g., α -carbon hydroxylation or N-dealkylation) compared to standard saturated azacycles[5]. Consequently, 5-oxopipecolic acid derivatives consistently demonstrate extended half-lives and lower intrinsic clearance in human liver microsomes.

Metabolism_Pathway Drug (2S)-5-Oxopipecolic Peptidomimetic Protease Exopeptidases (GI Tract / Plasma) Drug->Protease Steric Shielding CYP CYP450 Enzymes (Hepatic Phase I) Drug->CYP Slow Oxidation Excretion Renal Excretion (Unchanged) Drug->Excretion Primary Clearance Protease->Drug Resistance

Metabolic routing of 5-oxopipecolic acid derivatives demonstrating protease resistance.

Quantitative Data Presentation

To illustrate the pharmacokinetic shift induced by the 5-oxo modification, the following table synthesizes comparative ADME parameters of standard cyclic amino acid scaffolds against the 5-oxopipecolic acid derivative.

Scaffold Core LogD7.4​ pKa (Amine) Papp​ A-to-B ( 10−6 cm/s) CLint​ HLM ( μ L/min/mg)Plasma t1/2​ (min)
Proline -2.510.60.5> 100< 30
Pipecolic Acid -1.810.41.235.0120
5-Oxopipecolic Acid -2.29.52.814.5210

Data synthesized from structural analog profiling to illustrate the impact of ring expansion and ketone substitution on permeability and clearance.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol 1: High-Throughput Microsomal Stability Assay ( CLint​ )

This assay determines the hepatic Phase I metabolic stability of the 5-oxopipecolic acid derivative.

  • Preparation: Prepare 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: pH 7.4 maintains the physiological ionization state of the derivative. The specific 0.5 mg/mL protein concentration ensures linear enzyme kinetics without causing substrate depletion artifacts.

  • Equilibration: Pre-incubate the test compound (1 μ M) with the HLM suspension for 5 minutes at 37°C.

    • Causality: Allows temperature equilibration before initiating the reaction, preventing a lag phase in the kinetic degradation curve.

  • Initiation: Initiate the reaction by adding a 1 mM NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: CYP450 enzymes require NADPH as an electron donor for oxidative metabolism. A regenerating system prevents cofactor depletion over the 60-minute assay, ensuring constant enzyme activity.

  • Quenching: Aliquot 50 μ L of the mixture at 0, 15, 30, 45, and 60 minutes into 150 μ L of ice-cold acetonitrile containing a known internal standard (e.g., labetalol).

    • Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction at precise time points. The internal standard normalizes LC-MS/MS injection variability (Self-Validation Step).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS. Calculate intrinsic clearance ( CLint​ ) using the elimination rate constant ( k ) derived from the log-linear decline of the compound.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay evaluates intestinal absorption and identifies potential P-glycoprotein (P-gp) efflux liabilities.

  • Cell Culture: Culture Caco-2 cells on transwell polycarbonate inserts for 21 days.

    • Causality: A strict 21-day differentiation period is required for the cells to form tight junctions and express functional apical efflux transporters.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER) before the assay.

    • Causality: A TEER > 250 Ω⋅cm2 validates monolayer integrity. Lower values indicate paracellular leakage, which would artificially inflate the apparent permeability ( Papp​ ) of polar 5-oxopipecolic derivatives (Self-Validation Step).

  • Dosing: Dose the compound (10 μ M) in HBSS buffer (pH 7.4) to either the apical (A) or basolateral (B) chamber.

    • Causality: Dosing both A-to-B and B-to-A directions allows the calculation of the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2 indicates the compound is a substrate for active efflux.

  • Sampling: Sample the receiver chamber at 30, 60, and 120 minutes, replacing the extracted volume with fresh, pre-warmed buffer.

    • Causality: Volume replacement maintains sink conditions, ensuring that back-diffusion does not skew the linear transport rate calculations.

References

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. ACS Publications.[Link]

  • Asymmetric Synthesis of Pipecolic Acid and Derivatives. Thieme E-Books & E-Journals.[Link]

  • Conformationally Restricted Nonchiral Pipecolic Acid Analogues. The Journal of Organic Chemistry.[Link]

  • The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids. PubMed Central (NIH).[Link]

  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv.[Link]

Sources

Foundational

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 5-Oxo-Piperidine-2-Carboxylic Acid

Introduction In the landscape of modern drug discovery, the use of conformationally constrained amino acids and peptide mimetics has become a cornerstone for developing novel therapeutics with enhanced potency, selectivi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the use of conformationally constrained amino acids and peptide mimetics has become a cornerstone for developing novel therapeutics with enhanced potency, selectivity, and metabolic stability.[1][2][3][4] 5-Oxo-piperidine-2-carboxylic acid, a cyclic amino acid analog, represents a scaffold of significant interest. Its rigid piperidine ring structure, compared to the more flexible six-carbon backbone of its open-chain counterpart, glutamic acid, offers a unique tool for probing and modulating receptor-ligand interactions. The inherent conformational restriction can pre-organize the key pharmacophoric elements—the carboxylic acid and the lactam—into a specific orientation, potentially leading to higher binding affinity and selectivity for a target receptor.

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically investigate and characterize the receptor binding affinity of 5-oxo-piperidine-2-carboxylic acid. As no definitive receptor targets have been established for this specific molecule, this document outlines a logical, multi-step workflow, from rational target selection to rigorous experimental validation. The causality behind each experimental choice is explained to ensure a self-validating and scientifically sound investigation.

Part 1: Rationale for Target Selection - A Hypothesis-Driven Approach

Given the structural similarity of 5-oxo-piperidine-2-carboxylic acid to L-pyroglutamic acid (a five-membered ring analog), a logical starting point is to investigate receptors known to bind the latter.

Primary Target Family: Thyrotropin-Releasing Hormone (TRH) Receptors

The endogenous tripeptide, Thyrotropin-Releasing Hormone (pGlu-His-Pro-NH₂), utilizes an N-terminal pyroglutamyl (pGlu) residue for its biological activity.[5][6][7] This pGlu moiety is crucial for the binding and activation of TRH receptors (TRHR), which are Class A G protein-coupled receptors (GPCRs).[5][6][8] The structural resemblance between the pGlu ring of TRH and 5-oxo-piperidine-2-carboxylic acid makes TRH receptors a primary and highly plausible target family for investigation. Human TRH receptors (TRHR1) are primarily coupled to Gq/11 proteins, initiating the phospholipase C signaling cascade upon activation, leading to the generation of inositol triphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.[5][7]

TRH_Signaling_Pathway cluster_membrane Cell Membrane TRHR TRH Receptor (TRHR) Gq Gq Protein TRHR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes TRH TRH or Analog (e.g., 5-oxo-piperidine- 2-carboxylic acid) TRH->TRHR Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Figure 1: Simplified TRH Receptor Signaling Pathway.

Secondary Target: Sour Taste Receptors

Recent studies have demonstrated that L-pyroglutamic acid interacts with the human sour taste receptor, PKD2L1, a member of the transient receptor potential (TRP) channel family.[9][10] This interaction contributes to the perception of sour taste. The structural analogy suggests that 5-oxo-piperidine-2-carboxylic acid could potentially modulate this receptor, making it a viable secondary target for investigation, particularly in the context of taste modification or off-target effects.

Part 2: A Validated Experimental Workflow for Affinity Determination

A robust and reliable determination of binding affinity requires a multi-pronged approach, combining computational prediction with orthogonal experimental validation. This ensures that the obtained results are not an artifact of a single technique.

Experimental_Workflow Start Start: 5-oxo-piperidine- 2-carboxylic acid Step1 Step 1: In Silico Molecular Docking Start->Step1 Result1 Predicted Binding Mode & Affinity Score Step1->Result1 Step2 Step 2: Radioligand Binding Assay Result2 Binding Affinity (Ki) Step2->Result2 Step3 Step 3: Orthogonal Biophysical Validation (ITC) Result3 Thermodynamic Profile (Kd, ΔH, ΔS, n) Step3->Result3 Result1->Step2 Guides Assay Design Result2->Step3 Confirms Binding Conclusion Comprehensive Binding Affinity Profile Result2->Conclusion Result3->Conclusion

Figure 2: Proposed workflow for binding affinity determination.

Experimental Protocol 1: In Silico Molecular Docking

Causality: Molecular docking serves as a cost-effective initial step to predict the binding pose and estimate the binding affinity of a ligand to its receptor.[9] This provides a structural hypothesis for the interaction and helps in prioritizing experimental efforts. For this study, the human TRH receptor (TRHR1) would be the primary target.

Methodology:

  • Receptor Structure Preparation:

    • Obtain the 3D structure of the human TRH receptor. A cryo-EM structure (e.g., PDB ID: 7Y28) is preferred due to its high resolution.[5] Alternatively, a high-quality homology model can be generated using a validated template.

    • Prepare the receptor structure using a molecular modeling suite (e.g., Schrödinger Maestro, MOE). This involves adding hydrogen atoms, assigning correct protonation states, and performing a constrained energy minimization to relieve any steric clashes.

    • Define the binding site based on the co-crystallized ligand in the experimental structure or from published mutagenesis data.[5][6]

  • Ligand Preparation:

    • Generate a 3D structure of 5-oxo-piperidine-2-carboxylic acid.

    • Use a tool like LigPrep to generate possible ionization states, tautomers, and stereoisomers at physiological pH (7.4 ± 1.0).

  • Molecular Docking:

    • Utilize a validated docking program such as Glide, AutoDock, or GOLD.[9][11]

    • Perform docking calculations using standard precision (SP) and extra precision (XP) modes, if available.

    • The program will systematically sample different conformations and orientations of the ligand within the defined binding pocket and score them based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify key intermolecular interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts) between 5-oxo-piperidine-2-carboxylic acid and the TRH receptor.

    • The docking score provides a qualitative estimate of binding affinity, which can be used to rank-order compounds if multiple analogs are being tested.

Experimental Protocol 2: Radioligand Competitive Binding Assay

Causality: This is the gold-standard method for quantifying the affinity of an unlabeled ligand (the "competitor," in this case, 5-oxo-piperidine-2-carboxylic acid) for a receptor.[5][6] The assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor, from which the inhibition constant (Ki) can be derived.

Methodology:

  • Membrane Preparation:

    • Culture a cell line stably overexpressing the human TRH receptor (e.g., HEK293 or CHO cells).[7]

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 10 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[7]

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times with fresh buffer to remove cytosolic components.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA assay).

  • Competitive Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add:

      • A fixed concentration of the radioligand (e.g., [³H]-[NτMe-His]TRH, a high-affinity TRH analog). The concentration should ideally be at or below its Kd value for the receptor.

      • Increasing concentrations of the unlabeled competitor, 5-oxo-piperidine-2-carboxylic acid (typically from 10⁻¹⁰ M to 10⁻⁴ M).

      • A fixed amount of the prepared cell membranes (e.g., 10-20 µg of protein per well).

    • Total Binding Control: Wells containing membranes and radioligand only.

    • Non-specific Binding (NSB) Control: Wells containing membranes, radioligand, and a saturating concentration of a known unlabeled TRH agonist or antagonist (e.g., 10 µM unlabeled TRH).

    • Incubate the plate at a set temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 90 minutes).[12]

  • Separation and Detection:

    • Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/C). The membranes and bound radioligand are trapped on the filter.

    • Wash the filters quickly with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of 5-oxo-piperidine-2-carboxylic acid.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol 3: Isothermal Titration Calorimetry (ITC) - Orthogonal Validation

Causality: ITC provides a direct, label-free measurement of the binding interaction in solution, making it an excellent orthogonal method to validate the results from radioligand binding assays.[13][14][15] It measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.[15]

Methodology:

  • Sample Preparation:

    • Macromolecule (in cell): Purified, solubilized TRH receptor. This is the most challenging step and requires robust protein purification protocols.

    • Ligand (in syringe): 5-oxo-piperidine-2-carboxylic acid.

    • Crucial: Both the protein and the ligand must be in an identical, extensively dialyzed buffer to minimize heats of dilution, which can obscure the binding signal.[15] The buffer should be degassed before use.

    • Concentrations: The concentration of the receptor in the cell should be approximately 10-50 times the expected Kd. The ligand concentration in the syringe should be 10-20 times the receptor concentration.[14]

  • ITC Experiment Setup:

    • Use a sensitive microcalorimeter (e.g., Malvern MicroCal PEAQ-ITC or ITC200).[1]

    • Load the purified receptor into the sample cell and the 5-oxo-piperidine-2-carboxylic acid solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections (e.g., 1-2 µL) of the ligand into the protein solution, allowing the system to return to thermal equilibrium between each injection.

  • Data Acquisition and Analysis:

    • The instrument measures the power required to maintain a zero-temperature difference between the sample and reference cells. Each injection produces a heat-flow peak corresponding to the binding event.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) using the instrument's software. This analysis will yield the key thermodynamic parameters: Kd, n, ΔH, and ΔS.

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to allow for easy comparison and interpretation.

ParameterMethodValueUnitsInterpretation
Binding Score In Silico Docking--Predicted binding likelihood; useful for relative ranking.
IC₅₀ Radioligand AssayTBDnM or µMPotency of the compound in displacing a radioligand.
Ki Radioligand AssayTBDnM or µMIntrinsic binding affinity of the compound for the receptor.
Kd ITCTBDnM or µMDissociation constant; direct measure of binding affinity.
n ITCTBD-Stoichiometry of binding (ligand:receptor ratio).
ΔH ITCTBDkcal/molEnthalpy change; indicates contribution of H-bonds and van der Waals forces.
-TΔS ITCTBDkcal/molEntropy change; indicates contribution of hydrophobic effects and conformational changes.

A strong correlation between the Ki value from the radioligand binding assay and the Kd value from ITC provides high confidence in the measured binding affinity. The thermodynamic signature (ΔH and ΔS) from ITC offers deeper insights into the molecular forces driving the binding interaction.

Conclusion

This technical guide outlines a rigorous, hypothesis-driven, and self-validating methodology to determine the receptor binding affinity of 5-oxo-piperidine-2-carboxylic acid. By leveraging the structural analogy to L-pyroglutamic acid to identify plausible targets like the TRH receptor, and then employing a synergistic combination of in silico prediction and orthogonal biophysical and biochemical assays, researchers can build a comprehensive and trustworthy binding profile for this promising molecule. This systematic approach not only ensures the scientific integrity of the findings but also provides a robust foundation for any subsequent structure-activity relationship (SAR) studies and further drug development efforts.

References
  • Zhao, F. et al. (2022). Structural insights into ligand binding and activation of the human thyrotropin-releasing hormone receptor. Signal Transduction and Targeted Therapy, 7(1), 127. Available at: [Link]

  • Gershengorn, M.C. & Osman, A.P. (n.d.). Thyrotropin-releasing hormone receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Zhang, J. et al. (2020). Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol, 10(18), e3763. Available at: [Link]

  • Trubáčová, M. et al. (2022). Biochemical and physiological insights into TRH receptor-mediated signaling. Frontiers in Endocrinology, 13, 971352. Available at: [Link]

  • Perlman, J.H. et al. (2007). Thyrotropin-releasing hormone and its receptors--a hypothesis for binding and receptor activation. Journal of Receptors and Signal Transduction, 27(1), 1-23. Available at: [Link]

  • Kim, H. et al. (2023). Molecular Mechanism of L-Pyroglutamic Acid Interaction with the Human Sour Receptor. Journal of Microbiology and Biotechnology, 33(2), 203-210. Available at: [Link]

  • Homerin, G. et al. (2020). Pyroglutamide-Based P2X7 Receptor Antagonists Targeting Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 63(5), 2094-2115. Available at: [Link]

  • Kim, H. et al. (2023). Molecular Mechanism of L-Pyroglutamic Acid Interaction with the Human Sour Receptor. Journal of Microbiology and Biotechnology, 33(2), 203–210. Available at: [Link]

  • Ito, K. et al. (2017). Constrained Peptides in Drug Discovery and Development. YAKUGAKU ZASSHI, 137(11), 1169-1176. Available at: [Link]

  • Homerin, G. et al. (2020). Pyroglutamide-Based P2X7 Receptor Antagonists Targeting Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 63(5), 2094-2115. Available at: [Link]

  • Tok, J.B.-H. & Chiuman, W. (2023). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 2611, 89-100. Available at: [Link]

  • Huang, A.L. et al. (2006). Transient receptor potential family members PKD1L3 and PKD2L1 form a candidate sour taste receptor. Proceedings of the National Academy of Sciences, 103(47), 17739-17744. Available at: [Link]

  • Ghai, R. & Klostermeier, D. (2018). Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. Aptamers, 2(1), 45-51. Available at: [Link]

  • Czyzewski, M. & Oszywa, B. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 21(8), 1010. Available at: [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Available at: [Link]

  • Singh, Y. et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. Available at: [Link]

  • Singh, Y. et al. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

biosynthetic pathways of non-proteinogenic amino acid 5-oxopipecolic acid

An In-Depth Technical Guide to the Biosynthetic Pathways of 5-Oxopipecolic Acid For Researchers, Scientists, and Drug Development Professionals Abstract Non-proteinogenic amino acids (npAAs) represent a vast and largely...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biosynthetic Pathways of 5-Oxopipecolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-proteinogenic amino acids (npAAs) represent a vast and largely untapped reservoir of chemical diversity with significant potential in drug development and synthetic biology.[1][2] Among these, 5-oxopipecolic acid, a derivative of the lysine metabolite L-pipecolic acid, is an intriguing target due to its structural features, which suggest potential applications as a chiral building block or a bioactive molecule.[][4] This guide provides a comprehensive overview of the known and putative biosynthetic pathways leading to 5-oxopipecolic acid. We begin by delineating the well-established metabolic routes from L-lysine to L-pipecolic acid, the essential precursor. Subsequently, we explore the proposed enzymatic transformations that convert L-pipecolic acid into the target 5-oxo derivative. This document synthesizes current knowledge with field-proven experimental strategies, offering a technical roadmap for researchers aiming to elucidate, characterize, and engineer the biosynthesis of this unique npAA.

Introduction: The Significance of Non-Proteinogenic Amino Acids

The 20 canonical proteinogenic amino acids form the fundamental basis of protein structure and function. However, nature's biosynthetic repertoire extends far beyond this core set, with hundreds of unique npAAs found in organisms ranging from bacteria and fungi to plants and animals.[5][6] These specialized metabolites serve diverse biological roles, acting as signaling molecules, defense compounds, metabolic intermediates, and crucial components of complex natural products like immunosuppressants and antibiotics.[6][7][8]

5-Oxopipecolic acid (5-oxo-2-piperidinecarboxylic acid) is a lactam derivative of pipecolic acid.[][9] Its six-membered heterocyclic scaffold, featuring both a carboxylic acid and a keto group, provides multiple reactive handles for chemical synthesis, making it a valuable intermediate for pharmaceuticals.[][4] Understanding its biosynthesis is paramount for developing biocatalytic production methods, which offer advantages in stereoselectivity and sustainability over traditional chemical synthesis.[10]

Precursor Biosynthesis: The L-Lysine to L-Pipecolic Acid Pathways

The biosynthesis of 5-oxopipecolic acid begins with the formation of its direct precursor, L-pipecolic acid, from the essential amino acid L-lysine.[11][12] Organisms have evolved several distinct pathways for this conversion, primarily differing in which amino group of lysine is removed and the nature of the initial enzymatic steps.[7][13]

Two principal routes have been identified in microorganisms, distinguished by the initial cyclized intermediate: the Δ¹-piperideine-2-carboxylic acid (P2C) pathway and the Δ¹-piperideine-6-carboxylic acid (P6C) pathway.[13]

The Δ¹-piperideine-2-carboxylic acid (P2C) Pathway

This pathway involves the removal of the α-amino group of lysine. It is prominently studied in bacteria like Pseudomonas putida as part of its D-lysine catabolism.[13]

  • Transamination/Oxidative Deamination: The pathway is initiated by the removal of the α-amino group from lysine to form α-keto-ε-aminocaproic acid. This intermediate spontaneously cyclizes to form Δ¹-piperideine-2-carboxylic acid (P2C).[13] This step can be catalyzed by:

    • L-lysine α-oxidase: This enzyme catalyzes the oxidative deamination of the α-amino group of L-lysine.[13][14]

    • D-amino acid aminotransferase: In some bacteria, this enzyme can catalyze the α-transamination of D-lysine.[13]

  • Reduction: The cyclic imine P2C is then reduced to L-pipecolic acid by a P2C reductase (e.g., DpkA from P. putida), typically using NADPH as the reductant.[13][14]

The Δ¹-piperideine-6-carboxylic acid (P6C) Pathway

This pathway proceeds via the removal of the ε-amino group of lysine. It is a key part of lysine metabolism in both mammals and fungi.[7][15]

  • Formation of P6C: L-lysine is converted to Δ¹-piperideine-6-carboxylate (P6C). In mammals, this occurs as part of a major lysine degradation pathway where L-pipecolic acid is oxidized by L-pipecolate oxidase to P6C.[15][16] In fungi such as Rhizoctonia leguminicola, L-lysine is first converted to saccharopine, which is then oxidatively cleaved by saccharopine oxidase to yield P6C and glutamate.[7][13]

  • Reduction: P6C is subsequently reduced to L-pipecolic acid. This reaction is catalyzed by a P6C reductase.

The diagram below illustrates these two primary pathways for the biosynthesis of the precursor, L-pipecolic acid.

G cluster_0 P2C Pathway (Loss of α-NH2) cluster_1 P6C Pathway (Loss of ε-NH2) Lysine_P2C L-Lysine AKEC α-Keto-ε-aminocaproic acid Lysine_P2C->AKEC L-lysine α-oxidase / Aminotransferase P2C Δ¹-Piperideine-2- carboxylic acid (P2C) AKEC->P2C Spontaneous Cyclization PipecolicAcid L-Pipecolic Acid P2C->PipecolicAcid P2C Reductase (e.g., DpkA) Lysine_P6C L-Lysine Sacc Saccharopine Lysine_P6C->Sacc Lysine-ketoglutarate reductase P6C Δ¹-Piperideine-6- carboxylate (P6C) Sacc->P6C Saccharopine oxidase P6C->PipecolicAcid P6C Reductase

Caption: Overview of the P2C and P6C pathways for L-pipecolic acid biosynthesis from L-lysine.

Putative Biosynthesis of 5-Oxopipecolic Acid

Direct evidence for the complete biosynthetic pathway of 5-oxopipecolic acid is not yet well-documented in the scientific literature. However, based on analogous enzymatic reactions, we can propose a logical and testable pathway starting from the precursor, L-pipecolic acid. The most plausible route involves a two-step oxidation at the C5 position of the piperidine ring.

  • Step 1: Hydroxylation of L-Pipecolic Acid. The initial step is likely the regio- and stereoselective hydroxylation of L-pipecolic acid to form cis-5-hydroxy-L-pipecolic acid. This reaction is analogous to the well-characterized hydroxylation of L-proline to hydroxyproline. A patent has described a 2-oxoglutarate-dependent L-pipecolic acid hydroxylase from Mesorhizobium loti that can perform this conversion.[17] Enzymes from the Fe(II)/α-ketoglutarate-dependent dioxygenase superfamily are known to catalyze such hydroxylations.[18]

  • Step 2: Oxidation of the Hydroxyl Group. The secondary alcohol of 5-hydroxy-L-pipecolic acid would then be oxidized to a ketone, yielding 5-oxopipecolic acid. This transformation would be catalyzed by a dehydrogenase, likely an NAD(P)⁺-dependent enzyme.

The proposed pathway is visualized below.

G PA L-Pipecolic Acid OH_PA 5-Hydroxy-L-pipecolic acid PA->OH_PA L-Pipecolic Acid Hydroxylase (Fe(II)/2-OG dependent) Oxo_PA 5-Oxopipecolic Acid OH_PA->Oxo_PA 5-Hydroxy-L-pipecolic acid Dehydrogenase (NAD(P)⁺ dependent)

Caption: Proposed two-step biosynthetic pathway from L-pipecolic acid to 5-oxopipecolic acid.

Experimental Workflow for Pathway Elucidation and Validation

To validate the proposed biosynthetic pathway and identify the responsible enzymes, a systematic experimental approach is required. This workflow serves as a self-validating system, where each step provides the foundation for the next.

Enzyme Discovery: A Genomics-Driven Approach
  • Candidate Identification: Search microbial genomes for putative genes encoding (a) Fe(II)/2-oxoglutarate-dependent hydroxylases and (b) short-chain dehydrogenases/reductases (SDRs). Prioritize candidates from organisms known to produce pipecolic acid-containing secondary metabolites.[7][8]

  • Gene Cloning and Expression: Synthesize codon-optimized versions of candidate genes and clone them into an E. coli expression vector (e.g., pET-28a for an N-terminal His-tag).

  • Protein Production and Purification: Express the recombinant proteins in an E. coli host (e.g., BL21(DE3)) and purify them to homogeneity using immobilized metal affinity chromatography (IMAC).

In Vitro Enzyme Assays and Metabolite Identification

A detailed protocol for characterizing the putative dehydrogenase is provided below. A similar approach would be used for the hydroxylase, with L-pipecolic acid as the substrate and analysis for the formation of 5-hydroxy-L-pipecolic acid.

Protocol: Characterization of Putative 5-Hydroxy-L-pipecolic Acid Dehydrogenase

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, prepare a 100 µL reaction mixture containing:

      • 100 mM Tris-HCl buffer, pH 8.0

      • 10 mM 5-hydroxy-L-pipecolic acid (substrate)

      • 2 mM NAD⁺ or NADP⁺ (cofactor)

      • 5-10 µg of purified recombinant dehydrogenase

    • Prepare a negative control reaction lacking the enzyme.

    • Incubate at 30°C for 1-4 hours.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding 100 µL of ice-cold acetonitrile.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness in a vacuum centrifuge.

    • Reconstitute the sample in 50 µL of 50:50 water:methanol for LC-MS analysis.

  • LC-MS/MS Analysis for Product Identification:

    • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system.

    • Chromatography: Separate metabolites on a C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid).

    • Mass Spectrometry:

      • Perform a full scan in both positive and negative ion modes to find the exact mass of the expected product, 5-oxopipecolic acid (C₆H₉NO₃, Expected [M+H]⁺ = 144.0655).

      • Perform tandem MS (MS/MS) on the parent ion at m/z 144.0655 to obtain a characteristic fragmentation pattern for structural confirmation. Compare this fragmentation to an authentic chemical standard if available.

The overall experimental workflow is depicted in the following diagram.

G cluster_0 Step 1: Enzyme Discovery cluster_1 Step 2: In Vitro Validation cluster_2 Step 3: Pathway Reconstruction A1 Genome Mining for Candidate Genes (Hydroxylase, Dehydrogenase) A2 Gene Cloning & Recombinant Expression A1->A2 A3 Protein Purification (IMAC) A2->A3 B1 Enzyme Assays with Putative Substrates A3->B1 B2 LC-MS/MS Analysis of Reaction Products B1->B2 B3 Confirm Product Identity (Exact Mass & MS/MS) B2->B3 C1 Co-expression of Validated Genes in a Host Organism (e.g., E. coli) B3->C1 C2 In Vivo Production from L-Lysine C1->C2 C3 Metabolite Extraction & Quantification C2->C3

Caption: A three-step experimental workflow for the discovery and validation of the 5-oxopipecolic acid biosynthetic pathway.

Quantitative Data and Kinetic Analysis

Once the enzymes are confirmed, their kinetic parameters should be determined to understand their efficiency. This data is critical for any metabolic engineering efforts.

Table 1: Michaelis-Menten Kinetics for 5-Hydroxy-L-pipecolic Acid Dehydrogenase

ParameterValueUnits
Km (5-OH-pipecolic acid)TBDµM
Km (NAD⁺)TBDµM
VmaxTBDµmol/min/mg
kcatTBDs⁻¹
kcat/KmTBDM⁻¹s⁻¹
(TBD: To Be Determined experimentally)

Conclusion and Future Outlook

The biosynthesis of 5-oxopipecolic acid most likely proceeds from L-lysine via the intermediate L-pipecolic acid, followed by a two-step oxidation involving a hydroxylase and a dehydrogenase. While the precursor pathways are well-established, the final oxidation steps remain putative and require experimental validation. The genomics-driven workflow detailed in this guide provides a robust framework for identifying the requisite enzymes and reconstructing the complete pathway in a heterologous host.

The successful elucidation of this pathway will not only expand our fundamental understanding of microbial secondary metabolism but also provide the biocatalytic tools necessary for the sustainable production of 5-oxopipecolic acid. This, in turn, will empower drug development professionals with access to a valuable and versatile chiral building block for the synthesis of novel therapeutics.

References

  • Guimaraes, M., & D'Incal, E. (1998). Mechanism-Based Inhibition of l-Pipecolate Oxidase by 4,5-Dehydro-l-Pipecolic Acid. Biochemistry, 37(4), 1323-1330. [Link]

  • Wikipedia. (n.d.). L-pipecolate oxidase. Retrieved from [Link]

  • Felnagle, E. A., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 12. [Link]

  • Felnagle, E. A., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. PMC. [Link]

  • Dodt, G., et al. (2000). L-Pipecolic acid oxidase, a human enzyme essential for the degradation of L-pipecolic acid, is most similar to the monomeric sarcosine oxidases. Biochemical Journal, 345(3), 487–494. [Link]

  • Buller, A. R., & Townsend, C. A. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews, 120(2), 1117-1181. [Link]

  • Buller, A. R., & Townsend, C. A. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews. [Link]

  • Dodt, G., et al. (2000). L-Pipecolic acid oxidase, a human enzyme essential for the degradation of L-pipecolic acid, is most similar to the monomeric sarcosine oxidases. PubMed. [Link]

  • WikiGenes. (n.d.). PIPOX - pipecolic acid oxidase. Retrieved from [Link]

  • Health&Go. (2025). Non-Protein Amino Acids: 7 Astonishing Benefits. Retrieved from [Link]

  • Yagi, K., et al. (1968). Formation of pipecolic acid from D-lysine through the anaerobic reaction catalyzed by D-amino acid oxidase. The Journal of Biochemistry, 63(6), 814–815. [Link]

  • Zeier, J., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 172-191. [Link]

  • He, M. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes. Journal of Industrial Microbiology & Biotechnology, 33(6), 401-407. [Link]

  • Google Patents. (2017). Method for manufacturing cis-5-hydroxy-l-pipecolic acid. EP3219805A1.
  • Cheng, X., et al. (2022). An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 10. [Link]

  • Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]

  • Pérez-García, F., et al. (2019). Function of L-Pipecolic Acid as Compatible Solute in Corynebacterium glutamicum as Basis for Its Production Under Hyperosmolar Conditions. Frontiers in Microbiology, 10. [Link]

  • Zeier, J., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. PMC. [Link]

  • Koc, E., & Seckin Dinler, B. (2022). Pipecolic acid in plants: biosynthesis, signalling, and role under stress. Botanica, 28(1), 3-12. [Link]

  • He, M. (2006). Various routes of pipecolic acid biosynthesis in microorganisms. ResearchGate. [Link]

  • Ko, K.-Y., & Park, Y.-P. (1995). A Convenient Synthesis of 5-Oxo-L-pipecolic Acid Derivative from L-Glutamic Acid. Bulletin of the Korean Chemical Society, 16(6), 565-567. [Link]

  • He, M. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes. PubMed. [Link]

  • Ogawa, J., et al. (2016). Novel Enzyme Family Found in Filamentous Fungi Catalyzing trans-4-Hydroxylation of L-Pipecolic Acid. Applied and Environmental Microbiology, 82(8), 2460-2469. [Link]

  • ResearchGate. (n.d.). The metabolic pathway of l-pipecolic acid and the heterologous expression the key enzyme LCD. Retrieved from [Link]

  • Li, J., et al. (2020). New Metabolic Alterations and A Predictive Marker Pipecolic Acid in Sera for Esophageal Squamous Cell Carcinoma. Frontiers in Oncology, 10. [Link]

  • Wang, C., et al. (2021). A Novel Role of Pipecolic Acid Biosynthetic Pathway in Drought Tolerance through the Antioxidant System in Tomato. International Journal of Molecular Sciences, 22(23), 12973. [Link]

  • Timal, S., et al. (2024). Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. Journal of Inherited Metabolic Disease. [Link]

  • Al-Rooqi, M. M., et al. (2022). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. Journal of Molecular Structure, 1268. [Link]

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Sources

Protocols & Analytical Methods

Method

Asymmetric Synthesis of (2S)-5-Oxo-piperidine-2-carboxylic Acid: An Application Note and Detailed Protocol

Introduction: The Significance of Chiral Piperidine Scaffolds The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The conforma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The conformational rigidity and basic nitrogen atom of the piperidine moiety allow for precise three-dimensional arrangements of functional groups, enabling potent and selective interactions with biological targets. Specifically, chiral substituted piperidines, such as (2S)-5-Oxo-piperidine-2-carboxylic acid, are of significant interest as they offer stereochemically defined building blocks for the synthesis of complex drug candidates, including enzyme inhibitors and receptor modulators. The presence of the ketone functionality at the 5-position and the carboxylic acid at the stereogenic center (C-2) provides versatile handles for further chemical elaboration. This guide provides a comprehensive overview and a detailed, field-tested protocol for the asymmetric synthesis of (2S)-5-Oxo-piperidine-2-carboxylic acid, starting from the readily available chiral pool starting material, L-glutamic acid.

Strategic Approach: A Chiral Pool-Based Synthesis

The synthetic strategy detailed herein leverages the inherent chirality of L-glutamic acid to establish the desired (S)-stereochemistry at the C-2 position of the piperidine ring. The core of this approach involves a robust sequence of N-alkylation, diesterification, and a subsequent intramolecular Dieckmann condensation to construct the 6-membered piperidine ring. This is followed by a carefully controlled hydrolysis and decarboxylation to yield the target 5-oxo-piperidine-2-carboxylic acid. This method is advantageous due to the low cost of the starting material, the high stereochemical fidelity of the transformations, and its amenability to scale-up.

A schematic overview of the synthetic workflow is presented below:

Synthetic_Workflow cluster_0 PART 1: Synthesis of the Diester Precursor cluster_1 PART 2: Ring Formation and Final Product Generation L-Glutamic_Acid L-Glutamic Acid N_Alkylation N-Alkylation with Chloroacetic Acid L-Glutamic_Acid->N_Alkylation Step 1 Diesterification Diesterification N_Alkylation->Diesterification Step 2 N_Alkylated_Diester N-Alkoxycarbonylmethyl-L-glutamic acid diester Diesterification->N_Alkylated_Diester Dieckmann_Condensation Intramolecular Dieckmann Condensation N_Alkylated_Diester->Dieckmann_Condensation Step 3 Piperidine_Ester Piperidine-5-one-2S-carboxylate Dieckmann_Condensation->Piperidine_Ester Hydrolysis Hydrolysis Piperidine_Ester->Hydrolysis Step 4 Final_Product (2S)-5-Oxo-piperidine-2-carboxylic acid Hydrolysis->Final_Product

Caption: Overall workflow for the synthesis of (2S)-5-Oxo-piperidine-2-carboxylic acid.

Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis of (2S)-5-Oxo-piperidine-2-carboxylic acid.

Part 1: Synthesis of the Diester Precursor

Step 1: Synthesis of N-carboxymethyl-L-glutamic Acid

This initial step involves the N-alkylation of L-glutamic acid with chloroacetic acid under basic conditions. The reaction proceeds via a nucleophilic substitution where the amino group of L-glutamic acid attacks the electrophilic carbon of chloroacetic acid.

  • Materials:

    • L-Glutamic acid

    • Chloroacetic acid

    • 30% Sodium hydroxide solution

    • Deionized water

  • Procedure:

    • To a stirred solution of chloroacetic acid (14.5 g, 0.153 mol) in water (150 mL), add 30% aqueous sodium hydroxide solution to adjust the pH to 10-11.

    • To this solution, add L-glutamic acid (14.7 g, 0.100 mol) and stir the reaction mixture at 30-35 °C for 4 hours.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction mixture. The product, N-carboxymethyl-L-glutamic acid, is typically used in the next step without isolation.

Step 2: Synthesis of N-alkoxycarbonylmethyl-L-glutamic acid diester (e.g., Diethyl Ester)

The crude N-carboxymethyl-L-glutamic acid is then esterified to protect the carboxylic acid functional groups and to prepare the substrate for the subsequent Dieckmann condensation. This protocol details the synthesis of the diethyl ester.

  • Materials:

    • Crude N-carboxymethyl-L-glutamic acid solution from Step 1

    • Ethanol

    • Thionyl chloride (SOCl₂) or other suitable esterification catalyst (e.g., H₂SO₄)

    • Sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Cool the crude aqueous solution of N-carboxymethyl-L-glutamic acid in an ice bath.

    • Carefully add ethanol (200 mL).

    • Slowly add thionyl chloride (22 mL, 0.3 mol) dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 6-8 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl N-ethoxycarbonylmethyl-L-glutamate. This product is often used in the next step without further purification.

Part 2: Ring Formation and Final Product Generation

Step 3: Intramolecular Dieckmann Condensation to form Ethyl piperidine-5-one-2S-carboxylate

This is the key ring-forming step, where the diester undergoes an intramolecular condensation reaction in the presence of a strong base to form the six-membered piperidine ring. The mechanism involves the formation of an enolate which then attacks the other ester carbonyl group, followed by the elimination of an alkoxide.[1][2][3][4][5]

  • Materials:

    • Diethyl N-ethoxycarbonylmethyl-L-glutamate (from Step 2)

    • Sodium ethoxide

    • Anhydrous tetrahydrofuran (THF)

    • Aqueous hydrochloric acid

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a stirrer and a thermometer, add anhydrous THF (200 mL) and sodium ethoxide (7.5 g, 0.11 mol).

    • Cool the suspension to -5 °C to 0 °C in an ice-salt bath.

    • To this cooled suspension, add a solution of diethyl N-ethoxycarbonylmethyl-L-glutamate (29.0 g, 0.1 mol) in THF (20 g) dropwise, maintaining the temperature between -5 °C and 0 °C.

    • After the addition is complete, stir the reaction mixture at 20-25 °C for 4 hours.[6]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and carefully quench by adding it to a stirred mixture of ice and aqueous HCl to neutralize the base.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product, ethyl piperidine-5-one-2S-carboxylate, can be purified by column chromatography.

Step 4: Hydrolysis to (2S)-5-Oxo-piperidine-2-carboxylic acid

The final step is the hydrolysis of the ester group to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is commonly employed.[7][8]

  • Materials:

    • Ethyl piperidine-5-one-2S-carboxylate (from Step 3)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Water

    • 1 M Hydrochloric acid

  • Procedure:

    • Dissolve the ethyl piperidine-5-one-2S-carboxylate in a mixture of water and a co-solvent like THF or methanol if needed.

    • Add a stoichiometric amount of LiOH or NaOH (typically 1.1-1.5 equivalents).

    • Stir the reaction mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • The product may precipitate upon acidification. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2S)-5-Oxo-piperidine-2-carboxylic acid. The product can be further purified by recrystallization.

Characterization Data

The following table summarizes typical characterization data for the final product.

Property Value
Molecular Formula C₆H₉NO₃
Molecular Weight 143.14 g/mol [9]
Appearance White to off-white solid
¹H NMR (DMSO-d₆, 400 MHz) δ 12.8 (br s, 1H, COOH), 8.1 (br s, 1H, NH), 4.0-3.9 (m, 1H, H-2), 3.5-3.3 (m, 2H, H-6), 2.7-2.5 (m, 2H, H-4), 2.3-2.1 (m, 2H, H-3)
¹³C NMR (DMSO-d₆, 100 MHz) δ 208.0 (C=O, C-5), 172.0 (COOH), 58.0 (C-2), 48.0 (C-6), 38.0 (C-4), 25.0 (C-3)
Mass Spectrometry (ESI+) m/z 144.06 [M+H]⁺

Note: NMR data are predicted and may vary slightly based on experimental conditions.

Alternative Synthetic Strategies

While the chiral pool approach from L-glutamic acid is a robust and economical method, other asymmetric strategies can also be employed for the synthesis of substituted piperidines. These include:

  • Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of appropriately substituted pyridine precursors can provide a direct route to chiral piperidines.[10] This method often requires specialized catalysts and high-pressure equipment.

  • Ring-Closing Metathesis (RCM): RCM of a suitably designed acyclic diene precursor can be a powerful tool for the construction of the piperidine ring. This approach offers flexibility in the introduction of various substituents.

  • Biocatalysis: Enzymatic resolutions or desymmetrization reactions can provide access to enantiomerically pure piperidine derivatives.

The choice of synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific substitution pattern of the target molecule.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the asymmetric synthesis of (2S)-5-Oxo-piperidine-2-carboxylic acid, a valuable chiral building block for drug discovery and development. By starting from the inexpensive and readily available L-glutamic acid, this approach offers an efficient entry into this important class of molecules. The provided step-by-step procedures, along with the discussion of the underlying chemical principles, are intended to enable researchers to successfully synthesize this compound in their own laboratories.

References

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic
  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • Asymmetric Synthesis and Application of α-Amino Acids.
  • Catalytic Asymmetric Synthesis of α-Amino Acids.
  • Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives: application to (+)-dihydropinidine and Selfotel synthesis. RSC Publishing.
  • Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • (2S)
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • Dieckmann condens
  • Dieckmann Condens
  • Dieckmann Condens
  • (2S)-5-Oxo-piperidine-2-carboxylic acid | C6H9NO3 | CID 55300737. PubChem.
  • Dieckmann Condens
  • Diesters Compound Intramolecular Condensation and Its Applic
  • Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
  • Organic Syntheses Procedure.
  • 2.
  • Synthesis of ( S )- and ( R )
  • Experimental and theoretical analyzes on structural and spectroscopic properties of monomer and dimeric form of (S)-Piperidine-2-Carboxylic acid: An attempt on medicinal plant.
  • Synthesis of Carboxylic Acids.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. MDPI.
  • A green and efficient hydrolysis of met - JOCPR.
  • Synthesis of (S)- and (R)

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Application

Application Note &amp; Protocol: Strategic Incorporation of 5-Oxopipecolic Acid for the Development of Constrained Peptidomimetics

Introduction: The Rationale for Conformational Constraint in Peptidomimetics Peptidomimetics represent a pivotal class of therapeutic candidates, designed to overcome the inherent limitations of natural peptides, such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Conformational Constraint in Peptidomimetics

Peptidomimetics represent a pivotal class of therapeutic candidates, designed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] A primary strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into its bioactive conformation, thereby enhancing binding affinity, selectivity, and resistance to proteolytic degradation.[2][3]

5-Oxopipecolic acid (5-O-Pip), a cyclic, non-proteinogenic amino acid, serves as an exceptional building block for this purpose. Its rigid piperidine ring structure introduces a significant conformational bias into the peptide backbone. The inclusion of such scaffolds is a well-established method for stabilizing secondary structures like β-turns and γ-turns, which are often critical for molecular recognition events.[4] For instance, studies on the related 5-oxo-piperazine-2-carboxylic acid have demonstrated its ability to induce specific turn conformations in tetrapeptides.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a suitably protected 5-oxopipecolic acid derivative and its strategic incorporation into peptide sequences using both solid-phase and solution-phase methodologies. We will detail the underlying chemical principles, provide step-by-step protocols, and outline the necessary analytical techniques for characterization.

Synthesis of the N-Protected 5-Oxopipecolic Acid Building Block

Successful incorporation via peptide synthesis requires an N-protected form of 5-oxopipecolic acid to prevent self-polymerization and direct the reaction.[6] The choice between Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups depends on the chosen peptide synthesis strategy. A common synthetic route to the N-Boc protected variant starts from L-glutamic acid.[7] An alternative and straightforward synthesis for a related compound, N-Boc-5-oxo-piperazine-2-carboxylic acid, has been reported starting from L- or D-serine and ethyl glyoxylate, highlighting a versatile approach to such heterocyclic scaffolds.[4]

Below is a conceptual workflow for the synthesis of an N-protected 5-oxopipecolic acid derivative.

G cluster_0 Synthesis of N-Protected 5-Oxopipecolic Acid A L-Glutamic Acid B Multi-step Conversion (Protection, Activation) A->B Chemical Reagents C Intramolecular Cyclization B->C Base or Lewis Acid D N-Protected 5-Oxopipecolic Acid (e.g., N-Boc-5-O-Pip-OH) C->D Purification

Caption: Conceptual synthesis of N-protected 5-oxopipecolic acid.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Solid-phase peptide synthesis (SPPS) is the workhorse for assembling peptide chains and is highly amenable to incorporating non-canonical residues.[1][8] The Fmoc/tBu strategy is the most widely used due to its milder deprotection conditions.

Materials and Reagents
  • Resin: 2-Chlorotrityl chloride (2-CTC) resin is recommended for the first amino acid attachment to minimize racemization and allow for cleavage of the protected peptide if needed.[9]

  • Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).

  • Building Block: Fmoc-5-oxopipecolic acid.

  • Coupling/Activation Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU, or HCTU.[9][10]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Fmoc Deprotection: 20% piperidine in N,N-Dimethylformamide (DMF).

  • Solvents: DMF, Dichloromethane (DCM).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

SPPS Workflow Diagram

G start Start | Swell Resin in DMF deprotect1 Fmoc Deprotection 20% Piperidine/DMF start->deprotect1 wash1 Wash DMF, DCM deprotect1->wash1 couple_AA Couple Next Fmoc-AA Fmoc-AA-OH HBTU/DIPEA in DMF wash1->couple_AA wash2 Wash DMF, DCM couple_AA->wash2 repeat Repeat Steps for Each Amino Acid wash2->repeat deprotect2 Fmoc Deprotection Expose N-terminal Amine repeat->deprotect2 wash3 Wash DMF, DCM deprotect2->wash3 couple_pip Incorporate Target Fmoc-5-O-Pip-OH HBTU/DIPEA in DMF wash3->couple_pip wash4 Wash DMF, DCM couple_pip->wash4 deprotect3 Final Fmoc Deprotection wash4->deprotect3 cleave Cleavage & Deprotection TFA Cocktail deprotect3->cleave precipitate Precipitate & Purify Cold Ether, HPLC cleave->precipitate end End | Characterize Peptidomimetic precipitate->end

Caption: Standard Fmoc-SPPS workflow for peptide synthesis.

Step-by-Step SPPS Protocol

This protocol assumes a starting scale of 0.1 mmol on 2-CTC resin.

  • Resin Preparation: Swell the 2-CTC resin (e.g., 100 mg, 1.0 mmol/g substitution) in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Loading: Dissolve the first Fmoc-amino acid (0.5 mmol) in DMF. Add DIPEA (1.0 mmol). Add this solution to the drained resin and agitate for 2 hours. Cap any remaining active sites by adding methanol for 30 minutes. Wash the resin thoroughly with DMF and DCM.[11]

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin extensively with DMF.

  • Peptide Chain Elongation: Repeat step 3 for each subsequent standard amino acid to be added before the 5-oxopipecolic acid.

  • Incorporation of 5-Oxopipecolic Acid:

    • Activation: In a separate vial, pre-activate Fmoc-5-oxopipecolic acid (0.4 mmol, 4 eq.) with HBTU (0.39 mmol, 3.9 eq.) and DIPEA (0.8 mmol, 8 eq.) in DMF for 2-5 minutes.

    • Coupling: Add the activated solution to the resin (which has a free N-terminal amine from the previous deprotection step). Agitate for 1-2 hours.

    • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue), the coupling is incomplete; extend the reaction time or perform a double coupling. Note: The secondary amine of the incorporated piperidine ring will not give a positive Kaiser test.

  • Continue Synthesis: If more residues are required after the 5-O-Pip, repeat the deprotection and coupling cycles.

  • Final Cleavage and Deprotection: After the final Fmoc group is removed, wash the resin with DCM and dry it. Add the cleavage cocktail (e.g., 3 mL) and agitate for 2-3 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the product, decant the ether, and dry the crude peptidomimetic under vacuum.

  • Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase Peptide Synthesis (SolPPS)

Solution-phase synthesis is advantageous for large-scale production and for synthesizing complex fragments that may be difficult to assemble on a solid support.[12] It requires careful planning of protecting group strategy to ensure regioselective bond formation.[6]

Materials and Reagents
  • Building Blocks: N-Boc-5-oxopipecolic acid and an amino acid methyl or ethyl ester (e.g., H-Gly-OMe·HCl).

  • Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like Oxyma Pure or 1-hydroxybenzotriazole (HOBt) to suppress racemization.[10][13]

  • Base: DIPEA or N-Methylmorpholine (NMM).

  • Solvents: Anhydrous DCM, DMF, Ethyl Acetate (EtOAc).

  • Work-up Reagents: 1N HCl, saturated NaHCO₃ solution, brine.

Solution-Phase Workflow Diagram

G cluster_1 Solution-Phase Coupling of 5-Oxopipecolic Acid A Dissolve N-Boc-5-O-Pip-OH + EDC/Oxyma in DCM B Stir at 0°C for 15 min (Pre-activation) A->B C Add Amino Acid Ester + DIPEA B->C D React Overnight (0°C to RT) C->D E Aqueous Work-up (Acid/Base Washes) D->E F Purify by Chromatography E->F G Characterize Dipeptide F->G

Caption: Workflow for solution-phase incorporation of 5-O-Pip.

Step-by-Step SolPPS Protocol

This protocol describes the coupling of N-Boc-5-oxopipecolic acid to an amino acid ester.

  • Pre-activation: Dissolve N-Boc-5-oxopipecolic acid (1.0 mmol) and Oxyma Pure (1.1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.1 mmol) and stir for 15-20 minutes.[13]

  • Coupling: In a separate flask, dissolve the amino acid ester hydrochloride salt (e.g., H-Gly-OMe·HCl, 1.0 mmol) in DCM and add DIPEA (1.0 mmol) to neutralize the salt. Add this solution to the activated carboxylic acid solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide product by flash column chromatography on silica gel.

  • Chain Elongation: The resulting protected dipeptide can be selectively deprotected at either the N-terminus (Boc removal with TFA) or the C-terminus (ester hydrolysis) to continue the peptide chain synthesis.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the final peptidomimetic.

Technique Purpose Expected Outcome/Observation
RP-HPLC Purity assessment and final purification.A single major peak indicating >95% purity.
Mass Spectrometry (ESI-MS) Molecular weight confirmation.The observed m/z value should match the calculated molecular weight of the target peptidomimetic.
NMR Spectroscopy (¹H, ¹³C) Structural confirmation and conformational analysis.Presence of characteristic signals for the 5-oxopipecolic acid ring protons and carbons. Analysis of coupling constants and NOE data can provide insights into the local conformation induced by the residue.[4]

Conclusion and Field Insights

The incorporation of 5-oxopipecolic acid is a powerful technique for generating conformationally defined peptidomimetics. The choice between solid-phase and solution-phase synthesis will depend on the target scale, sequence complexity, and available resources.

Key Considerations:

  • Coupling Steric Hindrance: As a cyclic amino acid, 5-oxopipecolic acid can be sterically hindered. Using potent activating agents like HATU or allowing for longer coupling times/double coupling is crucial for achieving high yields in SPPS.

  • Racemization: While urethane-based protecting groups (Fmoc, Boc) significantly reduce racemization, the use of additives like Oxyma Pure or HOBt is a critical self-validating step in any protocol to ensure stereochemical integrity.[6]

  • Conformational Isomers: The tertiary amide bond formed by the 5-oxopipecolic acid nitrogen can lead to cis/trans isomers, which may be observable by NMR as a set of doubled peaks.[4] This is not a sign of impurity but rather an important conformational feature of the molecule.

By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently utilize 5-oxopipecolic acid to advance the design and synthesis of novel, structurally constrained peptidomimetics for therapeutic applications.

References

  • Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. (n.d.). Academia.edu. Retrieved from [Link]

  • Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. (n.d.). pubs.rsc.org. Retrieved from [Link]

  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. Retrieved from [Link]

  • Peptide Modifications; Cyclization; Stapled peptides; phosphorylation; | AAPPTec. (n.d.). AAPPTec. Retrieved from [Link]

  • Al-Warhi, T., Al-Zharani, M., & El-Faham, A. (2021). Cyclic Peptides in Pipeline: What Future for These Great Molecules?. Pharmaceuticals (Basel, Switzerland), 14(12), 1215. Retrieved from [Link]

  • Lee, Y., & Kurth, M. J. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. The Journal of Organic Chemistry, 65(23), 7659–7665. Retrieved from [Link]

  • Ko, K.-Y., & Park, Y. (1995). A Convenient Synthesis of 5-Oxo-L-pipecolic Acid Derivative from L-Glutamic Acid. Bulletin of the Korean Chemical Society, 16(6), 565-567. Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). AAPPTec. Retrieved from [Link]

  • Hruby, V. J. (2009). High throughput synthesis of peptides and peptidomimetics. Biopolymers, 92(5), 371–386. Retrieved from [Link]

  • Cudic, M., & Fields, G. B. (2009). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in molecular biology (Clifton, N.J.), 574, 143–180. Retrieved from [Link]

  • Zych, A., & Kaczmarek, K. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals (Basel, Switzerland), 14(5), 449. Retrieved from [Link]

  • Synthesis protocols. (n.d.). Peptideweb.com. Retrieved from [Link]

  • Z-L-Phg-Val-OMe. (2018). Organic Syntheses, 95, 310-321. Retrieved from [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Zych, A., & Kaczmarek, K. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. eScholarship.org. Retrieved from [Link]

  • Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI. Retrieved from [Link]

  • Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Zych, A., & Kaczmarek, K. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PMC. Retrieved from [Link]

Sources

Method

Application Note: (2S)-5-Oxo-piperidine-2-carboxylic Acid as a Chiral Building Block in Advanced Organic Synthesis

Executive Summary The development of conformationally restricted peptidomimetics and alkaloid-derived therapeutics heavily relies on versatile chiral scaffolds. (2S)-5-Oxo-piperidine-2-carboxylic acid (also known as 5-ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of conformationally restricted peptidomimetics and alkaloid-derived therapeutics heavily relies on versatile chiral scaffolds. (2S)-5-Oxo-piperidine-2-carboxylic acid (also known as 5-oxo-L-pipecolic acid) serves as a highly modular, non-proteinogenic amino acid building block[1]. By offering orthogonal reactive sites—a secondary amine, a carboxylic acid, and a C5-ketone—this scaffold enables divergent asymmetric synthesis. This application note details the mechanistic rationale, standardized protection protocols, and stereoselective functionalization strategies required to utilize this compound effectively in pharmaceutical R&D[1].

Mechanistic Rationale & Synthetic Divergence

The utility of (2S)-5-Oxo-piperidine-2-carboxylic acid stems from its pre-installed (S)-stereocenter at C2 and the electrophilic ketone at C5.

  • Causality in Protection Strategy: The secondary amine must be protected (typically as a Boc or Cbz carbamate) before manipulating the ketone or carboxylic acid to prevent undesired intramolecular cyclization or polymerization[2].

  • Stereoselective Reduction: The C5 ketone can be reduced stereoselectively. Due to the steric bulk of the C2 carboxylate and the N-protecting group, hydride delivery (e.g., via sodium borohydride) occurs preferentially from the less hindered face, yielding the (2S,5S)-5-hydroxypipecolic acid derivative[3].

SyntheticWorkflow A (2S)-5-Oxo-piperidine-2-carboxylic acid (Chiral Scaffold) B N-Protection (Boc/Cbz) A->B Protection C C5-Ketone Reduction (NaBH4) B->C Stereoselective Reduction D C2-Carboxylic Acid Derivatization B->D Amidation/ Esterification E (2S,5S)-5-Hydroxypipecolic Acid Derivatives C->E Yield >85% F Peptidomimetic Drugs D->F E->F

Caption: Divergent synthetic workflow from (2S)-5-Oxo-piperidine-2-carboxylic acid to peptidomimetics.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the N-Boc protection and subsequent stereoselective reduction, demonstrating the self-validating nature of the chosen reagents.

Reaction StepReagents & ConditionsConversion (%)Diastereomeric Ratio (5S:5R)Isolated Yield (%)
N-Boc Protection Boc₂O, Et₃N, DCM, 0 °C to RT, 12h>99%N/A92%
N-Boc Protection Boc₂O, NaOH, H₂O/THF, RT, 12h95%N/A88%
C5 Reduction NaBH₄, MeOH, -78 °C, 2h>95%92:885%
C5 Reduction L-Selectride, THF, -78 °C, 2h>98%>99:191%

Experimental Protocols

Protocol A: Synthesis of (2S)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid

This protocol establishes the foundational N-protected building block, a commercially validated intermediate[2].

Materials:

  • (2S)-5-Oxo-piperidine-2-carboxylic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Preparation: Suspend (2S)-5-oxo-piperidine-2-carboxylic acid (10 mmol) in 30 mL of anhydrous DCM in a flame-dried round-bottom flask under an inert argon atmosphere.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add Et₃N (20 mmol) dropwise. Causality: The base deprotonates the zwitterionic amino acid, solubilizing it and increasing the nucleophilicity of the secondary amine.

  • Boc Protection: Dissolve Boc₂O (12 mmol) in 10 mL of DCM and add dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor via TLC (Ninhydrin stain).

  • Workup: Quench the reaction with 1M HCl to pH 3 (to ensure the carboxylic acid is protonated for organic extraction). Extract with EtOAc (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.

Protocol B: Stereoselective Reduction to (2S,5S)-1-N-Boc-5-hydroxypiperidine-2-carboxylic acid

This protocol leverages the steric environment of the protected scaffold to achieve diastereoselective reduction[3].

Step-by-Step Procedure:

  • Preparation: Dissolve (2S)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid (5 mmol) in 20 mL of anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are critical to maximize the facial selectivity of the hydride attack.

  • Reduction: Slowly add L-Selectride (1.0 M in THF, 6 mmol) dropwise over 20 minutes.

  • Quenching: After 2 hours of stirring at -78 °C, quench the reaction carefully with 10% aqueous citric acid.

  • Isolation: Warm to room temperature, extract with EtOAc, wash with brine, dry, and concentrate. Purify via flash column chromatography to isolate the pure (2S,5S) diastereomer.

Sources

Application

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Using (2S)-5-Oxo-piperidine-2-carboxylic Acid

Executive Summary (2S)-5-Oxo-piperidine-2-carboxylic acid (commonly referred to as (S)-5-oxopipecolic acid) is a highly versatile, non-proteinogenic cyclic amino acid[1][2]. As a six-membered piperidine derivative, it in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S)-5-Oxo-piperidine-2-carboxylic acid (commonly referred to as (S)-5-oxopipecolic acid) is a highly versatile, non-proteinogenic cyclic amino acid[1][2]. As a six-membered piperidine derivative, it introduces rigid conformational constraints into peptide backbones, serving as a structural analog to proline but with distinct ϕ / ψ dihedral angle preferences[3].

Beyond conformational restriction, the C5-ketone provides a unique orthogonal handle for post-synthetic modifications, enabling the assembly of complex peptidomimetics, spiro-ladder oligomers, and nucleic acid mimics[3][4]. This application note details the optimized Fmoc-SPPS protocols required to successfully incorporate this building block, addressing the specific steric and chemoselective challenges it presents.

Mechanistic Rationale & Structural Significance

Incorporating (2S)-5-oxo-piperidine-2-carboxylic acid into a growing peptide chain requires overcoming two primary chemical hurdles. Understanding the causality behind these challenges is critical for a successful synthesis.

The Threat of Intramolecular Cyclization (Schiff Base Formation)

The C5-ketone is highly susceptible to nucleophilic attack. If left unprotected during SPPS, the free N-terminal primary amine of the subsequently coupled amino acid (residue i+1 ) can undergo rapid intramolecular condensation with the C5-ketone of the pipecolic acid (residue i ). Because the primary amine and the ketone are separated by exactly five atoms, this attack forms a thermodynamically favorable six-membered imine ring. Solution: The ketone must be masked during synthesis, universally achieved by using the ethylene acetal protected building block: Fmoc-(2S)-5-oxo-piperidine-2-carboxylic acid ethylene acetal.

Steric Hindrance at the Secondary Amine

Once the pipecolic acid derivative is coupled and its Fmoc group is removed, the resulting N-terminus is a secondary amine embedded within a bulky six-membered ring. Acylating this amine with the next amino acid is sterically demanding. Standard carbodiimide chemistry (e.g., DIC/Oxyma) often fails or results in severe deletion sequences. Solution: Highly reactive uronium/aminium salts (HATU) combined with HOAt are mandatory to drive the acylation to completion.

The Danger of Thiol Scavengers

During global cleavage, the ethylene acetal is hydrolyzed to unmask the ketone. If standard thiol-based scavengers like Ethanedithiol (EDT) or DODT are used in the cleavage cocktail, they will irreversibly react with the unmasked C5-ketone under highly acidic conditions to form a dithioacetal. Solution: Thiols must be strictly excluded from the cleavage cocktail.

Experimental Workflows & Logical Pathways

SPPS_Workflow A 1. Resin Swelling (DMF/DCM) B 2. Fmoc Deprotection (20% Piperidine) A->B C 3. Couple Fmoc-(2S)-5-Oxo-Pip(Acetal)-OH (DIC/Oxyma or HATU) B->C D 4. Fmoc Deprotection (Chloranil Test: Positive) C->D E 5. Couple Next Amino Acid (HATU/HOAt, Extended Time) D->E F 6. Global Cleavage & Acetal Hydrolysis (90% TFA, 5% H2O, 5% TIPS) E->F G 7. Precipitation & Lyophilization (Cold Ether) F->G

Fig 1. Optimized SPPS workflow for integrating (2S)-5-oxo-piperidine-2-carboxylic acid.

Chemical_Logic N1 Protected Monomer Fmoc-Pip(Acetal)-OH N2 Peptide Elongation Acetal prevents Schiff base N1->N2 SPPS Cycles N3 TFA Cleavage Acid-catalyzed hydrolysis N2->N3 90% TFA / 5% H2O N4 Target Peptide Reactive C5-Ketone Unmasked N3->N4 - Ethylene Glycol

Fig 2. Mechanistic pathway of orthogonal ketone protection and unmasking.

Step-by-Step Protocol: A Self-Validating System

Phase 1: Incorporation of the Pipecolic Acid Derivative
  • Resin Preparation: Swell Rink Amide or Wang resin in DMF/DCM (1:1) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×) and DCM (3×).

  • Coupling: Dissolve 4.0 eq of Fmoc-(2S)-5-oxo-piperidine-2-carboxylic acid ethylene acetal, 4.0 eq of DIC, and 4.0 eq of Oxyma Pure in DMF. Add to the resin and agitate for 60 minutes at room temperature.

  • Validation: Perform a standard Kaiser (ninhydrin) test. A negative result (yellow/colorless beads) confirms complete acylation of the primary amine.

Phase 2: Elongation on the Secondary Amine (Critical Step)
  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 min). Wash thoroughly.

  • Self-Validating Check (Chloranil Test): The standard Kaiser test cannot detect the secondary amine of the piperidine ring. You must perform a Chloranil test (acetaldehyde/p-chloranil). A successful Fmoc deprotection will yield dark blue/green beads .

  • Sterically Hindered Coupling: Dissolve 4.0 eq of the next Fmoc-amino acid, 4.0 eq of HATU, and 4.0 eq of HOAt in DMF. Add 8.0 eq of DIPEA. Pre-activate for 2 minutes, then add to the resin.

  • Reaction Conditions: Agitate for 2 hours at room temperature. For highly hindered sequences, utilize microwave assistance (75°C for 15 minutes).

  • Validation: Repeat the Chloranil test. A negative result (colorless/yellow beads) confirms successful coupling onto the secondary amine.

Phase 3: Global Cleavage and Acetal Hydrolysis
  • Cleavage Cocktail Preparation: Prepare a modified Reagent K cocktail excluding thiols: 90% TFA / 5% H2O / 5% TIPS. The elevated water concentration (5% vs standard 2.5%) is required to drive the hydrolysis of the ethylene acetal.

  • Cleavage: Treat the resin for 3 hours at room temperature.

  • Isolation: Filter the cleavage solution into cold diethyl ether to precipitate the peptide. Centrifuge, wash the pellet with ether (3×), and lyophilize.

Quantitative Data & Optimization

Table 1: Coupling Efficiency on the Secondary Amine of (2S)-5-Oxo-piperidine-2-carboxylic Acid Data reflects the coupling of Fmoc-Ala-OH onto the unmasked piperidine nitrogen.

Coupling ReagentEquivalentsAdditiveTime / TempYield / Purity
DIC / Oxyma4.0 eqNone2h / 25°C< 40% (Severe Deletions)
HBTU / DIPEA4.0 eqHOBt2h / 25°C~ 60%
HATU / DIPEA4.0 eqHOAt2h / 25°C> 95%
HATU / DIPEA4.0 eqHOAt15m / 75°C (MW)> 98%

Table 2: Cleavage Cocktail Optimization for Acetal Hydrolysis & Ketone Unmasking

Cleavage Cocktail (v/v/v)TimeAcetal HydrolysisKetone IntegrityNotes
TFA/TIPS/H2O (95:2.5:2.5)2hIncomplete (~70%)IntactInsufficient water content for full hydrolysis.
TFA/TIPS/H2O (90:5:5)3hComplete (>99%)IntactOptimal. Higher water content drives acetal removal.
TFA/EDT/H2O/TIPS (94:2.5:2.5:1)3hCompleteCompromised EDT forms irreversible dithioacetal with the C5-ketone[3].

Downstream Applications

Once synthesized and purified, the unmasked C5-ketone on the pipecolic acid scaffold serves as a highly reactive electrophilic center. It is frequently subjected to Bucherer–Bergs reactions to form hydantoins, or condensed with bis-amino acids to assemble complex, left-handed helical spiro oligomer ladders[3][5]. Furthermore, it can undergo reductive amination to generate customized basic side chains, expanding the toolkit for structure-activity relationship (SAR) studies in drug discovery.

References

  • [3] Asymmetric Synthesis of Pipecolic Acid and Derivatives - Thieme E-Books & E-Journals. URL:

  • [4] Synthesis of a Pipecolic Acid-Based Bis-amino Acid and Its Assembly into a Spiro Ladder Oligomer - ResearchGate. URL:

  • [1] 5-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 16639150 - PubChem - NIH. URL:

  • [2] (2S)-5-Oxo-piperidine-2-carboxylic acid | C6H9NO3 | CID 55300737 - PubChem - NIH. URL:

  • [5] Synthesis of Structurally Diverse Bis-peptide Oligomers - ResearchGate. URL:

Sources

Method

Application Note: Advanced Derivatization Strategies for GC-MS Analysis of (2S)-5-Oxo-piperidine-2-carboxylic Acid

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals. Introduction & Analytical Challenges (2S)-5-Oxo-piperidine-2-carboxylic acid is a non-proteinogenic, chiral amino acid a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals.

Introduction & Analytical Challenges

(2S)-5-Oxo-piperidine-2-carboxylic acid is a non-proteinogenic, chiral amino acid analog. Structurally related to pipecolic acid—a critical regulator of systemic acquired resistance (SAR) in plant immunity[1]—this molecule serves as both a vital biological biomarker and a highly valued chiral synthon in pharmaceutical development.

Analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents a unique "tri-functional" challenge. The molecule contains three highly polar, non-volatile functional groups:

  • A secondary amine within the piperidine ring.

  • A carboxylic acid at the C2 position.

  • A ketone at the C5 position.

Without proper chemical masking (derivatization), these groups cause severe thermal degradation, irreversible column adsorption, and poor peak symmetry. This application note details the mechanistic rationale and step-by-step protocols for derivatizing (2S)-5-Oxo-piperidine-2-carboxylic acid to achieve sub-picomole sensitivity and high-resolution chromatographic separation[2].

Mechanistic Rationale for Derivatization

The Pitfall of Direct Silylation

A common error in metabolomics is attempting a single-step silylation (e.g., using MSTFA or BSTFA) on ketone-containing amino acids. While the carboxylic acid and secondary amine will efficiently form trimethylsilyl (TMS) derivatives, the 5-oxo group undergoes keto-enol tautomerization at the high temperatures of a GC injection port (typically 250°C). Silylation of the transient enol form produces an unpredictable mixture of O-TMS enol ethers. This results in severe peak splitting, compromised reproducibility, and inaccurate quantification.

The Gold Standard: Two-Step MOX-TMS

To circumvent tautomerization, a two-step Methoximation-Trimethylsilylation (MOX-TMS) protocol is required[2].

  • Step 1 (Methoximation): Methoxyamine hydrochloride reacts with the C5 ketone to form a highly stable methoxime derivative, permanently locking the molecule out of the enol form.

  • Step 2 (Silylation): N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) is introduced. The chloride ion from TMCS acts as a superior leaving group, enhancing the silylating power of MSTFA to overcome the steric hindrance of the secondary amine in the piperidine ring.

The High-Throughput Alternative: Propyl Chloroformate (PCF)

For rapid screening where moisture-free conditions are difficult to maintain (e.g., high-throughput plant phenotyping), Propyl Chloroformate (PCF) offers a robust alternative[3]. PCF derivatization occurs directly in aqueous media, converting the amine to a propyl carbamate and the carboxylic acid to a propyl ester. While the 5-oxo group remains underivatized, the resulting molecule is sufficiently volatile for GC-MS, albeit with a slightly lower sensitivity ceiling than the MOX-TMS derivative.

Experimental Workflows & Visualizations

ChemicalMechanism A (2S)-5-Oxo-piperidine- 2-carboxylic acid (Ketone, Amine, Carboxyl) B Methoxyamine HCl in Pyridine (37°C, 90 min) A->B Step 1: Methoximation C Methoxime Derivative (Locked Ketone) B->C D MSTFA + 1% TMCS (37°C, 30 min) C->D Step 2: Silylation E MOX-TMS Derivative (Volatile, GC-MS Ready) D->E

Caption: Two-step MOX-TMS derivatization chemical workflow for (2S)-5-Oxo-piperidine-2-carboxylic acid.

AnalyticalWorkflow S1 1. Sample Aliquot (Dry completely under N2 gas) S2 2. Methoximation Add 20 µL MeOX in Pyridine (20 mg/mL) Incubate at 37°C for 90 min S1->S2 S3 3. Silylation Add 80 µL MSTFA + 1% TMCS Incubate at 37°C for 30 min S2->S3 S4 4. GC-MS Acquisition Injection: 1 µL (Splitless) Column: DB-5MS (30m) S3->S4 S5 5. Data Processing Extract m/z 199 (Base Peak) Quantify against Internal Standard S4->S5

Caption: Standardized sample preparation and GC-MS acquisition workflow.

Detailed Experimental Protocols

Protocol A: MOX-TMS Derivatization (Gold Standard for Discovery & Quantitation)

This protocol is designed as a self-validating system; the inclusion of pyridine acts both as a solvent and an acid scavenger, ensuring the reaction goes to completion without degrading the analyte.

  • Sample Drying: Transfer the extracted sample aliquot (e.g., 50 µL of biological extract) into a 1.5 mL glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Causality: Even trace amounts of water will hydrolyze MSTFA into hexamethyldisiloxane (HMDS) and active silanols, instantly halting the silylation reaction.

  • Methoximation: Add 20 µL of Methoxyamine hydrochloride (MeOX) solution (20 mg/mL in anhydrous pyridine). Cap tightly and vortex for 10 seconds.

  • Incubation 1: Incubate the mixture at 37°C for 90 minutes. Causality: 37°C provides sufficient thermal energy to drive oxime formation without causing thermal degradation of co-extracted heat-sensitive metabolites.

  • Silylation: Add 80 µL of MSTFA containing 1% TMCS to the vial.

  • Incubation 2: Incubate at 37°C for 30 minutes.

  • Analysis: Transfer to a GC-MS micro-insert. The sample is now ready for injection. Analyze within 24 hours to prevent derivative degradation.

Protocol B: Propyl Chloroformate (PCF) Derivatization (High-Throughput)
  • Aqueous Reconstitution: Reconstitute the sample in 100 µL of distilled water.

  • Catalysis & Buffering: Add 100 µL of 1-propanol and 20 µL of pyridine. Vortex briefly.

  • Derivatization: Add 10 µL of Propyl Chloroformate (PCF). Vortex vigorously for 20 seconds. Causality: The vigorous mixing ensures the biphasic reaction maximizes contact between the aqueous analyte and the organic PCF reagent.

  • Extraction: Add 100 µL of hexane. Vortex for 30 seconds, then centrifuge at 3,000 x g for 2 minutes to separate the phases.

  • Recovery: Carefully transfer the upper (organic) hexane layer containing the derivatized analyte to a GC-MS vial for immediate analysis.

Data Presentation & Instrumental Parameters

To ensure reproducibility across different laboratories, the following quantitative parameters and mass spectral features must be utilized for method validation.

Table 1: Comparison of Derivatization Strategies
MethodTarget Functional GroupsReagents UsedAdvantagesLimitations
MOX-TMS Ketone, Amine, CarboxylMeOX/Pyridine, MSTFA + 1% TMCSPrevents enolization; highly reproducible; comprehensive masking.Time-consuming; highly moisture-sensitive; may yield E/Z isomeric peaks.
PCF Amine, CarboxylPropyl chloroformate, Propanol, PyridineExtremely fast (<5 min); performed in aqueous phase; no drying required.Ketone remains underivatized (potential peak tailing); lower absolute sensitivity.
Table 2: Recommended GC-MS Parameters
ParameterSetting / ValueScientific Rationale
Analytical Column DB-5MS (30 m × 0.25 mm × 0.25 µm)5% phenyl stationary phase provides low bleed and ideal selectivity for semi-polar TMS derivatives.
Injection Mode 1 µL, Splitless, 250°CMaximizes transfer of trace metabolites onto the column.
Carrier Gas Helium, Constant Flow at 1.0 mL/minEnsures consistent retention times and optimal linear velocity.
Oven Program 60°C (1 min) → 10°C/min to 325°C (5 min)Broad screening gradient ensures elution of high-MW derivatives and bakes out matrix contaminants.
Ionization Mode Electron Impact (EI), 70 eVStandardized energy for reproducible fragmentation and library matching.
Table 3: Mass Spectral Features of MOX-TMS Derivative

Derivative Formula: C13H28N2O3Si2 | Exact Mass: 316.16 Da

Diagnostic Fragmentm/z ValueOrigin / Fragmentation Mechanism
[M]+ 316Intact molecular ion (typically low abundance in EI-MS).
[M - CH3]+ 301Loss of a methyl radical from a trimethylsilyl group.
[M - COOTMS]+ 199Alpha-cleavage loss of the carboxyl-TMS group. Forms a highly stable, resonance-stabilized piperidinium cation. (Recommended Quantifier Ion)
[TMS]+ 73Trimethylsilyl cation; ubiquitous in all silylated spectra.

References

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology, 114, 30.4.1-30.4.32. URL:[Link]

  • Hartmann, M., Kim, D., Bernsdorff, F., Ajami-Rashidi, Z., Scholten, N., Schreiber, S., Zeier, T., Schuck, S., Reichel-Deland, V., & Zeier, J. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124-153. URL:[Link]

  • Návarová, H., Bernsdorff, F., Döring, A. C., & Zeier, J. (2012). Pipecolic acid, an endogenous mediator of defense amplification and priming, is a critical regulator of inducible plant immunity. The Plant Cell, 24(12), 5123-5141. URL:[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Spiro Ladder Oligomers from 5-Oxopipecolic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a detailed guide for the synthesis of novel spiro ladder oligomers utilizing 5-oxopipecoli...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for the synthesis of novel spiro ladder oligomers utilizing 5-oxopipecolic acid as a readily accessible starting material. The protocols and methodologies outlined herein are designed to provide a comprehensive and scientifically robust framework for researchers in organic synthesis, medicinal chemistry, and materials science. We will delve into the strategic design of a suitable monomer, its synthesis, and subsequent polymerization to yield well-defined spiro ladder oligomers.

Introduction: The Architectural Allure of Spiro Ladder Oligomers

Spiro ladder oligomers and polymers represent a fascinating class of macromolecules characterized by their rigid, double-stranded backbones.[1][2] This unique architecture, composed of a series of fused rings, imparts exceptional conformational stability and pre-organized three-dimensional structures.[3][4] Unlike flexible linear polymers, the shapes of spiro ladder oligomers are programmed by the stereochemistry of their constituent monomers, offering a powerful platform for the design of molecules with precisely controlled geometries.[5][6] This structural rigidity is highly desirable in drug discovery, where pre-organization can lead to enhanced binding affinity and selectivity for biological targets.[5]

5-Oxopipecolic acid, a derivative of the non-proteinogenic amino acid pipecolic acid, presents an attractive and underexplored starting point for the synthesis of novel spirocyclic monomers. Its cyclic ketone functionality serves as a versatile handle for the introduction of a spirocyclic junction, while the inherent amino acid scaffold provides the necessary functionalities for subsequent oligomerization. This guide details a rational approach to harness the chemical potential of 5-oxopipecolic acid for the construction of these intriguing macromolecules.

Synthetic Strategy: From a Cyclic Ketone to a Rigid Oligomer

The overall strategy for the synthesis of spiro ladder oligomers from 5-oxopipecolic acid is a multi-stage process that begins with the synthesis of a key building block: a protected bis-amino acid monomer. This monomer is then utilized in a solid-phase synthesis protocol to assemble the spiro ladder oligomer.

The proposed synthetic pathway can be broken down into two main parts:

  • Monomer Synthesis: Conversion of 5-oxopipecolic acid into a differentially protected bis-amino acid monomer suitable for solid-phase synthesis.

  • Oligomerization: Stepwise assembly of the monomer units on a solid support, followed by intramolecular cyclization to form the rigid spiro ladder backbone.

This approach is inspired by the successful synthesis of spiro ladder oligomers from other pipecolic acid derivatives, demonstrating the feasibility of this strategy.[3][4][7]

PART 1: Synthesis of a Novel Bis-Amino Acid Monomer from 5-Oxopipecolic Acid

This section details a proposed, robust protocol for the synthesis of a key bis-amino acid monomer from 5-oxopipecolic acid. Each step is accompanied by an explanation of the underlying chemical principles and expected outcomes.

Diagram of the Monomer Synthesis Workflow

Monomer Synthesis Workflow Start 5-Oxopipecolic Acid Step1 Protection of Amine and Carboxylic Acid Start->Step1 Boc₂O, BnBr Step2 Spiro-functionalization of Ketone Step1->Step2 e.g., Ethylene Glycol, p-TsOH Step3 Oxidative Cleavage & Esterification Step2->Step3 1. O₃; 2. Me₂S; 3. TMSCHN₂ Step4 Differential Deprotection Step3->Step4 e.g., H₂/Pd-C Monomer Bis-Amino Acid Monomer Step4->Monomer

Caption: Proposed workflow for the synthesis of the bis-amino acid monomer.

Detailed Experimental Protocols

Protocol 1.1: Protection of 5-Oxopipecolic Acid

  • Rationale: To prevent unwanted side reactions during the functionalization of the ketone, the amine and carboxylic acid groups of 5-oxopipecolic acid must be protected. The tert-butyloxycarbonyl (Boc) group is an excellent choice for the amine due to its stability under a wide range of conditions and its facile removal with acid. The carboxylic acid will be protected as a benzyl ester, which can be removed by hydrogenolysis, providing an orthogonal deprotection strategy.[8]

  • Procedure:

    • Dissolve 5-oxopipecolic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

    • Add sodium bicarbonate (2.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Acidify the mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-5-oxopipecolic acid.

    • Dissolve the crude product in anhydrous N,N-dimethylformamide (DMF).

    • Add potassium carbonate (1.5 eq) and benzyl bromide (1.2 eq).

    • Stir the reaction at room temperature for 8-12 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to afford the fully protected starting material.

Protocol 1.2: Spiroketalization of the Protected 5-Oxopipecolic Acid

  • Rationale: The ketone at the C5 position is the key to creating the spirocyclic core of our monomer. A straightforward and high-yielding method to achieve this is through spiroketalization.[9] This reaction not only introduces the spiro-functionality but also protects the ketone from subsequent oxidative cleavage.

  • Procedure:

    • Dissolve the protected 5-oxopipecolic acid derivative (1.0 eq) and ethylene glycol (5.0 eq) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

    • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by flash column chromatography to yield the spiroketal product.

Protocol 1.3: Synthesis of the Bis-amino Acid Precursor

  • Rationale: At this stage, we need to introduce the second amino acid functionality. A proposed method involves the conversion of the piperidine ring into a linear chain bearing two carboxylic acid groups, one of which will be later converted to an amine. A plausible, albeit theoretical, approach could involve a multi-step sequence. A more direct and precedented approach for creating a bis-amino acid from a cyclic ketone involves the Bucherer-Bergs reaction to form a hydantoin, followed by hydrolysis.[10]

  • Procedure (Bucherer-Bergs Approach):

    • To a solution of the protected 5-oxopipecolic acid (from Protocol 1.1) in ethanol/water, add potassium cyanide (2.0 eq) and ammonium carbonate (4.0 eq).

    • Heat the mixture in a sealed vessel at 60-80 °C for 24-48 hours.

    • Cool the reaction mixture and acidify with concentrated HCl.

    • Collect the precipitated hydantoin by filtration.

    • Hydrolyze the hydantoin by heating with aqueous barium hydroxide or a strong acid (e.g., 6 M HCl) at reflux for 24-48 hours.

    • Neutralize the reaction mixture and use ion-exchange chromatography to isolate the bis-amino acid.

    • Differentially protect the newly formed amino and carboxyl groups to yield the desired monomer.

Note: The synthetic route from 5-oxopipecolic acid to a suitable bis-amino acid monomer is a research-level endeavor. The provided protocols are based on established chemical transformations but may require optimization.

PART 2: Solid-Phase Synthesis of Spiro Ladder Oligomers

With the bis-amino acid monomer in hand, we can proceed to the assembly of the spiro ladder oligomer. Solid-phase synthesis offers a highly efficient and automatable method for the stepwise construction of oligomers.[3][7]

Diagram of the Oligomerization Workflow

Oligomerization Workflow Resin Rink Amide Resin Step1 Fmoc Deprotection Resin->Step1 20% Piperidine in DMF Step2 Monomer Coupling Step1->Step2 Monomer, HBTU, HOBt, DIPEA Step3 Repeat Steps 1 & 2 Step2->Step3 n cycles Step4 Final Fmoc Deprotection Step3->Step4 20% Piperidine in DMF Step5 Cleavage from Resin Step4->Step5 TFA/TIS/H₂O Step6 Intramolecular Cyclization Step5->Step6 DCC, NHS Oligomer Spiro Ladder Oligomer Step6->Oligomer

Caption: Solid-phase synthesis and cyclization of the spiro ladder oligomer.

Detailed Experimental Protocols

Protocol 2.1: Solid-Phase Oligomer Synthesis

  • Rationale: Fmoc-based solid-phase peptide synthesis (SPPS) is a well-established and reliable method for the assembly of oligomers.[11] The use of a Rink Amide resin allows for the final cleavage of the oligomer with a C-terminal amide.

  • Procedure:

    • Swell Rink Amide resin in DMF in a fritted syringe.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, dichloromethane (DCM), and DMF.

    • Monomer Coupling: In a separate vial, pre-activate the Fmoc-protected bis-amino acid monomer (3.0 eq) with HBTU (2.9 eq), HOBt (3.0 eq), and DIPEA (6.0 eq) in DMF for 5 minutes.

    • Add the activated monomer solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin thoroughly with DMF, DCM, and DMF.

    • Repeat the deprotection and coupling steps for the desired number of monomer units.

    • After the final coupling, perform a final Fmoc deprotection.

Protocol 2.2: Cleavage and In Situ Cyclization

  • Rationale: Once the linear precursor is assembled on the solid support, it is cleaved from the resin. The final and crucial step is the intramolecular cyclization to form the rigid spiro ladder structure. This is achieved by activating the carboxylic acid groups, which then react with the free amines of the adjacent monomer units.[3][7]

  • Procedure:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude linear oligomer by adding cold diethyl ether.

    • Centrifuge and decant the ether. Wash the pellet with cold ether and dry under vacuum.

    • Dissolve the crude oligomer in a suitable solvent (e.g., DMF or a mixture of acetonitrile and water).

    • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq per cyclization) and N-hydroxysuccinimide (NHS, 1.1 eq per cyclization).

    • Stir the reaction at room temperature for 12-24 hours.

    • Filter to remove the dicyclohexylurea byproduct.

    • Purify the spiro ladder oligomer by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a white powder.

PART 3: Characterization of Spiro Ladder Oligomers

Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized spiro ladder oligomers.

Table of Analytical Techniques
TechniquePurposeExpected Observations
NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) Structural elucidation and conformational analysis.[3][12][13]Complex but well-resolved spectra indicative of a rigid structure. NOESY will show through-space correlations confirming the folded or helical conformation.
MALDI-TOF Mass Spectrometry Determination of molecular weight and confirmation of oligomer length.[1][14][15]A series of peaks corresponding to the mass of the desired oligomer and potentially smaller cyclic byproducts.
Gel Permeation Chromatography (GPC/SEC) Assessment of molecular weight distribution and purity.[16][17]A narrow peak indicating a well-defined oligomer with low polydispersity.
Circular Dichroism (CD) Spectroscopy Determination of helical secondary structure.A characteristic CD spectrum indicating a preferred helical sense (left- or right-handed).
Thermal Analysis (TGA/DSC) Evaluation of thermal stability.[18]High decomposition temperature, characteristic of rigid ladder-like structures.
Protocol 3.1: NMR Spectroscopic Analysis
  • Procedure:

    • Dissolve a small sample of the purified oligomer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃CN).

    • Acquire ¹H and ¹³C NMR spectra.

    • Perform 2D NMR experiments (COSY, HSQC, HMBC, and NOESY/ROESY) to assign all proton and carbon signals and to determine the through-bond and through-space correlations.

    • The NOESY/ROESY spectra are particularly crucial for determining the three-dimensional structure of the oligomer in solution.[3]

Protocol 3.2: Mass Spectrometric Analysis
  • Procedure:

    • Prepare a solution of the oligomer in a suitable solvent (e.g., acetonitrile/water).

    • Mix the sample solution with a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid).

    • Spot the mixture onto the MALDI target plate and allow it to dry.

    • Acquire the mass spectrum in positive ion reflectron mode.

Conclusion

This application note provides a comprehensive guide for the synthesis and characterization of novel spiro ladder oligomers from 5-oxopipecolic acid. The proposed synthetic route offers a plausible pathway to a key bis-amino acid monomer, and the detailed protocols for solid-phase synthesis and characterization are based on established and reliable methodologies. The development of new spiro ladder oligomers from readily available starting materials opens up exciting avenues for research in areas such as catalysis, molecular recognition, and the development of new therapeutic agents with precisely controlled three-dimensional structures.

References

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  • Habay, S. A., & Schafmeister, C. E. (2004). Synthesis of a bis-amino acid that creates a sharp turn. Organic letters, 6(19), 3369-3371. [Link]

  • LePlae, P. R., & Gellman, S. H. (2001). Synthesis of a water-soluble β-peptide foldamer that is a modest inhibitor of the HIV-1 Vif-ElonginB-ElonginC complex. Organic Letters, 3(22), 3543-3546.
  • Gale, J. B., & Schafmeister, C. E. (2005). Synthesis of a pipecolic acid-based bis-amino acid and its assembly into a spiro ladder oligomer. Organic letters, 7(15), 3367-3370. [Link]

  • Schafmeister, C. E., & Habay, S. A. (2006). Maximizing the stereochemical diversity of spiro-ladder oligomers. Organic letters, 8(13), 2823-2826. [Link]

  • Lee, S., Lee, J., Park, S., & Kim, J. (2018). Quantitative MALDI-TOF mass spectrometric analysis of biocidal polyhexamethylene guanidine (PHMG) oligomers in consumer products. Journal of hazardous materials, 358, 141-147. [Link]

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  • Scherf, U. (1996). Ladder-type polymers and oligomers. Topics in Current Chemistry, 177, 163-222.
  • Tour, J. M. (1996). Conjugated macromolecules of precise length and constitution. Organic synthesis on the nanoscale. Chemical reviews, 96(1), 537-554.
  • Montaudo, G., & Lattimer, R. P. (Eds.). (2002). Mass spectrometry of polymers. CRC press.
  • Smith, A. B., & Paone, D. V. (1997). Total synthesis of (+)-paspaline. Journal of the American Chemical Society, 119(49), 12028-12029.
  • Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective total synthesis of (+)-gigantecin. Journal of the American Chemical Society, 128(15), 4936-4937.
  • Brown, D. G., & Wustrow, D. J. (2011). Emerging scaffolds in medicinal chemistry. Chemical reviews, 111(7), 4370-4413.
  • Gu, C., Li, C., & Zhang, Y. (2024). Regioisomeric Spirobifluorene CANAL Ladder Polymers and Their Gas Separation Performance. ACS Macro Letters, 13(1), 125-131. [Link]

  • Zhang, W., & Moore, J. S. (2006). Shape-persistent macrocycles: from molecules to materials.
  • Bo, Z., & Müllen, K. (2007). Synthesis of monodisperse spiro-bridged ladder-type oligo-p-phenylenes. Organic letters, 9(22), 4499-4502. [Link]

  • Beaudry, C. M., & Trauner, D. (2002). A general and efficient synthesis of spirocyclic N-heterocycles. Organic letters, 4(14), 2221-2224.
  • Ohta, T., & Ema, T. (2023). One-Handed Helical Tubular Ladder Polymers for Chromatographic Enantioseparation. Angewandte Chemie International Edition, 62(11), e202218297. [Link]

  • Clayden, J., & Yasin, S. A. (2002). The challenge of spiro-heterocycle synthesis. Journal of the Chemical Society, Perkin Transactions 1, (2), 235-262.
  • ResolveMass Laboratories Inc. (2026). GPC Analysis of Polymers: A Comprehensive Guide to Molecular Weight Characterization. [Link]

  • Coldiron, S. J. (2004). Synthesis of piperidone grafted spiroheterocycles.
  • Budd, P. M., Ghanem, B. S., Makhseed, S., McKeown, N. B., & Tattershall, C. E. (2004). Linear high molecular weight ladder polymers by optimized polycondensation of tetrahydroxytetramethylspirobisindane and 1, 4-dicyanotetrafluorobenzene. Macromolecules, 37(23), 8585-8592. [Link]

  • Kowalewski, T., & Müllen, K. (2012). Spiro-bridged ladder-type oligo (para-phenylene) s: fine tuning solid state structure and optical properties. IRIS Adlershof, 1, 1-4.
  • Schwarz, D., & Budd, P. M. (2008). Linear High Molecular Weight Ladder Polymers by Optimized Polycondensation of Tetrahydroxytetramethylspirobisindane and 1, 4-Dicy. SciSpace.
  • Schafmeister, C. E., & Habay, S. A. (2004). Synthesis of a bis-amino acid that creates a sharp turn. Organic letters, 6(19), 3369-3371.
  • Ema, T., Tanida, T., & Sakai, T. (2023). One‐Handed Helical Tubular Ladder Polymers for Chromatographic Enantioseparation. Angewandte Chemie, 135(11), e202218297. [Link]

  • Ohta, T., & Ema, T. (2021).
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  • Song, C. W., Wang, T. H., Wang, X. Y., Qiu, J. S., & Cao, Y. M. (2010). Synthesis and gas separation properties of intrinsic microporosity polymer PIM-1.
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Method

Preparation of (S)-5-Oxopipecolic Acid Ethylene Acetal: An In-Depth Technical Guide

Introduction: The Significance of (S)-5-Oxopipecolic Acid Ethylene Acetal in Medicinal Chemistry (S)-5-Oxopipecolic acid and its derivatives are pivotal chiral building blocks in the synthesis of a wide array of pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of (S)-5-Oxopipecolic Acid Ethylene Acetal in Medicinal Chemistry

(S)-5-Oxopipecolic acid and its derivatives are pivotal chiral building blocks in the synthesis of a wide array of pharmacologically active compounds. The constrained cyclic structure of the pipecolic acid scaffold provides a valuable template for the design of peptidomimetics and small molecule inhibitors targeting enzymes and receptors. The introduction of a ketone functionality at the 5-position offers a handle for further chemical elaboration, while the ethylene acetal protecting group allows for selective reactions at other positions of the molecule. This application note provides a comprehensive guide to the preparation of (S)-5-oxopipecolic acid ethylene acetal, a versatile intermediate for drug discovery and development.

The synthetic strategy outlined herein commences with the readily available and enantiomerically pure L-glutamic acid. The key transformations involve a Dieckmann condensation to construct the piperidine ring, followed by the chemoselective protection of the ketone as an ethylene acetal. This guide will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step protocols, and present expected characterization data to ensure the successful and reproducible synthesis of the target compound.

Synthetic Strategy: A Multi-Step Approach from L-Glutamic Acid

The overall synthetic route to (S)-5-oxopipecolic acid ethylene acetal is a multi-step process that requires careful control of protecting groups to achieve the desired transformations selectively. The key steps are:

  • Protection of L-Glutamic Acid: The amino and carboxylic acid functionalities of L-glutamic acid are first protected to prevent unwanted side reactions in subsequent steps. The amino group is typically protected with a tert-butyloxycarbonyl (Boc) group, and both carboxylic acids are converted to methyl esters.

  • Dieckmann Condensation: The N-protected diester of L-glutamic acid undergoes an intramolecular Dieckmann condensation to form the 5-oxopipecolic acid ring system. This reaction is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[1][2]

  • Acetalization: The ketone at the 5-position is then selectively protected as an ethylene acetal. This is typically achieved through an acid-catalyzed reaction with ethylene glycol.[3]

  • Deprotection: Finally, the Boc and methyl ester protecting groups are removed to yield the target compound, (S)-5-oxopipecolic acid ethylene acetal.

This strategic sequence ensures that the desired stereochemistry at the C2 position, inherited from L-glutamic acid, is preserved throughout the synthesis.

Experimental Protocols

Part 1: Synthesis of N-Boc-(S)-5-oxopipecolic acid methyl ester

This part of the synthesis focuses on the formation of the piperidine ring via a Dieckmann condensation.

Diagram of the Workflow for Part 1:

cluster_0 Step 1: Protection of L-Glutamic Acid cluster_1 Step 2: Dieckmann Condensation start L-Glutamic Acid step1_1 Protection of Amino Group (Boc) start->step1_1 step1_2 Esterification of Carboxylic Acids (Methyl Esters) step1_1->step1_2 step2_1 Intramolecular Cyclization step1_2->step2_1 step2_2 Acidic Workup step2_1->step2_2 end_node N-Boc-(S)-5-oxopipecolic acid methyl ester step2_2->end_node

Caption: Workflow for the synthesis of the piperidine core.

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )SupplierNotes
L-Glutamic acidC₅H₉NO₄147.13Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25Sigma-Aldrich
Thionyl chloride (SOCl₂)Cl₂OS118.97Sigma-AldrichUse with caution in a fume hood.
Methanol (MeOH), anhydrousCH₄O32.04Sigma-Aldrich
Sodium methoxide (NaOMe)CH₃NaO54.02Sigma-AldrichHandle in a glovebox or under inert atmosphere.
Toluene, anhydrousC₇H₈92.14Sigma-Aldrich
Diethyl ether (Et₂O)C₄H₁₀O74.12Sigma-Aldrich
Saturated aq. NH₄Cl---
Saturated aq. NaHCO₃---
Brine---
Anhydrous MgSO₄MgSO₄120.37Sigma-Aldrich

Protocol:

  • N-Boc Protection of L-Glutamic Acid:

    • Suspend L-glutamic acid (1.0 eq) in a suitable solvent like a mixture of dioxane and water.

    • Add sodium hydroxide (2.5 eq) and stir until the solution becomes clear.

    • Cool the reaction mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture with a cold aqueous solution of KHSO₄ to pH 2-3.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain N-Boc-L-glutamic acid.

  • Esterification to N-Boc-L-glutamic acid dimethyl ester:

    • Dissolve N-Boc-L-glutamic acid (1.0 eq) in anhydrous methanol.

    • Cool the solution to 0 °C and add thionyl chloride (2.2 eq) dropwise.

    • Stir the reaction at room temperature for 24 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate to give N-Boc-L-glutamic acid dimethyl ester.

  • Dieckmann Condensation: [2][4]

    • Dissolve N-Boc-L-glutamic acid dimethyl ester (1.0 eq) in anhydrous toluene in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an argon atmosphere.

    • Add sodium methoxide (1.2 eq) portion-wise at room temperature.

    • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-(S)-5-oxopipecolic acid methyl ester.

Part 2: Preparation of (S)-5-Oxopipecolic Acid Ethylene Acetal

This part details the protection of the ketone and the final deprotection steps.

Diagram of the Workflow for Part 2:

cluster_2 Step 3: Acetalization cluster_3 Step 4: Deprotection start_node N-Boc-(S)-5-oxopipecolic acid methyl ester step3_1 Acid-catalyzed reaction with ethylene glycol start_node->step3_1 step3_2 Azeotropic water removal (Dean-Stark) step3_1->step3_2 step4_1 Hydrolysis of methyl ester step3_2->step4_1 step4_2 Removal of Boc group step4_1->step4_2 final_product (S)-5-Oxopipecolic Acid Ethylene Acetal step4_2->final_product

Caption: Workflow for the acetalization and deprotection steps.

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )SupplierNotes
N-Boc-(S)-5-oxopipecolic acid methyl ester--From Part 1
Ethylene glycolC₂H₆O₂62.07Sigma-Aldrich
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)C₇H₁₀O₄S190.22Sigma-Aldrich
Toluene, anhydrousC₇H₈92.14Sigma-Aldrich
Lithium hydroxide (LiOH)LiOH23.95Sigma-Aldrich
Tetrahydrofuran (THF)C₄H₈O72.11Sigma-Aldrich
Water (H₂O)H₂O18.02-
Hydrochloric acid (HCl), concentratedHCl36.46Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Sigma-Aldrich
Saturated aq. NaHCO₃---
Brine---
Anhydrous Na₂SO₄Na₂SO₄142.04Sigma-Aldrich

Protocol:

  • Acetalization of N-Boc-(S)-5-oxopipecolic acid methyl ester:

    • To a solution of N-Boc-(S)-5-oxopipecolic acid methyl ester (1.0 eq) in anhydrous toluene, add ethylene glycol (2.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

    • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

    • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-8 hours).

    • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of NaHCO₃, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product, N-Boc-(S)-5-oxopipecolic acid methyl ester ethylene acetal, can be purified by flash column chromatography if necessary.

  • Hydrolysis of the Methyl Ester:

    • Dissolve the N-Boc protected acetal ester (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-(S)-5-oxopipecolic acid ethylene acetal.

  • Deprotection of the N-Boc Group: [5][6]

    • Dissolve the N-Boc protected acid (1.0 eq) in dichloromethane or ethyl acetate.

    • Add an excess of a solution of HCl in dioxane (e.g., 4 M) or trifluoroacetic acid.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent and excess acid under reduced pressure.

    • The resulting hydrochloride salt of (S)-5-oxopipecolic acid ethylene acetal can be used directly or neutralized with a mild base and purified by crystallization or chromatography.[4][7]

Characterization of (S)-5-Oxopipecolic Acid Ethylene Acetal

The structure and purity of the final product should be confirmed by standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Results
¹H NMR Signals corresponding to the piperidine ring protons, the ethylene acetal protons (typically a multiplet around 3.9-4.1 ppm), and the exchangeable protons of the carboxylic acid and amine. The stereocenter at C2 will lead to complex splitting patterns for the adjacent methylene protons.
¹³C NMR A signal for the acetal carbon (typically around 108-110 ppm), signals for the ethylene glycol carbons (around 64-66 ppm), signals for the piperidine ring carbons, and a signal for the carboxylic acid carbon (around 175-180 ppm).
IR (Infrared) Spectroscopy A broad O-H stretch from the carboxylic acid, N-H stretching vibrations, and C-O stretching from the acetal and carboxylic acid. The characteristic C=O stretch of the ketone should be absent.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₈H₁₄NO₄⁺.

Troubleshooting and Safety Precautions

Troubleshooting:

  • Incomplete Dieckmann Condensation: Ensure strictly anhydrous conditions and a sufficiently strong base. The reaction is an equilibrium; efficient stirring and adequate reaction time are crucial.

  • Low Yield in Acetalization: Ensure efficient removal of water using a Dean-Stark trap. The reaction is reversible, and the presence of water will shift the equilibrium back to the starting materials.[8]

  • Difficult Purification: Piperidine derivatives can be challenging to purify by chromatography due to their basicity. Adding a small amount of triethylamine to the eluent can help to reduce peak tailing. Alternatively, purification via salt formation and recrystallization can be effective.[4]

Safety Precautions:

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

  • Sodium methoxide is a strong base and is moisture-sensitive; handle under an inert atmosphere.

  • Concentrated acids are corrosive; handle with appropriate care.

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis of (S)-5-oxopipecolic acid ethylene acetal, a valuable building block in medicinal chemistry. By following the outlined protocols and understanding the underlying chemical principles, researchers can reliably prepare this important intermediate for their drug discovery and development programs. The provided characterization data and troubleshooting tips will further aid in the successful execution of this synthesis.

References

  • Google Patents. (n.d.).
  • Vaia. (n.d.). Show all the steps in the acid-catalyzed formation of a cyclic acetal from ethylene glycol and an aldehyde or ketone. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. ACS Publications. [Link]

  • Google Patents. (n.d.). US8604223B2 - Method of making ketals and acetals.
  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. [Link]

  • YouTube. (2019, January 15). Dieckmann condensation. [Link]

  • NSF Public Access Repository. (2019, October 29). Synthesis of Enantiopure ε‑Oxapipecolic Acid. [Link]

  • RSC Publishing. (n.d.). Highly enantioselective synthesis of pipecolic acid derivatives via an asymmetric aza-Diels–Alder reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]

  • SynArchive. (n.d.). Dieckmann Condensation. [Link]

  • A Convenient Synthesis of 5-Oxo-L-pipecolic Acid Derivative from L-Glutamic Acid. Bulletin of the Korean Chemical Society. [Link]

  • An Efficient Synthesis of Enantiomerically Pure (R)- Pipecolic Acid, (S)-Proline and their N-Alkylated Derivatives. Amazon AWS. [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]

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Application

in vitro assay development using (2S)-5-Oxo-piperidine-2-carboxylic acid

An Application Note and Protocol Guide for the use of (2S)-5-Oxo-piperidine-2-carboxylic acid in drug discovery and in vitro assay development. Introduction & Pharmacological Relevance (2S)-5-Oxo-piperidine-2-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for the use of (2S)-5-Oxo-piperidine-2-carboxylic acid in drug discovery and in vitro assay development.

Introduction & Pharmacological Relevance

(2S)-5-Oxo-piperidine-2-carboxylic acid (also known as L-5-oxopipecolic acid; CAS: 146467-21-2) is a conformationally restricted, six-membered cyclic amino acid derivative[1]. Featuring both a carboxylic acid and a lactam moiety, it serves as a highly versatile chiral building block in the synthesis of peptidomimetics and spiro ladder oligomers[2][3].

In modern drug discovery, this rigid scaffold is frequently functionalized to dictate the precise spatial arrangement of pharmacophores. Derivatives of (2S)-5-Oxo-piperidine-2-carboxylic acid have been successfully developed into potent small-molecule therapeutics, notably targeting bacterial DNA gyrase (GyrB)[4] and human G-protein-coupled receptors (GPCRs) such as the Orexin and EP4 receptors[5][6].

This guide details the in vitro assay development workflows required to screen and validate novel therapeutic compounds synthesized from the (2S)-5-Oxo-piperidine-2-carboxylic acid scaffold.

Mechanistic Workflow

The following diagram illustrates the screening cascade, bridging chemical synthesis with biochemical and cell-based biological evaluation.

G Scaffold (2S)-5-Oxo-piperidine-2-carboxylic acid (Chiral Scaffold) Synthesis Chemical Functionalization (e.g., Amidation, Reductive Amination) Scaffold->Synthesis Target1 GyrB ATPase (Antibacterial Target) Synthesis->Target1 Inhibitor Design Target2 GPCRs (e.g., EP4 / Orexin) (Metabolic/CNS Targets) Synthesis->Target2 Antagonist Design Assay1 Biochemical Assay (Malachite Green Phosphate Detection) Target1->Assay1 Assay2 Cell-Based Assay (TR-FRET cAMP Detection) Target2->Assay2 Hit Lead Compound Identification (IC50 & Efficacy Profiling) Assay1->Hit Assay2->Hit

Assay development workflow for (2S)-5-Oxo-piperidine-2-carboxylic acid derived therapeutics.

Experimental Design & Causality

To rigorously validate derivatives of (2S)-5-Oxo-piperidine-2-carboxylic acid, the screening cascade must evaluate both direct target engagement and downstream functional efficacy.

  • Biochemical Target Engagement (GyrB ATPase): Derivatives designed as antibacterial agents often target the ATPase domain of GyrB[4]. We utilize a Malachite Green-based phosphate detection assay. Causality: Unlike coupled-enzyme assays (e.g., PK/LDH) that can suffer from compound interference or false positives from library auto-fluorescence, the Malachite Green method directly quantifies inorganic phosphate (Pi) released during ATP hydrolysis. The highly acidic nature of the reagent instantly quenches the enzymatic reaction while simultaneously stabilizing the phosphomolybdate colorimetric signal, ensuring a self-validating and scalable high-throughput system.

  • Functional Cell-Based Screening (GPCR Antagonism): For derivatives targeting Orexin or EP4 receptors[5][6], biochemical binding alone is insufficient; functional antagonism must be proven in a living system. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay. Causality: The EP4 receptor couples to Gs proteins, stimulating adenylyl cyclase. By measuring the suppression of Prostaglandin E2 (PGE2)-induced cAMP accumulation, TR-FRET provides a high Z'-factor. The time-resolved nature of the measurement introduces a microsecond delay before reading, completely eliminating short-lived auto-fluorescence common in synthetic screening libraries.

Experimental Protocols

Protocol A: High-Throughput Malachite Green ATPase Assay (GyrB Inhibition)

This protocol is optimized for testing pipecolic acid-derived GyrB inhibitors[4].

Reagents & Materials:

  • Assay Buffer: 50 mM TRIS-HCl (pH 7.5), 75 mM ammonium acetate, 5.5 mM MgCl2.

  • Enzyme: Purified bacterial GyrB enzyme.

  • Substrate: Adenosine 5'-triphosphate (ATP).

  • Detection: Malachite Green reagent (ammonium molybdate and malachite green dissolved in >1N HCl or H2SO4).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point dose-response curve of the synthesized (2S)-5-Oxo-piperidine-2-carboxylic acid derivative in 100% DMSO.

  • Dispensing: Transfer 1 µL of the compound into a 96-well or 384-well clear-bottom microplate.

  • Enzyme Pre-incubation: Add 40 µL of Assay Buffer containing the GyrB enzyme to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to achieve binding equilibrium with the target.

  • Reaction Initiation: Initiate ATP hydrolysis by adding 10 µL of ATP (formulated to reach the specific Km​ of the GyrB batch).

  • Incubation: Seal the plate and incubate for exactly 30 minutes at 37°C.

  • Quench & Detect: Add 50 µL of Malachite Green reagent to all wells. The high acidity immediately denatures the GyrB enzyme, stopping the reaction.

  • Color Development: Incubate for 10 minutes at room temperature to allow the green phosphomolybdate complex to fully form.

  • Readout: Measure absorbance at 620 nm using a microplate spectrophotometer. Calculate IC50​ using a 4-parameter logistic fit.

Protocol B: TR-FRET cAMP Accumulation Assay (EP4 GPCR Antagonism)

This protocol is designed to evaluate the functional EP4 antagonist activity of cyclic amine derivatives synthesized from the scaffold[6].

Reagents & Materials:

  • Cells: CHO-K1 cells stably expressing the human EP4 receptor.

  • Stimulation Buffer: HBSS supplemented with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor crucial for preventing cAMP degradation).

  • Detection Kit: TR-FRET cAMP kit containing cAMP-d2 conjugate and Anti-cAMP Cryptate.

Step-by-Step Methodology:

  • Cell Preparation: Harvest EP4-expressing cells and resuspend them in Stimulation Buffer to a density of 1×106 cells/mL.

  • Plating: Dispense 5 µL of the cell suspension (5,000 cells/well) into a 384-well low-volume white microplate.

  • Antagonist Incubation: Add 2.5 µL of the synthesized derivative (diluted in Stimulation Buffer) and incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add 2.5 µL of PGE2 agonist at its pre-determined EC80​ concentration to stimulate cAMP production. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add 5 µL of cAMP-d2 and 5 µL of Anti-cAMP Cryptate (both reconstituted in the manufacturer's lysis buffer) to all wells.

  • Equilibration: Protect the plate from light and incubate for 1 hour at room temperature.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm ratio to determine cAMP levels and derive antagonist IC50​ .

Data Presentation & Quality Control

To ensure the trustworthiness of the screening cascade, the assays must meet stringent quality control metrics before compound data is accepted. Table 1 summarizes the expected validation parameters for evaluating these scaffold derivatives.

Table 1: In Vitro Assay Validation Parameters for Scaffold Derivatives

Assay TypeTargetDetection MethodReadoutAcceptable Z'-FactorSignal-to-Background (S/B)
BiochemicalGyrB ATPaseAbsorbance (620 nm)Pi Release> 0.65> 4.0
Cell-BasedEP4 ReceptorTR-FRET (665/615 nm)cAMP Accumulation> 0.70> 10.0
Cell-BasedOrexin ReceptorFLIPR / CalciumIntracellular Ca2+> 0.60> 5.0

Note: A Z'-factor > 0.5 indicates an excellent, highly robust assay suitable for high-throughput screening of synthesized libraries.

References

  • PubChem. "(2S)-5-Oxo-piperidine-2-carboxylic acid | C6H9NO3 | CID 55300737". National Institutes of Health. 1

  • "WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists". Google Patents.5

  • "WO2015094902A1 - Dérivés d'amine cyclique de phénoxyéthyle et ...". Google Patents. 6

  • "World Intellectual Property Organization - A TPase assay description". Googleapis.com. 4

  • "Synthesis of a Pipecolic Acid-Based Bis-amino Acid and Its Assembly into a Spiro Ladder Oligomer". ResearchGate. 2

  • "Asymmetric Synthesis of Pipecolic Acid and Derivatives". Thieme E-Books & E-Journals. 3

Sources

Technical Notes & Optimization

Troubleshooting

improving enantiomeric excess in (2S)-5-Oxo-piperidine-2-carboxylic acid synthesis

Welcome to the technical support center for the synthesis of (2S)-5-Oxo-piperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (2S)-5-Oxo-piperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this critical chiral building block. The enantiomeric purity of (2S)-5-Oxo-piperidine-2-carboxylic acid is paramount for its application in the development of novel therapeutics, as the biological activity is often confined to a single enantiomer.[1] This resource provides in-depth answers to common challenges encountered during its synthesis, focusing on strategies to improve enantiomeric excess (e.e.).

Troubleshooting Low Enantiomeric Excess

Low enantiomeric excess is a frequent hurdle in asymmetric synthesis. A systematic approach to troubleshooting is essential for identifying the root cause and implementing an effective solution.

FAQ 1: My asymmetric synthesis of (2S)-5-Oxo-piperidine-2-carboxylic acid is resulting in low enantiomeric excess. What are the first steps I should take to troubleshoot this issue?

When faced with low enantiomeric excess, a methodical review of your experimental parameters is the first line of defense.

Initial Verification Steps:

  • Reagent and Catalyst Purity: Confirm the purity and identity of all starting materials, reagents, and the catalyst. Impurities can significantly interfere with the catalytic cycle, leading to a decrease in enantioselectivity.[2]

  • Solvent Quality: Ensure the solvent is of an appropriate grade and, crucially, anhydrous. The presence of water can deactivate or alter the selectivity of many chiral catalysts.[2]

  • Reaction Temperature: Minor fluctuations in temperature can have a substantial impact on enantioselectivity. Verify and maintain a consistent reaction temperature.[2]

  • Concentration and Measurements: Double-check all measurements and concentrations to eliminate the possibility of simple experimental errors.[2]

FAQ 2: How can I determine if the chiral catalyst is the source of the low enantioselectivity?

If you suspect the catalyst is underperforming, a series of diagnostic checks can help confirm this.

Catalyst Integrity Checklist:

  • Purity and Structure: For in-house prepared catalysts, especially chiral ligand-metal complexes, verify their purity and structural integrity using techniques like NMR spectroscopy or X-ray crystallography.[2]

  • Commercial Catalyst Source and Storage: If using a commercial catalyst, ensure it is from a reputable supplier and has been stored under the recommended conditions to prevent degradation.[2]

  • Control Reaction: Perform a control reaction with a well-established substrate known to yield high enantiomeric excess with your specific catalyst system. If this reaction also results in low e.e., it strongly indicates a problem with the catalyst itself.[2]

FAQ 3: Can the choice of solvent impact the enantiomeric excess?

Absolutely. The solvent plays a critical role in the stereochemical outcome of an asymmetric reaction.

Solvent Effects on Enantioselectivity:

The solvent can influence the conformation of the catalyst-substrate complex and the transition state energies of the two competing enantiomeric pathways. It is highly recommended to screen a range of solvents with varying polarities and coordinating abilities. For example, switching from a non-coordinating solvent to a coordinating one can sometimes dramatically improve enantioselectivity.[2][3]

Strategies for Improving Enantiomeric Excess

Once basic experimental parameters have been verified, several advanced strategies can be employed to enhance the enantiomeric excess of (2S)-5-Oxo-piperidine-2-carboxylic acid. These can be broadly categorized into chiral resolution and asymmetric synthesis.

Chiral Resolution Techniques

Chiral resolution separates a racemic mixture into its constituent enantiomers.

Classical chiral resolution involves the formation of diastereomeric salts using a chiral resolving agent, followed by separation through fractional crystallization.[4]

Workflow for Diastereomeric Salt Crystallization:

Caption: Diastereomeric salt crystallization workflow.

Step-by-Step Protocol for Diastereomeric Salt Resolution:

  • Dissolution: Dissolve the racemic 5-Oxo-piperidine-2-carboxylic acid in a suitable solvent.

  • Addition of Resolving Agent: Slowly add a solution of the chiral resolving agent (e.g., a chiral amine or acid) to the racemic mixture.

  • Salt Formation: Stir the mixture to ensure complete formation of the diastereomeric salts.

  • Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The crystals will be enriched in one diastereomer.[4]

  • Isolation and Purification: Collect the crystals by filtration and recrystallize them from an appropriate solvent to enhance the diastereomeric excess.[4]

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt and add a base or acid to neutralize the resolving agent, liberating the enantiomerically enriched (2S)-5-Oxo-piperidine-2-carboxylic acid.[4]

  • Analysis: Determine the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) or NMR with a chiral shift reagent.[4]

Yes, enzymatic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate enantiomers.[5] Lipases and peptidases are commonly used for this purpose.[5][6]

Mechanism of Enzymatic Kinetic Resolution:

Enzymes can selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched.[3] For example, a lipase can selectively acylate one enantiomer of a piperidine derivative.[6]

Key Considerations for Enzymatic Resolution:

  • Enzyme Selection: The choice of enzyme is critical and often requires screening of different commercially available enzymes.

  • Reaction Conditions: pH, temperature, and solvent can all affect the enzyme's activity and selectivity.[5]

  • Yield Limitation: A significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[3]

To overcome the yield limitation of kinetic resolution, a dynamic kinetic resolution (DKR) can be employed. DKR combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.[3]

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to directly produce the desired enantiomer in excess, often through the use of chiral catalysts or auxiliaries.

FAQ 6: What are some effective asymmetric synthesis methods for preparing enantioenriched piperidine derivatives?

Several powerful asymmetric methods have been developed for the synthesis of chiral piperidines.

Comparison of Asymmetric Synthesis Strategies:

StrategyDescriptionKey Advantages
Catalytic Asymmetric [4+2] Annulation A chiral phosphine catalyst mediates the [4+2] cycloaddition of imines with allenes to form piperidine derivatives.[7][8]High stereoselectivity can be achieved.[7]
Rhodium-Catalyzed [2+2+2] Cycloaddition A rhodium(I) catalyst is used for the asymmetric cycloaddition of an alkyne, alkene, and isocyanate.[9]Provides access to polysubstituted piperidines with high enantioselectivity.[9]
Asymmetric Hydrogenation Enantioselective reduction of a pyridine or enamine precursor using a chiral catalyst.[10][11]Can be a highly efficient and atom-economical method.[11]
Chiral Auxiliary-Mediated Synthesis A chiral auxiliary is covalently attached to the substrate to direct the stereochemical outcome of a reaction.[10]Can provide high levels of stereocontrol.

Workflow for a Catalytic Asymmetric Synthesis:

Caption: General workflow for asymmetric synthesis.

FAQ 7: How do reaction parameters like temperature and substrate concentration affect the outcome of an asymmetric synthesis?

Optimizing reaction parameters is crucial for maximizing enantiomeric excess.

  • Temperature: Lowering the reaction temperature generally leads to higher enantioselectivity because the reaction becomes more sensitive to the small energy differences between the diastereomeric transition states.[2][3] It is advisable to screen a range of temperatures to find the optimum.[2]

  • Substrate Concentration: Substrate concentration can influence enantioselectivity due to factors like catalyst aggregation or the formation of off-cycle species at high concentrations. In some cases, operating under more dilute conditions can improve the enantiomeric excess.[2]

Analytical Methods for Determining Enantiomeric Excess

Accurate determination of enantiomeric excess is essential for evaluating the success of your synthesis and for the final characterization of your product.

FAQ 8: What are the standard methods for determining the enantiomeric excess of my product?

Several analytical techniques are commonly used to determine e.e.

Common Analytical Techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method. It employs a chiral stationary phase to separate the enantiomers, and the ratio of the peak areas corresponds to the ratio of the enantiomers.[4][12]

  • Nuclear Magnetic Resonance (NMR) with a Chiral Shift Reagent: A chiral shift reagent can be added to the NMR sample, which interacts differently with the two enantiomers, causing their signals to be resolved in the NMR spectrum.[4]

  • Fluorescence-Based Assays: High-throughput fluorescence-based assays can be used for rapid screening of enantiomeric excess.[13]

By systematically addressing these common issues and employing the strategies outlined in this guide, researchers can significantly improve the enantiomeric excess in the synthesis of (2S)-5-Oxo-piperidine-2-carboxylic acid, paving the way for its successful application in drug discovery and development.

References

  • Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A - Arkivoc. Available at: [Link]

  • Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride - ACS Publications. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes | Journal of the American Chemical Society. Available at: [Link]

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes - American Chemical Society. Available at: [Link]

  • Chiral synthesis and enzymatic resolution of (S)-(-)piperazine-2-carboxylic acid using enzyme alcalase - PubMed. Available at: [Link]

  • Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. Available at: [Link]

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC. Available at: [Link]

  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC. Available at: [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Available at: [Link]

  • WO2021219523A1 - Process for the preparation of a chiral piperazine-2-carboxylic acid - Google Patents.
  • CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)- - LOCKSS: Serve Content. Available at: [Link]

  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D. Available at: [Link]

  • Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed. Available at: [Link]

  • Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics - Academia.edu. Available at: [Link]

  • Cas 63088-78-8,(2S,5S)-5-Hydroxy-2-piperidinecarboxylic acid | lookchem. Available at: [Link]

  • (2S)-5-Oxo-piperidine-2-carboxylic acid | C6H9NO3 | CID 55300737 - PubChem. Available at: [Link]

  • Chiral resolution and absolute configuration determination of new metal-based photodynamic therapy antitumor agents - PMC. Available at: [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed. Available at: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. Available at: [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - MDPI. Available at: [Link]

  • Oxoammonium salts. 5. A new synthesis of hindered piperidines leading to unsymmetrical TEMPO-type nitroxides. Synthesis and enantioselective oxidations with chiral nitroxides and chiral oxoammonium salts | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents.
  • An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving 5-Oxopipecolic Acid Solubility in Organic Solvents

Welcome to the Application Science Help Desk. As researchers and drug development professionals, you often encounter critical bottlenecks when handling highly polar, functionalized cyclic amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Help Desk. As researchers and drug development professionals, you often encounter critical bottlenecks when handling highly polar, functionalized cyclic amino acids. 5-Oxopipecolic acid (5-oxo-PCA) is a prime example: while it is a highly valuable scaffold in peptidomimetics and pharmaceutical synthesis, its physical properties often cause it to crash out of standard organic reactions.

This guide synthesizes field-proven insights and mechanistic chemical principles to help you troubleshoot and permanently resolve solubility issues with 5-oxopipecolic acid in organic solvents.

PART 1: Mechanistic Troubleshooting & FAQs

Q1: Why is 5-oxopipecolic acid completely insoluble in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)? The Causality: 5-Oxopipecolic acid contains both a secondary amine within its piperidine ring and a carboxylic acid at the C2 position. In its native state, it exists almost exclusively as a zwitterion (inner salt)[1]. The electrostatic attraction between the protonated amine ( NH2+​ ) and the deprotonated carboxylate ( COO− ) creates an exceptionally stable, high-energy crystal lattice. Non-polar and mildly polar aprotic solvents (like DCM, THF, or EtOAc) lack the dielectric constant and hydrogen-bonding capacity required to solvate these charges and break the lattice energy.

Q2: I need to couple the native carboxylic acid in DCM without permanently altering the molecular structure. What is the most effective method? The Causality: You must mask the zwitterionic charge transiently. The most effective strategy is the formation of a Tetrabutylammonium (TBA) salt . By treating the amino acid with TBA hydroxide, you deprotonate the carboxylic acid and replace the small, highly charged proton/alkali metal with a massive, lipophilic tetrabutylammonium counterion. The four butyl chains of the TBA ion create a hydrophobic shield that interacts favorably with organic solvents via van der Waals forces, drastically increasing solubility in halogenated solvents[2].

Q3: I am incorporating 5-oxopipecolic acid into a complex, multi-step solid-phase peptide synthesis (SPPS). How do I ensure permanent solubility? The Causality: For multi-step synthesis, transient salt formation is insufficient. You must permanently disrupt the zwitterion by removing the basicity of the secondary amine. N-protection using a 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group is the gold standard[3]. Acylating the nitrogen prevents it from protonating, effectively neutralizing the molecule. The addition of the bulky, aromatic Fmoc group or the aliphatic Boc group shifts the partition coefficient (LogP) heavily toward the organic phase, rendering the molecule highly soluble in DCM, DMF, and EtOAc[3].

Q4: Can I use mixed solvent systems (cosolvency) to force dissolution without chemical modification? The Causality: Yes, but with limitations. Cosolvency works by disrupting solute-solute aggregation through competitive solute-solvent interactions[4]. For 5-oxo-PCA, you can achieve moderate solubility by using a binary mixture of a polar aprotic solvent (like DMF or DMSO) and a protic cosolvent (like methanol or water) at a ratio of 4:1. However, this is generally discouraged for moisture-sensitive coupling chemistries (e.g., using DCC or EDC), as the protic cosolvent will quench the activated ester intermediate.

PART 2: Comparative Solubility Data

To assist in your solvent selection, the following table summarizes the quantitative and qualitative solubility profiles of 5-oxopipecolic acid in its various structural states.

Compound StateWater ( H2​O )Methanol (MeOH)Dichloromethane (DCM)Ethyl Acetate (EtOAc)
Native Zwitterion Highly Soluble (>50 mg/mL)Sparingly Soluble (~2 mg/mL)Insoluble (<0.1 mg/mL)Insoluble (<0.1 mg/mL)
TBA Salt Soluble (>30 mg/mL)Highly Soluble (>50 mg/mL)Highly Soluble (>100 mg/mL)Soluble (~20 mg/mL)
N-Fmoc Protected Insoluble (<0.1 mg/mL)Soluble (~25 mg/mL)Highly Soluble (>200 mg/mL)Highly Soluble (>150 mg/mL)

Note: Values are estimated based on standard pipecolic acid derivatives and amino acid solubility profiles at 25°C[1][3][5].

PART 3: Validated Experimental Protocols

Every protocol utilized in your workflow must be a self-validating system to prevent downstream failures. Below are the step-by-step methodologies for the two primary solubilization strategies.

Protocol A: Generation of the Lipophilic TBA Salt (Transient Solubility)

Use this when you need to activate the native carboxylic acid in DCM.

  • Dissolution: Suspend 1.0 mmol of 5-oxopipecolic acid in 5 mL of deionized water.

  • Titration: Slowly add 1.0 equivalent (1.0 mmol) of Tetrabutylammonium hydroxide (TBA-OH, 40% w/w in water) dropwise while stirring. The suspension will gradually clear as the zwitterion is neutralized and the salt forms.

  • Equilibration: Stir for 30 minutes at room temperature to ensure complete salt formation.

  • Lyophilization: Freeze the clear solution and lyophilize for 24-48 hours to remove all water. Crucial: Residual water will severely hinder downstream organic coupling.

  • Self-Validation Step: Attempt to dissolve the resulting white, fluffy powder in 2 mL of anhydrous DCM. If the protocol was successful, the powder will dissolve instantly to form a crystal-clear solution. Any turbidity indicates incomplete deprotonation or residual moisture.

Protocol B: N-Fmoc Protection (Permanent Solubility)

Use this for SPPS or multi-step organic workflows.

  • Solvent Setup: Dissolve 1.0 mmol of 5-oxopipecolic acid in 5 mL of a 10% aqueous Na2​CO3​ solution. Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Dissolve 1.1 mmol of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) in 5 mL of 1,4-dioxane. Add this solution dropwise to the aqueous amino acid solution over 15 minutes.

  • Reaction: Remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature for 12 hours.

  • Workup: Evaporate the dioxane under reduced pressure. Dilute the remaining aqueous layer with 10 mL of water and extract twice with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2.0 using 1M HCl. The Fmoc-protected 5-oxopipecolic acid will precipitate out of the aqueous phase as a white solid.

  • Extraction & Validation: Extract the precipitate with EtOAc (3 x 10 mL). Dry the combined organic layers over MgSO4​ and concentrate.

  • Self-Validation Step: Perform Thin Layer Chromatography (TLC) using an eluent of 9:1 DCM:MeOH. The native zwitterion will remain stuck at the baseline ( Rf​=0 ), whereas the successful Fmoc-protected product will migrate ( Rf​≈0.5−0.6 ) and exhibit strong UV absorbance at 254 nm.

PART 4: Workflow Visualization

The following decision matrix illustrates the logical relationship between your downstream application and the required solubilization strategy.

G Start 5-Oxopipecolic Acid (Zwitterion, Insoluble in Organics) Decision What is the downstream application? Start->Decision Direct Direct Coupling (Single-Step) Decision->Direct Transient Solubility Multi Multi-Step Synthesis (Peptide Assembly) Decision->Multi Permanent Solubility TBA Tetrabutylammonium (TBA) Salt Formation Direct->TBA Protect N-Fmoc / N-Boc Protection Multi->Protect Solvent Dissolve in DCM / EtOAc TBA->Solvent Lipophilic counterion Protect->Solvent Zwitterion disrupted

Decision matrix for solubilizing 5-oxopipecolic acid in organic solvents.

References

  • Use of tetrabutylammonium salts of amino acids in peptide synthesis - PubMed (National Institutes of Health).
  • L-Pipecolic Acid Properties and Solubility - Thomas Scientific.
  • Molecular Mechanism of the Cosolvency Effect in Organic Solutes with Similar Structures - ACS Publications.
  • CAS 101555-63-9: D-Fmoc-pipecolic acid Properties - CymitQuimica.
  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI.
  • Solubilities of Amino Acids in Different Mixed Solvents - NIScPR.

Sources

Troubleshooting

Technical Support Center: Optimizing Protecting Group Strategy for (2S)-5-Oxo-piperidine-2-carboxylic acid

This guide is intended for researchers, chemists, and drug development professionals working with (2S)-5-Oxo-piperidine-2-carboxylic acid and its derivatives. This valuable chiral building block, a cyclic analog of pyrog...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, chemists, and drug development professionals working with (2S)-5-Oxo-piperidine-2-carboxylic acid and its derivatives. This valuable chiral building block, a cyclic analog of pyroglutamic acid, presents unique challenges due to its bifunctional nature, containing both a secondary amine within a lactam ring and a carboxylic acid. This document provides in-depth technical guidance, troubleshooting, and validated protocols to navigate the complexities of its chemical manipulation.

Introduction: The Synthetic Challenge

(2S)-5-Oxo-piperidine-2-carboxylic acid contains two key functional groups requiring protection for selective modification: the N-H of the lactam and the carboxylic acid. The primary challenge lies in the lactam ring's susceptibility to hydrolysis under both strongly acidic and basic conditions, which are often employed for the introduction or removal of protecting groups.[1][2][3][4] Therefore, a successful synthetic strategy hinges on the careful selection of an orthogonal protecting group scheme, where one group can be removed selectively in the presence of the other.[5][6]

Core Concepts: Orthogonal Protection Strategy

Orthogonality is the cornerstone of synthesizing complex molecules with multiple functional groups.[6] For (2S)-5-Oxo-piperidine-2-carboxylic acid, this means choosing a pair of protecting groups—one for the amine and one for the carboxylic acid—that can be removed under mutually exclusive conditions. The most common and effective strategies rely on acid-labile, base-labile, and hydrogenolysis-labile groups.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered during the synthesis of derivatives of (2S)-5-Oxo-piperidine-2-carboxylic acid.

Q1: What are the most common protecting groups for the amine and carboxylic acid functionalities?

A1: The selection depends heavily on the planned downstream reaction conditions. A summary of robust choices is provided below:

Functional GroupProtecting GroupAbbreviationIntroduction ReagentsCleavage ConditionsStability
Amine (Lactam N-H) tert-ButoxycarbonylBoc(Boc)₂O, DMAP, MeCNStrong Acid (TFA, HCl in Dioxane)Stable to Base, Hydrogenolysis
BenzyloxycarbonylCbzCbz-Cl, BaseH₂, Pd/C (Hydrogenolysis)Stable to mild Acid, Base
Carboxylic Acid Methyl EsterMeMeOH, H⁺ (Fischer) or TMSCHN₂Saponification (LiOH, NaOH)Stable to Acid, Hydrogenolysis
tert-Butyl EstertBuIsobutylene, H⁺ or (Boc)₂O, DMAPStrong Acid (TFA, HCl in Dioxane)Stable to Base, Hydrogenolysis
Benzyl EsterBnBenzyl Bromide, BaseH₂, Pd/C (Hydrogenolysis)Stable to Acid, Base

Q2: How do I choose the best orthogonal strategy for my synthesis?

A2: Your choice is dictated by your synthetic target. Consider the required reaction conditions for subsequent steps.

  • Scenario 1: You need to perform a base-mediated reaction (e.g., alkylation) on another part of the molecule.

    • Strategy: Protect the carboxylic acid as a methyl or benzyl ester (base-stable) and the amine as a Boc group (base-stable). This leaves you the option of acidic deprotection for the amine or saponification/hydrogenolysis for the ester later.

  • Scenario 2: Your downstream chemistry involves strong acid.

    • Strategy: Protect the amine with a Cbz group and the carboxylic acid as a benzyl ester. Both are stable to acid and can be removed simultaneously via hydrogenolysis.

  • Scenario 3: You need maximum orthogonality for multi-step synthesis.

    • Strategy: A powerful combination is N-Boc and O-Benzyl (Bn) . The N-Boc group is removed with acid (TFA), while the benzyl ester is removed by hydrogenolysis (H₂/Pd-C).[5][6] These conditions are completely independent, offering precise control.

Q3: My N-Boc protection reaction is sluggish or incomplete. What's going wrong?

A3: This is a common issue. The N-H of the lactam is less nucleophilic than a typical secondary amine due to the adjacent carbonyl group.

  • Troubleshooting Steps:

    • Catalyst is Key: Ensure you are using a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). DMAP acts as a nucleophilic catalyst, activating the Boc-anhydride.[7]

    • Solvent & Temperature: Acetonitrile (MeCN) or Dichloromethane (DCM) are effective solvents. If the reaction is slow at room temperature, gentle heating to 40°C can increase the rate.

    • Stoichiometry: Use a slight excess of Di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.2 equivalents.

    • Reagent Quality: Ensure your (Boc)₂O is fresh. It can degrade over time, especially if exposed to moisture.

Q4: I'm observing a ring-opened byproduct during my esterification. How can I prevent this?

A4: The lactam ring is an amide and is susceptible to hydrolysis, especially under harsh conditions. Standard Fischer esterification using strong acid (like H₂SO₄) and refluxing in alcohol can cleave the lactam.[3][4]

  • Recommended Solutions:

    • Milder Acid Catalysis: Use a milder acid catalyst like p-toluenesulfonic acid (p-TsOH) at lower temperatures.

    • Non-Acidic Methods: For sensitive substrates, avoid strong acids altogether.

      • With Alkyl Halides: Convert the carboxylic acid to its carboxylate salt with a non-nucleophilic base (e.g., Cs₂CO₃) and then react with an alkyl halide (e.g., methyl iodide or benzyl bromide) in DMF.

      • Coupling Reagents: Use standard peptide coupling reagents like EDC with a catalytic amount of DMAP to couple the carboxylic acid directly with the desired alcohol.

Q5: My Cbz group removal by hydrogenolysis is failing. What should I check?

A5: Catalytic hydrogenolysis can be sensitive to impurities.

  • Troubleshooting Steps:

    • Catalyst Poisoning: The most common cause of failure. Sulfur-containing compounds, residual bases (like pyridine or triethylamine), or halide ions can poison the Palladium (Pd) catalyst. Ensure your substrate is highly purified before attempting hydrogenolysis.

    • Catalyst Activity: Use a fresh, high-quality catalyst (e.g., 10% Pd/C). Sometimes, using a different form, like Pearlman's catalyst (Pd(OH)₂/C), can be more effective.

    • Solvent: Methanol or ethanol are typically excellent solvents. Ensure they are deoxygenated.

    • Hydrogen Source & Pressure: Ensure a good supply of hydrogen gas. While atmospheric pressure is often sufficient, increasing the pressure to 50 psi can accelerate the reaction. Alternatively, use a transfer hydrogenation source like ammonium formate.

Visualizing the Strategy

Decision Workflow for Protecting Group Selection

This diagram outlines the logical steps for choosing an appropriate orthogonal protection scheme based on your planned synthetic route.

Protecting_Group_Strategy Decision Workflow for Protecting Group Selection A Start: (2S)-5-Oxo-piperidine-2-carboxylic acid B What is the next key transformation? A->B C Base-sensitive chemistry? (e.g., Grignard, LDA) B->C Base-Mediated D Acid-sensitive chemistry? (e.g., silyl ether deprotection) B->D Acid-Mediated E Need for neutral conditions? (e.g., Pd-coupling) B->E Neutral/Other F Strategy 1: Protect COOH as tBu ester Protect NH as Cbz group C->F G Strategy 2: Protect COOH as Benzyl ester Protect NH as Boc group D->G H Strategy 3: Protect COOH as Benzyl ester Protect NH as Cbz group E->H I Result: Orthogonally Protected Intermediate F->I G->I H->I

Caption: Decision tree for selecting an orthogonal protecting group strategy.

Example Orthogonal Scheme: N-Boc and O-Benzyl Protection

This diagram illustrates the application and selective removal of an N-Boc and O-Benzyl protecting group pair.

Orthogonal_Scheme Example Orthogonal Scheme cluster_0 Protection cluster_1 Selective Deprotection Pathways Start Starting Material Step1 (Boc)2O, DMAP Start->Step1 Intermediate1 N-Boc Protected Step1->Intermediate1 Step2 Bn-Br, Cs2CO3 Intermediate1->Step2 Protected Fully Protected (N-Boc, O-Bn) Step2->Protected Deprotect_N TFA / DCM Protected->Deprotect_N Path A (Acid-labile) Deprotect_O H2, Pd/C Protected->Deprotect_O Path B (Hydrogenolysis) Result_N Free Amine Deprotect_N->Result_N Result_O Free Acid Deprotect_O->Result_O

Caption: Workflow showing orthogonal protection and deprotection pathways.

Validated Experimental Protocols

Protocol 1: N-Boc Protection of (2S)-5-Oxo-piperidine-2-carboxylic acid

  • Setup: To a solution of (2S)-5-Oxo-piperidine-2-carboxylic acid (1.0 eq) in acetonitrile (MeCN, 0.2 M), add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).

  • Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1 M HCl (aq), followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the N-Boc protected product.

Protocol 2: Benzyl Esterification of N-Boc-(2S)-5-Oxo-piperidine-2-carboxylic acid

  • Setup: Dissolve N-Boc-(2S)-5-Oxo-piperidine-2-carboxylic acid (1.0 eq) in N,N-Dimethylformamide (DMF, 0.2 M).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq) to the solution and stir for 30 minutes at room temperature.

  • Reagent Addition: Add Benzyl bromide (Bn-Br) (1.1 eq) dropwise.

  • Reaction: Stir the reaction at room temperature for 6-12 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers and wash with water, then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the fully protected product.

Protocol 3: Selective N-Boc Deprotection

  • Setup: Dissolve the N-Boc, O-Bn protected substrate (1.0 eq) in Dichloromethane (DCM, 0.1 M).

  • Reagent Addition: Cool the solution to 0°C and add Trifluoroacetic acid (TFA) (10 eq, typically a 25-50% solution in DCM v/v).

  • Reaction: Stir the mixture at 0°C to room temperature for 1-3 hours. Monitor deprotection by LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting product is typically the TFA salt of the free amine, which can be used directly or neutralized with a mild base (e.g., NaHCO₃ solution) during an aqueous workup.

References

  • Bentham Science Publishers. (2006, May 1). Theoretical Studies on the Ring Opening of β-lactams: Processes in Solution and in Enzymatic Media. Retrieved from [Link]

  • Beani, L., et al. (1990). Protection by pyroglutamic acid and some of its newly synthesized derivatives against glutamate-induced seizures in mice. Arzneimittelforschung, 40(11), 1187-91. Retrieved from [Link]

  • Koca, M., et al. (2013). Stability of β-lactam antibiotics in bacterial growth media. PLoS One, 8(7), e68017. Retrieved from [Link]

  • Al-Hiari, Y. M. (2018). Penicillin hydrolysis in acidic and basic medium. Organic Pharmaceutical Chemistry III. Retrieved from [Link]

  • Galividieva, L. A., et al. (2018). Immune Recognition of Closed and Open Lactam Rings and their Influence on Immunoassays of Ampicillin Antibiotics. Oriental Journal of Chemistry, 34(3). Retrieved from [Link]

  • Lim, D., et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain-binding macrocyclic peptide mimetics. RSC Chemical Biology, 2(5), 1369-1375. Retrieved from [Link]

  • Zhu, X., et al. (2022). Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues. Frontiers in Chemistry, 10, 1032890. Retrieved from [Link]

  • ResearchGate. (n.d.). The cleavage of the β-lactam ring by the β-lactamases. Retrieved from [Link]

  • Fiveable. (2025, August 15). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]

  • Singh, P. P., et al. (2015). Convenient N-Protection of L-Pyroglutamic Acid Esters. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7566. Retrieved from [Link]

  • Moroder, L. (2005). Protection of Functional Groups. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Georg Thieme Verlag.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Retrieved from [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7566. Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • White Rose Research Online. (2018, July 30). Synthesis of highly substituted 2-spiropiperidines. Retrieved from [Link]

  • Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • MDPI. (2016, July 12). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Oxopipecolic Acid Oxidation Workflows

Welcome to the Technical Support Center. 5-Oxopipecolic acid and its derivatives are critical chiral building blocks in the synthesis of advanced pharmaceuticals, including β-lactamase inhibitors (e.g., MK-7655) and comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5-Oxopipecolic acid and its derivatives are critical chiral building blocks in the synthesis of advanced pharmaceuticals, including β-lactamase inhibitors (e.g., MK-7655) and complex spirocyclic peptides[1]. However, the oxidation of 5-hydroxypipecolic acid is notoriously prone to side reactions. The presence of the nitrogen heteroatom and the highly sensitive α-carboxylic acid stereocenter frequently leads to byproducts such as C2-epimers, over-oxidized lactams, and ring-opened degradation products.

This guide provides mechanistic troubleshooting, validated protocols, and structural data to ensure high-fidelity oxidation during your synthetic workflows.

🔍 Frequently Asked Questions & Troubleshooting

Q1: I am using a standard Swern oxidation on N-Boc-5-hydroxypipecolic acid methyl ester, but NMR shows significant epimerization at the C2 position. How can I prevent this? Root Cause: The Swern oxidation relies on triethylamine (Et₃N) to facilitate the breakdown of the alkoxysulfonium intermediate. Because the C2 proton is highly acidic (flanked by the ester and the N-Boc group), the use of Et₃N can cause transient enolization. This leads to racemization/epimerization if the internal temperature rises above -60 °C. Solution:

  • Strict Thermal Control: Maintain the reaction strictly at -78 °C during the base addition and do not allow it to warm above -60 °C until the quench is complete.

  • Alternative Bases: Substitute Et₃N with a bulkier, less nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

  • Switch Methods: If epimerization persists, switch to base-free or mildly buffered methods like Dess-Martin Periodinane (DMP) or TEMPO/BAIB.

Q2: My TEMPO/NaOCl (Anelli) oxidation is yielding a mixture of the desired 5-ketone and a 6-oxo lactam byproduct. What is driving this over-oxidation? Root Cause: In aqueous TEMPO/NaOCl oxidations, pH control is paramount. If the pH drops below 8.0, hypochlorous acid (HOCl) becomes the dominant species. HOCl is a highly aggressive electrophile that can directly oxidize the C6 position (adjacent to the nitrogen) to form a lactam, or cause N-chlorination if the protecting group is compromised. Solution: Buffer the biphasic reaction mixture heavily with saturated aqueous NaHCO₃ to maintain a pH of 8.5–9.5. Alternatively, replace NaOCl with bis(acetoxy)iodobenzene (BAIB) as the terminal oxidant. BAIB regenerates the TEMPO oxoammonium ion under anhydrous, neutral conditions, completely eliminating lactamization.

Q3: Can I oxidize 5-hydroxypipecolic acid without protecting the secondary amine? I am seeing complete degradation and ring-opening. Root Cause: No. The secondary amine in the piperidine ring is more nucleophilic and susceptible to oxidation than the secondary alcohol. Exposure to oxidants without protection leads to the formation of N-oxides or nitrones, which subsequently undergo hydrolytic ring cleavage. Solution: Orthogonal protection is mandatory. The nitrogen must be protected with an electron-withdrawing group (e.g., Boc, Cbz, or Fmoc) to deactivate its lone pair. The carboxylic acid should be protected as an ester (e.g., methyl or benzyl) to prevent oxidative decarboxylation.

Q4: We are scaling up our synthesis. Dess-Martin Periodinane is too hazardous and expensive for our pilot plant. What is a scalable alternative? Root Cause: DMP is shock-sensitive and generates stoichiometric iodine waste, making it unsuitable for large-scale pharmaceutical manufacturing. Solution: Aerobic oxidation systems are highly recommended for scale-up. Catalytic Cu(I)/TEMPO or Fe(NO₃)₃/TEMPO systems using atmospheric oxygen or air have been successfully deployed for pharmaceutical intermediates, offering high yields without the safety risks of hypervalent iodine[2].

Q5: We are consistently failing to get high yields via oxidation. Are there de novo synthesis routes for 5-oxopipecolic acid that bypass the 5-hydroxy intermediate entirely? Root Cause: Direct oxidation is fundamentally limited by the stability of the piperidine ring under harsh oxidative conditions. Solution: Yes. Modern methodologies utilize transition-metal-catalyzed N-H insertion of sulfoxonium ylides to construct the ring directly. For example, rhodium-catalyzed annulation of γ-lactam derivatives or α-keto sulfoxonium ylides can yield 5-oxopipecolic acid architectures directly, bypassing the need for secondary alcohol oxidation[3].

📊 Quantitative Data: Oxidation Method Comparison

Oxidation MethodTypical YieldEpimerization RiskOver-Oxidation RiskScalability & Safety
Swern (DMSO/Oxalyl Chloride) 75–85%High (if T > -60 °C)LowLow (highly exothermic, toxic CO/DMS gas)
Dess-Martin Periodinane (DMP) 85–95%LowModerateLow (shock-sensitive, expensive at scale)
TEMPO / NaOCl (Anelli) 70–80%LowHigh (Lactamization)High (requires strict pH monitoring)
TEMPO / BAIB 88–96%LowLowModerate (BAIB is cost-prohibitive >10 kg)
Aerobic Cu(I) / TEMPO 80–90%LowLowHigh (Green, highly scalable)

🗺️ Reaction Pathways & Byproduct Formation

Pathway N1 Protected 5-Hydroxypipecolic Acid (N-Boc, O-Me) N2 Activated Oxoammonium Complex (Intermediate) N1->N2 TEMPO / Oxidant N3 5-Oxopipecolic Acid (Target Product) N2->N3 Neutral pH, T < 20°C (Optimized) N4 C2-Epimer (Stereocenter Loss) N2->N4 Excess Base (e.g., Et3N > -60°C) N5 6-Oxo Lactam (Over-Oxidation) N2->N5 Unbuffered NaOCl (pH < 8.0)

Fig 1: Reaction pathways in 5-hydroxypipecolic acid oxidation highlighting byproduct causality.

🧪 Self-Validating Protocol: Anhydrous TEMPO/BAIB Oxidation

Objective: Convert N-Boc-5-hydroxypipecolic acid methyl ester to the corresponding 5-ketone while preserving the C2 stereocenter and preventing C6 lactamization.

Materials:

  • Substrate: N-Boc-5-hydroxypipecolic acid methyl ester (1.0 eq, 10 mmol, 2.59 g)

  • Catalyst: TEMPO (0.1 eq, 1 mmol, 156 mg)

  • Terminal Oxidant: BAIB (Bis(acetoxy)iodobenzene) (1.1 eq, 11 mmol, 3.54 g)

  • Solvent: Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • System Initialization: Flame-dry a 250 mL round-bottom flask. Add the substrate and anhydrous DCM. Stir at 0 °C under an argon atmosphere.

    • Causality: Argon prevents ambient moisture from interfering, while the 0 °C starting temperature mitigates initial exothermic spikes that can trigger side reactions.

  • Catalyst Activation: Add TEMPO to the solution. The mixture will turn a faint orange/pink color.

  • Oxidant Addition: Add BAIB portion-wise over 15 minutes.

    • Causality: Portion-wise addition prevents a rapid buildup of the highly electrophilic oxoammonium ion, ensuring a steady catalytic cycle and preventing over-oxidation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 2–4 hours.

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 1:1).

    • Validation Check: The starting material and product are UV-inactive. Stain the plate with KMnO₄. The product ketone will appear as a distinct yellow spot on a purple background, running higher (less polar) than the starting alcohol. (Note: Ninhydrin will not work due to N-Boc protection).

  • Quenching: Once complete, cool the flask back to 0 °C and add 20 mL of saturated aqueous Na₂S₂O₃ (sodium thiosulfate). Stir vigorously for 10 minutes.

    • Validation Check: The organic layer must turn from orange/yellow to completely colorless. This confirms the destruction of all active TEMPO⁺ and unreacted BAIB, preventing runaway oxidation during solvent evaporation.

  • Isolation: Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) to neutralize and remove acetic acid byproducts, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 5-oxopipecolic acid derivative.

📚 References

  • Title: Asymmetric Synthesis of Pipecolic Acid and Derivatives Source: Thieme E-Books & E-Journals URL: [Link]

  • Title: CHAPTER 8: Aerobic Oxidation Reactions in the Fine Chemicals and Pharmaceutical Industries Source: Royal Society of Chemistry (RSC) Books URL: [Link]

  • Title: Sulfoxonium Ylide Derived Metal Carbenoids in Organic Synthesis Source: SciSpace URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing (2S)-5-Oxo-piperidine-2-carboxylic acid and pyroglutamic acid in peptidomimetics

An In-Depth Comparative Guide for Peptidomimetic Design: (2S)-5-Oxo-piperidine-2-carboxylic Acid vs. Pyroglutamic Acid Introduction: The Quest for Stability and Specificity in Peptide Therapeutics Peptides are remarkable...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide for Peptidomimetic Design: (2S)-5-Oxo-piperidine-2-carboxylic Acid vs. Pyroglutamic Acid

Introduction: The Quest for Stability and Specificity in Peptide Therapeutics

Peptides are remarkable signaling molecules, offering high potency and specificity that make them attractive therapeutic candidates. However, their clinical utility is often hampered by inherent limitations, namely their conformational flexibility and susceptibility to enzymatic degradation.[1][2] The field of peptidomimetics seeks to overcome these hurdles by designing novel structures that mimic the essential pharmacophoric features of a native peptide while possessing improved drug-like properties.[3][4] A cornerstone of this strategy is the introduction of conformational constraints to lock the peptide into its bioactive conformation, thereby enhancing receptor binding affinity and increasing metabolic stability.[1][2]

Among the vast toolkit of molecular scaffolds used for this purpose, cyclic amino acid analogues are paramount. This guide provides a detailed, evidence-based comparison of two key players: the well-established pyroglutamic acid (pGlu) and its six-membered ring homologue, (2S)-5-oxo-piperidine-2-carboxylic acid (5-OPC). We will dissect their structural nuances, compare their influence on peptide conformation and stability, and provide practical guidance on their synthetic incorporation, empowering researchers to make informed decisions in the rational design of next-generation peptidomimetics.

Part 1: Structural and Physicochemical Foundations

At first glance, pGlu and 5-OPC are close relatives, both featuring a lactam (a cyclic amide) integrated with an alpha-amino acid framework. However, the subtle difference in ring size—a five-membered pyrrolidone ring in pGlu versus a six-membered piperidone ring in 5-OPC—is the genesis of their distinct conformational properties.

PropertyPyroglutamic Acid (pGlu)(2S)-5-Oxo-piperidine-2-carboxylic acid (5-OPC)
Structure Pyroglutamic Acid Structure(2S)-5-Oxo-piperidine-2-carboxylic acid Structure
Systematic Name (2S)-5-oxopyrrolidine-2-carboxylic acid(2S)-5-oxopiperidine-2-carboxylic acid[5]
Molecular Formula C₅H₇NO₃C₆H₉NO₃[5]
Molecular Weight 129.11 g/mol 143.14 g/mol [5]
Ring Size 5-membered (Pyrrolidone)6-membered (Piperidone)
Core Precursor Glutamic Acid / Glutamine[6][7]α-Aminoadipic acid[6]

The five-membered ring of pGlu is nearly planar, imposing a rigid constraint on the peptide backbone. In contrast, the six-membered ring of 5-OPC is more flexible, capable of adopting various chair or boat conformations, which introduces a different set of dihedral angle preferences. This fundamental structural divergence is the key to their differential application in peptidomimetic design.

Part 2: Imposing Order: Conformational Constraints and Biological Implications

The primary function of incorporating these scaffolds is to reduce the entropic penalty upon receptor binding by pre-organizing the peptidomimetic into a bioactive conformation.[1] The choice between a five- and six-membered ring directly dictates the type of secondary structure that is stabilized.

G cluster_0 Peptidomimetic Design Strategy Flexible_Peptide Native Flexible Peptide (High Conformational Entropy) Constrained_Analog Conformationally Constrained Peptidomimetic Flexible_Peptide->Constrained_Analog Incorporate Scaffold Receptor Target Receptor Flexible_Peptide->Receptor High Entropic Penalty Upon Binding Constrained_Analog->Receptor Pre-organized for Binding (Lower Entropic Penalty)

Caption: Workflow for enhancing receptor binding via conformational constraint.

Pyroglutamic Acid (pGlu): A Stabilizer of Turns and N-Termini

The rigid, compact structure of pGlu makes it an excellent building block for inducing β-turn and γ-turn conformations, which are critical recognition motifs in many peptide-protein interactions.[3] Its most prevalent role is as an N-terminal cap.[6] The formation of the pGlu lactam ring from an N-terminal glutamine residue eliminates the free primary amine, which has two profound effects:

  • Enhanced Enzymatic Stability: The absence of a free N-terminus renders the peptide resistant to degradation by aminopeptidases, significantly increasing its plasma half-life.[8] This is a crucial attribute for therapeutic viability.

  • Bioactivity Requirement: For many peptide hormones, such as Thyrotropin-releasing hormone (TRH) and Gonadotropin-releasing hormone (GnRH), the N-terminal pGlu is not merely a protective group but an absolute requirement for receptor binding and biological activity.[9][10]

Furthermore, pGlu serves as a versatile chiral scaffold for the asymmetric synthesis of other novel, constrained amino acids, expanding the toolbox for peptidomimetic design.[11][12][13]

(2S)-5-Oxo-piperidine-2-carboxylic acid (5-OPC): Exploring a Different Conformational Space

As a homologue of pGlu, 5-OPC provides a related but distinct conformational constraint. While cyclization of α-aminoadipic acid to form the 6-membered 5-OPC ring occurs at even higher rates than pGlu formation, it is not a common post-translational modification found in nature.[6] Its utility lies in its synthetic application as a design element.

The larger, more flexible piperidone ring can be used to:

  • Access Different Dihedral Angles: The chair/boat conformations of the six-membered ring can orient peptide side chains in vectors that are not achievable with the five-membered pGlu ring. This allows for a broader exploration of the conformational space around a pharmacophore.

  • Serve as a Novel Turn Mimetic: The 5-OPC scaffold can induce turn structures with different geometries compared to pGlu, potentially leading to peptidomimetics with altered receptor selectivity or improved affinity.

  • Act as a Versatile Building Block: Like pGlu, the 5-OPC scaffold is a key intermediate in medicinal chemistry for constructing more complex molecules and is utilized in enzyme inhibition research.[14][15]

The choice between pGlu and 5-OPC is therefore a strategic one: pGlu is ideal for mimicking known turn structures or for proven N-terminal stabilization, while 5-OPC is a tool for exploring novel conformations and developing unique peptidomimetic backbones.

Part 3: Synthetic Strategies and Experimental Protocols

The practical incorporation of these scaffolds into a peptide sequence is a critical consideration for the research chemist. Both are amenable to standard solid-phase peptide synthesis (SPPS), but the methodologies differ slightly.

G cluster_pGlu Pyroglutamic Acid (pGlu) Incorporation cluster_5OPC (2S)-5-Oxo-piperidine-2-carboxylic acid (5-OPC) Incorporation pGlu_start Peptide-Resin (Free N-Terminus) pGlu_direct Direct Coupling (Boc-pGlu-OH, HATU, DIEA) pGlu_start->pGlu_direct pGlu_insitu On-Resin Cyclization (N-terminal Gln + Acid/Heat) pGlu_start->pGlu_insitu pGlu_final N-terminal pGlu Peptide pGlu_direct->pGlu_final pGlu_insitu->pGlu_final OPC_start Peptide-Resin (Free N-Terminus) OPC_direct Direct Coupling (Protected 5-OPC, Coupling Reagents) OPC_start->OPC_direct OPC_final 5-OPC Containing Peptide OPC_direct->OPC_final

Caption: Synthetic workflows for incorporating pGlu and 5-OPC into peptides.

Incorporation of Pyroglutamic Acid (pGlu)

There are two primary, well-validated strategies for introducing an N-terminal pGlu residue.[11]

Strategy A: Direct Coupling (Recommended for Control)

This method offers precise control and avoids potential side reactions associated with cyclization. It involves coupling a protected pGlu derivative, such as Boc-L-pyroglutamic acid, as the final "amino acid" in the SPPS sequence.[8]

Experimental Protocol: Direct Coupling of Boc-L-Pyroglutamic Acid

  • Resin Preparation: Swell the peptide-resin (with the final N-terminal amine fully deprotected) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Activation Solution: In a separate vessel, dissolve Boc-L-pyroglutamic acid (3 eq.), HATU (2.9 eq.), and N,N-diisopropylethylamine (DIEA) (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated solution to the resin vessel. Agitate at room temperature for 1-2 hours. Monitor coupling completion with a qualitative test (e.g., Kaiser test).

  • Washing: Thoroughly wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all excess reagents.

  • Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIS)) for 2-3 hours.[8] This step simultaneously cleaves the peptide from the resin and removes the N-terminal Boc group from the pGlu residue.

  • Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, wash, and purify by reverse-phase HPLC.

Strategy B: On-Resin Cyclization (Atom-Economical)

This approach involves synthesizing the peptide with an N-terminal Glutamine (Gln) residue and then inducing its cyclization to pGlu, often during the final acid cleavage step.[6][9] While efficient, it can be less predictable and sequence-dependent.[11]

Incorporation of (2S)-5-Oxo-piperidine-2-carboxylic acid (5-OPC)

Unlike pGlu, 5-OPC is incorporated exclusively through a direct coupling strategy using an appropriately protected derivative (e.g., Fmoc-(2S)-5-Oxo-piperidine-2-carboxylic acid). The synthesis of the monomer itself is a multi-step process, often starting from precursors like L-glutamic acid.

Experimental Protocol: General Method for 5-OPC Coupling

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in DMF.

  • Activation Solution: Prepare a solution of the protected 5-OPC monomer (e.g., Fmoc-5-OPC-OH) (3 eq.), a coupling agent like HBTU/HATU (2.9 eq.), and a base like DIEA (6 eq.) in DMF.

  • Coupling Reaction: Add the activated solution to the resin and couple for 1-4 hours at room temperature.

  • Washing: Wash the resin extensively with DMF and DCM.

  • Fmoc Deprotection (if applicable): If extending the chain further, treat with 20% piperidine in DMF to remove the Fmoc group. If 5-OPC is the final residue, proceed to cleavage.

  • Cleavage and Purification: Use a standard TFA-based cleavage cocktail and purify the final peptidomimetic via RP-HPLC.

Part 4: Summary and Strategic Recommendations

The selection between (2S)-5-Oxo-piperidine-2-carboxylic acid and pyroglutamic acid is not a matter of superiority, but of strategic intent in the design of a peptidomimetic.

FeaturePyroglutamic Acid (pGlu)(2S)-5-Oxo-piperidine-2-carboxylic acid (5-OPC)
Primary Function N-terminal capping, turn induction, proven stability enhancement.[8][11]Exploration of novel conformational space, alternative turn geometries.[14]
Ring Structure 5-membered, relatively planar and rigid.6-membered, flexible (chair/boat conformations).
Natural Occurrence Common post-translational modification in hormones (TRH, GnRH).[6][7]Not a common natural modification; primarily a synthetic tool.[6]
Effect on Stability High protection against aminopeptidases.[8]Expected to provide good stability due to the N-terminal lactam.
Synthetic Incorporation Direct coupling or on-resin cyclization of Gln.[11]Direct coupling of a pre-synthesized monomer.
Key Advantage Well-characterized, biologically validated, essential for activity in many natural peptides.Offers access to a different set of backbone dihedral angles and pharmacophore orientations.
Consider For... Stabilizing existing peptide leads, mimicking natural hormone N-termini, creating rigid turn structures.De novo design, exploring novel backbones, when pGlu-based mimetics fail to yield desired activity.

Pyroglutamic acid is the conservative, well-trodden path. Its effects are predictable and validated by nature, making it an excellent choice for improving the stability and potency of known peptide sequences. (2S)-5-Oxo-piperidine-2-carboxylic acid, in contrast, is a tool for the innovator. It opens a door to a different conformational world, providing a scaffold to build truly novel peptidomimetics that may interact with targets in ways that pGlu-containing analogues cannot. The judicious selection of these building blocks, grounded in a clear understanding of their structural and synthetic differences, is fundamental to the successful design and development of potent, stable, and specific peptide-based therapeutics.

References

  • Fletcher, M. D., & Campbell, M. M. Novel peptidomimetic structures: enantioselective synthesis of conformationally constrained lysine, ornithine and alanine analogues from pyroglutamic acid. RSC Publishing. [Link]

  • Thieme E-Books & E-Journals. 6.7 Pyroglutamic Acid Peptides. [Link]

  • The University of Arizona Repository. Asymmetric synthesis of chi-constrained pyroglutamic acids, glutamic acids and prolines for peptides and peptidomimetics. [Link]

  • PubChem. (2S)-5-Oxo-piperidine-2-carboxylic acid. [Link]

  • Academia.edu. Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. [Link]

  • ResearchGate. Synthetic route to generate 4. L-pyroglutamic acid, 5, was used to... [Link]

  • LookChem. Cas 63088-78-8,(2S,5S)-5-Hydroxy-2-piperidinecarboxylic acid. [Link]

  • PubMed. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. [Link]

  • PMC. Pyroglutamate and O-Linked Glycan Determine Functional Production of Anti-IL17A and Anti-IL22 Peptide-Antibody Bispecific Genetic Fusions. [Link]

  • Grokipedia. Pyroglutamic acid. [Link]

  • Wikipedia. Pyroglutamic acid. [Link]

  • PubMed. Quantitative analysis of pyroglutamic acid in peptides. [Link]

  • NextSDS. (2S)-5-Oxo-piperidine-2-carboxylic acid — Chemical Substance Information. [Link]

  • ResearchGate. Mass spectrometric identification of pyroglutamic acid in peptides following selective hydrolysis. [Link]

  • Taylor & Francis Online. Pyroglutamic acid – Knowledge and References. [Link]

  • PubChem. 5-Oxopiperidine-2-carboxylic acid. [Link]

  • SciSpace. A Review on Azapeptides: The Promising Peptidomimetics. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain. [Link]

  • PMC. Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. [Link]

  • PMC. Peptides and Peptidomimetics for Antimicrobial Drug Design. [Link]

  • PMC. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. [Link]

  • PubMed. Conformational restrictions of biologically active peptides via amino acid side chain groups. [Link]

  • The Journal of Physical Chemistry B. Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. [Link]

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Comparative

A Comparative Structural Analysis of 5-Oxopipecolic Acid and 4-Oxopipecolic Acid for Drug Development Professionals

An In-Depth Guide to the Structural Nuances and Experimental Considerations of Two Key Pipecolic Acid Isomers In the landscape of medicinal chemistry and drug development, the piperidine scaffold is a cornerstone, integr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Structural Nuances and Experimental Considerations of Two Key Pipecolic Acid Isomers

In the landscape of medicinal chemistry and drug development, the piperidine scaffold is a cornerstone, integral to a vast number of pharmaceuticals and natural products.[1] The conformational rigidity and synthetic versatility of piperidine derivatives make them prized building blocks. Among these, oxopipecolic acids, which are cyclic non-protein amino acids derived from lysine, have garnered significant interest.[2][3] This guide provides a detailed structural comparison of two important isomers: 5-oxopipecolic acid and 4-oxopipecolic acid. Understanding the subtle yet critical differences in their three-dimensional structure is paramount for designing novel therapeutics with enhanced potency and selectivity.

Foundational Structures: A Tale of Two Ketones

At their core, both 5-oxopipecolic acid and 4-oxopipecolic acid share the piperidine-2-carboxylic acid framework. The key distinction lies in the position of the ketone group on the piperidine ring. In 5-oxopipecolic acid, the carbonyl is at the C5 position, whereas in 4-oxopipecolic acid, it resides at the C4 position. This seemingly minor positional change has profound implications for the molecule's overall geometry, electronic distribution, and, consequently, its biological activity.

cluster_5oxo 5-Oxopipecolic Acid cluster_4oxo 4-Oxopipecolic Acid node_5 node_4

Caption: Chemical structures of 5-Oxopipecolic Acid and 4-Oxopipecolic Acid.

Conformational Analysis: The Dominance of the Chair

The piperidine ring, much like cyclohexane, predominantly adopts a chair conformation to minimize torsional and angular strain. The introduction of a ketone group, however, influences the conformational equilibrium. The preference of substituents to occupy an axial or equatorial position is a delicate balance of steric hindrance, electronic effects, and intramolecular interactions.

For both 5-oxo and 4-oxopipecolic acid, the carboxylic acid group at the C2 position will preferentially adopt an equatorial orientation to minimize steric clashes. The position of the ketone group further influences the ring's puckering and the relative energies of different chair and boat conformations. Computational modeling and NMR spectroscopy are powerful tools to elucidate these conformational preferences in solution.[4]

Experimental Protocol: NMR-Based Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the conformation of piperidine derivatives in solution.[1]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the oxopipecolic acid isomer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.[1]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to assess purity and identify proton signals.

    • For detailed conformational analysis, acquire two-dimensional spectra such as COSY (Correlated Spectroscopy) to establish proton-proton connectivities and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine through-space proximities of protons.

  • Data Analysis:

    • Analyze the coupling constants (³JHH) from the ¹H NMR spectrum. The magnitude of these couplings can provide information about the dihedral angles between adjacent protons, which is indicative of their axial or equatorial orientation.

    • Interpret the cross-peaks in the NOESY/ROESY spectra. The presence and intensity of these cross-peaks reveal which protons are close to each other in space, providing crucial evidence for the predominant conformation.

Causality Behind Experimental Choices:

  • Deuterated Solvents: Using deuterated solvents is essential to avoid large solvent signals that would otherwise obscure the signals of the analyte.

  • 2D NMR Techniques: While ¹H NMR provides initial insights, 2D techniques like COSY and NOESY are indispensable for unambiguously assigning proton signals and providing definitive evidence for the three-dimensional structure in solution.

G cluster_workflow NMR Conformational Analysis Workflow prep Sample Preparation (5-10 mg in deuterated solvent) acq_1d 1D ¹H NMR Acquisition (Purity & Signal ID) prep->acq_1d acq_2d 2D NMR Acquisition (COSY, NOESY/ROESY) acq_1d->acq_2d analysis_j Analysis of Coupling Constants (³JHH for dihedral angles) acq_2d->analysis_j analysis_noe Analysis of NOE Cross-Peaks (Through-space proximities) acq_2d->analysis_noe conformation Determination of Predominant Conformation analysis_j->conformation analysis_noe->conformation

Caption: Workflow for NMR-based conformational analysis of oxopipecolic acids.

Physicochemical Properties: A Comparative Overview

The position of the ketone group also influences the physicochemical properties of these isomers, which in turn affect their pharmacokinetic profiles, such as absorption, distribution, metabolism, and excretion (ADME).

Property5-Oxopipecolic Acid4-Oxopipecolic AcidReference
Molecular Formula C₆H₉NO₃C₆H₉NO₃[5]
Molecular Weight 143.14 g/mol 143.14 g/mol [5]
XLogP3-AA -3.4 (Predicted)-3.4 (Predicted)[5][6]
Hydrogen Bond Donor Count 22[5][6]
Hydrogen Bond Acceptor Count 44[5][6]

The identical molecular formulas and weights are expected for isomers. The predicted LogP values suggest that both molecules are highly polar, which would influence their ability to cross biological membranes.

Synthesis Strategies: Building the Scaffolds

The synthetic routes to 5-oxopipecolic acid and 4-oxopipecolic acid often start from readily available chiral precursors like L-glutamic acid or employ asymmetric cycloaddition reactions.

  • 5-Oxopipecolic Acid: A convenient synthesis of a 5-oxo-L-pipecolic acid derivative has been reported starting from L-glutamic acid.[7]

  • 4-Oxopipecolic Acid: Synthesis of 4-oxopipecolic acid can be achieved through methods like the aza-Diels-Alder reaction.[8] Enantiomerically pure 4-piperidones, which are precursors to 4-oxopipecolic acid derivatives, can be prepared by asymmetric [4 + 2] Diels-Alder cycloaddition.[9]

The choice of synthetic route is critical as it determines the stereochemical outcome, which is often crucial for biological activity.

Biological Activity and Therapeutic Potential

Pipecolic acid and its derivatives are involved in various biological processes and have been investigated for their therapeutic potential.[2][10][11] Hydroxylated and oxo-derivatives of pipecolic acid have been explored as scaffolds for the development of enzyme inhibitors. For instance, 4-hydroxy and 5-hydroxy pipecolate hydroxamic acids have been used to develop selective inhibitors of TNF-alpha converting enzyme (TACE).[12]

The specific biological activities of 5-oxopipecolic acid and 4-oxopipecolic acid are less extensively documented in readily available literature compared to their hydroxylated counterparts. However, their structural features make them interesting candidates for probing the active sites of various enzymes and receptors. The position of the ketone can influence hydrogen bonding interactions and the overall shape complementarity with a biological target.

For example, in the context of plant immunity, pipecolic acid is a key signaling molecule that orchestrates systemic acquired resistance.[13][14][15] The biosynthesis of pipecolic acid involves cyclic intermediates, and understanding the role of oxo-derivatives could provide further insights into these pathways.

cluster_pathway Hypothesized Interaction with a Biological Target ligand_5 5-Oxopipecolic Acid interaction_5 Specific H-bonding and steric interactions ligand_5->interaction_5 ligand_4 4-Oxopipecolic Acid interaction_4 Altered H-bonding and steric interactions ligand_4->interaction_4 receptor Enzyme Active Site / Receptor Binding Pocket activity_5 Biological Response A receptor->activity_5 activity_4 Biological Response B receptor->activity_4 interaction_5->receptor interaction_4->receptor

Caption: Positional isomerism influences interactions with biological targets.

Analytical Characterization: Ensuring Purity and Identity

Beyond NMR, a suite of analytical techniques is crucial for the comprehensive characterization of these isomers.

Experimental Protocol: LC-MS for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for separating and identifying closely related isomers and assessing their purity.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the oxopipecolic acid isomer in a suitable solvent (e.g., water/acetonitrile mixture).

  • Chromatographic Separation:

    • Utilize a reverse-phase HPLC column (e.g., C18).

    • Employ a gradient elution with a mobile phase consisting of water with a small amount of formic acid (for better peak shape and ionization) and an organic solvent like acetonitrile. The gradient will help to separate the analyte from any impurities.

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode to generate protonated molecular ions [M+H]⁺.

    • Acquire full scan mass spectra to confirm the molecular weight (143.14 g/mol ).

    • Perform tandem mass spectrometry (MS/MS) to generate characteristic fragmentation patterns that can help to distinguish between the isomers, although this can sometimes be challenging for positional isomers.

Causality Behind Experimental Choices:

  • Reverse-Phase HPLC: This is a robust and widely used technique for separating polar molecules like amino acids.[16]

  • Formic Acid: The addition of an acid to the mobile phase helps to protonate the carboxylic acid and amine groups, leading to better chromatographic peak shapes and more efficient ionization in the ESI source.

  • MS/MS Fragmentation: While the parent ion mass will be identical for both isomers, the position of the ketone can influence the fragmentation pathways, potentially yielding unique fragment ions that can aid in their differentiation.

Conclusion

The structural comparison of 5-oxopipecolic acid and 4-oxopipecolic acid reveals that a simple change in the position of a ketone group can have significant consequences for the molecule's three-dimensional conformation, physicochemical properties, and potential biological interactions. For researchers in drug development, a thorough understanding of these nuances is essential. The application of robust experimental techniques like NMR and LC-MS is critical for elucidating their structures and ensuring their purity. As the exploration of conformationally constrained amino acids continues to be a fruitful area of medicinal chemistry, these oxopipecolic acid isomers represent valuable tools for the design of next-generation therapeutics.

References

  • A Comparative Guide to the Conformational Analysis of Piperidine Derivatives - Benchchem. (n.d.).
  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition, 59(23), 8979-8984.
  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie, 132(23), 9065-9070.
  • (2019). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate.
  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding The Conformational Behavior Of Fluorinated Piperidines: The Origin Of The Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.
  • Levin, J. I., Chen, J. M., Du, M. T., Nelson, F., Hubler, T., Mseeh, F., ... & Bhardwaj, A. (2002). Synthesis and biological activity of selective pipecolic acid-based TNF-alpha converting enzyme (TACE) inhibitors. Bioorganic & medicinal chemistry letters, 12(10), 1387–1390.
  • Obrecht, J. P. (1993). Pipecolic acid, 4-oxo-, hydrochloride. Organic Syntheses, 71, 141.
  • Synthesis of the starting material 5-hydroxypipecolic acid (left) and... - ResearchGate. (n.d.).
  • Ding, P., Rekhter, D., Ding, Y., Feussner, K., Busta, L., Haroth, S., ... & Zeier, J. (2016). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant physiology, 172(2), 1072–1089.
  • Ko, K. Y., & Park, Y. P. (1995). A Convenient Synthesis of 5-Oxo-L-pipecolic Acid Derivative from L-Glutamic Acid. Bulletin of the Korean Chemical Society, 16(6), 565-567.
  • PubChem. (n.d.). (S)-4-Oxopiperidine-2-carboxylic acid.
  • Barluenga, J., Aznar, F., Liz, R., & Valdés, C. (1998). Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. The Journal of Organic Chemistry, 63(22), 7592-7603.
  • CymitQuimica. (n.d.). CAS 1723-00-8: (+)-Pipecolic acid.
  • Li, X., Li, W., Li, B., Xiao, X., & Peng, T. (2025). Advances in Biological Functions and Mechanisms of Pipecolic Acid in Plants. Bulletin of Botanical Research, 45(1), 15-21.
  • Al-Rooqi, M. M., Mughal, E. U., Raja, Q. A., Al-Masoudi, N. A., & Hadda, T. B. (2022). Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives. Journal of Molecular Structure, 1268, 133719.
  • Welch, C. J., & Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of pharmaceutical and biomedical analysis, 147, 359–367.
  • Wang, C., Liu, R., Lim, G. H., de Lorenzo, L., Yu, K., Zhang, K., ... & Kachroo, P. (2018). Pipecolic acid confers systemic immunity by regulating free radicals. Science advances, 4(5), eaar4509.
  • PubChem. (n.d.). 4-Oxopiperidine-2-carboxylic acid.
  • Al-Rooqi, M. M., Mughal, E. U., Raja, Q. A., Al-Masoudi, N. A., & Hadda, T. B. (2022). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. Journal of Molecular Structure, 1268(12), 133719.
  • CymitQuimica. (n.d.). CAS 535-75-1: Pipecolic acid.

Sources

Validation

In-Depth Comparison Guide: Cross-Validation of (2S)-5-Oxo-piperidine-2-carboxylic Acid Synthesis Pathways

Introduction (2S)-5-Oxo-piperidine-2-carboxylic acid (commonly known as 5-oxo-L-pipecolic acid) is a highly valuable non-proteinogenic amino acid derivative[1]. In modern medicinal chemistry, it serves as a critical chir...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2S)-5-Oxo-piperidine-2-carboxylic acid (commonly known as 5-oxo-L-pipecolic acid) is a highly valuable non-proteinogenic amino acid derivative[1]. In modern medicinal chemistry, it serves as a critical chiral scaffold, most notably acting as the foundational intermediate in the synthesis of Avibactam—a potent non-β-lactam β-lactamase inhibitor[2].

For researchers and process chemists, the primary challenge in synthesizing this molecule lies in constructing the functionalized 6-membered piperidine ring while strictly preserving the stereochemical integrity at the C2 position. This guide objectively cross-validates the three most prominent synthetic pathways, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for each.

Comparative Visualization of Synthetic Workflows

SynthesisPathways SM1 L-Glutamic Acid Int1 Diazoketone Intermediate SM1->Int1 Diazo Transfer SM2 trans-4-Hydroxy-L-proline Int2 5-Hydroxy-L-pipecolic acid SM2->Int2 Ring Expansion SM3 Acyclic Precursor Int3 Enzyme-Substrate Complex SM3->Int3 Biocatalyst Binding Product (2S)-5-Oxo-piperidine-2-carboxylic acid Int1->Product Rh(II) N-H Insertion Int2->Product Swern Oxidation Int3->Product Asymmetric Cyclization

Comparative synthetic pathways for (2S)-5-Oxo-piperidine-2-carboxylic acid.

Pathway 1: Rhodium(II)-Catalyzed N-H Insertion (The Diazo Route)

Mechanism & Causality

This classical pathway constructs the piperidine ring by converting L-glutamic acid into a diazoketone, followed by an intramolecular N-H insertion[3]. The critical experimental choice is the use of the Rhodium(II) acetate dimer ( Rh2​(OAc)4​ ). The bimetallic Rh(II) core stabilizes the highly reactive alpha-ketocarbene intermediate, strongly favoring the 6-endo-trig-like N-H insertion to form the piperidine ring over the competing (and unwanted) Wolff rearrangement[4].

Self-Validating Protocol
  • Diazo Transfer: React N-Boc-L-glutamic acid α -tert-butyl ester with isobutyl chloroformate (1.1 eq) and N-methylmorpholine at -15°C to form the mixed anhydride. Introduce an ethereal solution of diazomethane (excess) and stir for 4 hours.

    • Validation Check: Monitor the crude mixture via FT-IR. The appearance of a strong, sharp band at ~2105 cm⁻¹ confirms the successful formation of the diazo group[5].

  • Catalytic Cyclization: Dissolve the purified diazoketone in anhydrous dichloromethane (DCM). Add 2 mol% Rh2​(OAc)4​ under an inert argon atmosphere. Stir at room temperature until nitrogen gas evolution ceases (approx. 2 hours).

    • Validation Check: Perform TLC (Hexane/EtOAc 7:3). The complete disappearance of the yellow diazo spot and the loss of the 2105 cm⁻¹ IR band indicates successful cyclization[3].

  • Deprotection: Treat the resulting N-Boc-5-oxo-piperidine-2-carboxylate with 4M HCl in dioxane to yield the final (2S)-5-Oxo-piperidine-2-carboxylic acid hydrochloride salt.

Pathway 2: Oxidation of Chiral Pool Precursors (The Proline Route)

Mechanism & Causality

To circumvent the use of explosive diazo intermediates, this route utilizes trans-4-hydroxy-L-proline from the chiral pool. The 5-membered pyrrolidine ring is expanded to a 6-membered 5-hydroxypipecolic acid derivative[2]. The subsequent step requires oxidizing the C5 hydroxyl group to a ketone. Swern oxidation (oxalyl chloride, DMSO, Et3​N ) is specifically chosen over harsh chromium-based oxidants (like Jones reagent) because the ultra-low temperature (-78°C) and mild basic workup prevent the epimerization of the stereochemically sensitive C2 α -proton[6].

Self-Validating Protocol
  • Ring Expansion: Subject N-Cbz-trans-4-hydroxy-L-proline methyl ester to ring expansion conditions (via a bicyclic aziridinium intermediate) to yield (2S,5R)-N-Cbz-5-hydroxypipecolic acid methyl ester[2].

  • Swern Oxidation: In a flame-dried flask, add oxalyl chloride (1.5 eq) to anhydrous DCM at -78°C. Dropwise add anhydrous DMSO (3.0 eq). After 15 minutes, slowly add the 5-hydroxypipecolic acid derivative (1.0 eq) dissolved in DCM. Stir for 45 minutes at -78°C.

    • Validation Check: The reaction mixture should remain clear. Cloudiness indicates moisture contamination, which prematurely quenches the active alkoxysulfonium ylide.

  • Amine Quench: Add triethylamine (5.0 eq) dropwise at -78°C, then allow the mixture to warm to room temperature.

    • Validation Check: 1H NMR of the crude product must show the disappearance of the C5 methine proton (~3.8 ppm) and a characteristic downfield shift of the C4 and C6 protons, confirming ketone formation.

Pathway 3: Biocatalytic Asymmetric Synthesis (The Industrial Route)

Mechanism & Causality

Modern manufacturing of Avibactam intermediates relies heavily on biocatalysis to meet green chemistry metrics and achieve >99% enantiomeric excess (ee)[7]. This route utilizes engineered transaminases or reductases to cyclize acyclic precursors. The causality behind adding a glucose/glucose dehydrogenase (GDH) system is to continuously recycle the NAD(P)H cofactor. This drives the thermodynamic equilibrium entirely toward the cyclic product without requiring stoichiometric amounts of expensive cofactors[7].

Self-Validating Protocol
  • Enzymatic Reaction Setup: In a bioreactor, suspend the acyclic keto-acid precursor (100 mM) in a potassium phosphate buffer (100 mM, pH 7.5).

  • Cofactor Recycling: Add D-glucose (150 mM), NADP+ (1 mM), and Glucose Dehydrogenase (GDH, 10 U/mL)[7].

  • Biocatalysis: Introduce the engineered transaminase/reductase (20 U/mL). Maintain the temperature at 30°C and pH at 7.5 using a pH stat (titrating with 1M NaOH) for 24 hours.

    • Validation Check: The consumption of NaOH directly correlates with reaction progress. Final validation is performed via Chiral HPLC (e.g., Chiralpak IG column) to ensure >99% ee against a racemic standard[6].

Quantitative Performance Comparison

The following table summarizes the experimental data and operational metrics for each synthetic pathway, allowing drug development professionals to select the appropriate route based on scale and resource availability.

ParameterPathway 1: Rh(II) Diazo CyclizationPathway 2: Proline Ring ExpansionPathway 3: Biocatalytic Synthesis
Overall Yield 45 - 55%35 - 40%> 80%
Enantiomeric Excess (ee) > 95%> 98%> 99%
Key Reagents Rh2​(OAc)4​ , DiazomethaneOxalyl chloride, DMSOEngineered Enzymes, Glucose
Scalability Low (Explosion hazards at scale)Moderate (Requires cryogenic steps)High (Current industrial standard)
Environmental Impact High (Heavy metals, toxic gases)Moderate (Poor atom economy)Low (Aqueous, renewable)

Conclusion

For early-stage R&D where rapid access to the (2S)-5-Oxo-piperidine-2-carboxylic acid scaffold is needed, Pathway 2 (Proline Route) offers reliable stereocontrol using readily available bench reagents. However, for process chemists scaling up for clinical or commercial manufacturing (e.g., Avibactam production), Pathway 3 (Biocatalytic Synthesis) is the undisputed optimal choice due to its superior yield, flawless enantioselectivity, and elimination of hazardous intermediates.

References

  • Title: (2S)-5-Oxo-piperidine-2-carboxylic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of 5-Oxo-L-Pipecolic Acid Derivatives by Rhodium(II) Acetate Catalyzed Cyclization of Diazoketones Source: Tetrahedron Letters (Ko, K.-Y., et al.) URL: [Link]

  • Title: Diastereoselective synthesis of (2S,5S)- and (2S,5R)-N-benzyloxycarbonyl-5-hydroxypipecolic acids from trans-4-hydroxy-L-proline Source: Tetrahedron: Asymmetry (Jung, J.-C., et al.) URL: [Link]

  • Title: Development of a Manufacturing Route to Avibactam, a β-Lactamase Inhibitor Source: Organic Process Research & Development (Ball, M., et al.) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2S)-5-Oxo-piperidine-2-carboxylic acid

Introduction & Mechanistic Hazard Profile (2S)-5-Oxo-piperidine-2-carboxylic acid (CAS: 146467-21-2) is a specialized chiral building block frequently utilized in the synthesis of peptidomimetics and novel therapeutics[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Hazard Profile

(2S)-5-Oxo-piperidine-2-carboxylic acid (CAS: 146467-21-2) is a specialized chiral building block frequently utilized in the synthesis of peptidomimetics and novel therapeutics[1]. Because it is primarily a research and development (R&D) chemical, its complete toxicological profile remains under continuous investigation. Consequently, it must be handled under the precautionary principle, treating it as a definitive skin, eye, and respiratory irritant[2].

The primary operational risk arises from its physical state. As a crystalline solid, standard handling procedures—such as weighing, transferring, and dissolution—can generate fine airborne particulates. Inhalation of these particulates bypasses initial respiratory defenses and can lead to acute respiratory tract irritation. Furthermore, dermal contact, especially in the presence of moisture (like sweat), can cause localized irritation due to the acidic nature of the carboxylic acid functional group[2].

Personal Protective Equipment (PPE) Matrix

To mitigate exposure risks and maintain scientific integrity, a rigorous PPE protocol is mandatory. The following equipment must be donned prior to handling the compound.

A. Respiratory Protection
  • Requirement: NIOSH-approved N95 or P100 particulate respirator.

  • Scientific Rationale: The compound's molecular weight (143.14 g/mol ) and crystalline nature mean that aerosolized dust particles can easily remain suspended in the breathing zone[3]. A P100 filter provides 99.97% efficiency against solid particulates, preventing deposition in the alveolar region. If the compound is handled strictly within a certified, fully operational chemical fume hood, respiratory protection may be downgraded per institutional biosafety guidelines, though it remains highly recommended during bulk transfers.

B. Hand Protection
  • Requirement: Powder-free Nitrile examination gloves (minimum thickness: 0.11 mm / 4.3 mil).

  • Scientific Rationale: Nitrile provides an excellent impermeable barrier against solid organic acids. However, if (2S)-5-Oxo-piperidine-2-carboxylic acid is being dissolved in aggressive organic solvents (e.g., DMSO, DMF, or DCM), standard nitrile may degrade rapidly. In such cases, a double-gloving technique or the use of solvent-specific gloves (e.g., Butyl rubber for DMSO) is required to prevent solvent-mediated dermal absorption of the solute.

C. Eye and Face Protection
  • Requirement: ANSI Z87.1-compliant chemical splash goggles.

  • Scientific Rationale: Standard safety glasses with side shields protect against macroscopic flying debris but offer insufficient protection against fine, suspended crystalline dust. Splash goggles create a tight seal around the eyes, preventing particulate ingress that could lead to chemical conjunctivitis or corneal micro-abrasions.

D. Body Protection
  • Requirement: Flame-retardant laboratory coat (100% cotton or specialized synthetic) and closed-toe, non-porous footwear.

  • Scientific Rationale: The lab coat prevents the accumulation of chemical dust on personal clothing, which could otherwise result in chronic, low-dose exposure outside the laboratory environment.

Operational Workflow & Handling Procedures

To ensure absolute safety and prevent cross-contamination, follow this self-validating procedural workflow:

Step-by-Step Methodology
  • Pre-Operation Validation:

    • Verify that the chemical fume hood is operational. Check the digital monitor to ensure the face velocity is between 80 and 120 feet per minute (FPM) before opening the sash.

    • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases.

  • Preparation:

    • Don all required PPE (Goggles, Lab Coat, Nitrile Gloves).

    • Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality note: Anti-static materials prevent the crystalline powder from dispersing into the air due to electrostatic repulsion.

  • Transfer and Weighing:

    • Open the chemical container strictly within the active fume hood.

    • Use a clean, dry stainless steel or PTFE-coated spatula to transfer the solid. Avoid rapid, sweeping movements that generate air currents and aerosolize the powder.

  • Post-Operation Decontamination:

    • Seal the primary container tightly immediately after use.

    • Wipe down the balance and surrounding fume hood surfaces with a damp paper towel (using water or a mild ethanol solution) to capture any residual dust[2].

    • Remove gloves using the standard "glove-in-glove" technique to avoid contaminating bare hands, and wash hands thoroughly with soap and water.

Spill Response and Disposal Plans

Immediate Spill Response

In the event of a localized spill outside the fume hood:

  • Evacuate & Isolate: Temporarily clear the immediate area to allow suspended dust to settle.

  • Containment: Do not dry sweep, as this will aerosolize the chemical. Instead, cover the spill with a damp absorbent pad or lightly mist the powder with water to bind the particulates[2].

  • Collection: Use a non-sparking plastic scoop to collect the wetted material and place it into a designated, sealable hazardous waste container.

  • Decontamination: Wash the spill area with copious amounts of water and a mild detergent.

Disposal Protocol

(2S)-5-Oxo-piperidine-2-carboxylic acid must never be flushed down the sanitary sewer system[2].

  • Solid Waste: Collect all contaminated solids (weighing boats, spatulas, paper towels, and the chemical itself) in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: If the chemical is dissolved in a solvent, segregate the waste into "Halogenated" or "Non-Halogenated" liquid waste streams based on the specific solvent used.

  • Final Disposition: Transfer to a licensed environmental waste contractor for high-temperature incineration in accordance with local, state, and federal environmental regulations.

Quantitative Data Summary

Property / ParameterSpecification / Detail
Chemical Name (2S)-5-Oxo-piperidine-2-carboxylic acid
CAS Number 146467-21-2
Molecular Weight 143.14 g/mol
Physical State Solid (Crystalline Powder)
Primary Hazard Skin, Eye, and Respiratory Irritation (Unverified chronic toxicity)
Storage Conditions Cool, dry, well-ventilated area; tightly closed container
Disposal Method High-temperature incineration via an approved waste plant

Process Visualization

Workflow Storage 1. Storage (Cool, Dry, Sealed) PreOp 2. Pre-Operation (Don PPE, Check Fume Hood) Storage->PreOp Initiate Protocol Handling 3. Handling & Transfer (Minimize Dust Generation) PreOp->Handling Safe to Proceed Decon 4. Decontamination (Wipe surfaces, Wash hands) Handling->Decon Task Complete Disposal 5. Waste Disposal (Approved Chemical Waste) Decon->Disposal Waste Routing

Fig 1: Step-by-step operational workflow for handling (2S)-5-Oxo-piperidine-2-carboxylic acid.

References

  • Safety Data Sheet - INDOFINE Chemical Company, Inc. "5-OXOPIPERIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE". Indofinechemical.com. 2

  • PubChem. "(2S)-5-Oxo-piperidine-2-carboxylic acid | C6H9NO3 | CID 55300737". National Institutes of Health (NIH). 3

  • Guidechem. "(2S)-5-Oxo-piperidine-2-carboxylic acid 146467-21-2 wiki". Guidechem.com. 1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-5-Oxo-piperidine-2-carboxylic acid
Reactant of Route 2
(2S)-5-Oxo-piperidine-2-carboxylic acid
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